O-Butyl-l-homoserine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
17673-71-1 |
|---|---|
Molecular Formula |
C8H17NO3 |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
(2S)-2-amino-4-butoxybutanoic acid |
InChI |
InChI=1S/C8H17NO3/c1-2-3-5-12-6-4-7(9)8(10)11/h7H,2-6,9H2,1H3,(H,10,11)/t7-/m0/s1 |
InChI Key |
MNWJQZSYVCOGQD-ZETCQYMHSA-N |
SMILES |
CCCCOCCC(C(=O)O)N |
Isomeric SMILES |
CCCCOCC[C@@H](C(=O)O)N |
Canonical SMILES |
CCCCOCCC(C(=O)O)N |
Synonyms |
O-Butyl-L-homoserine |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to O-Butyl-l-homoserine: Chemical Structure, Properties, and Enzymatic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
O-Butyl-l-homoserine is an O-alkyl derivative of the non-proteinogenic amino acid l-homoserine. While not as extensively characterized as its acylated counterparts, its synthesis via enzymatic routes presents a point of interest for biotechnological and pharmaceutical research. This technical guide provides a comprehensive overview of the chemical structure, predicted properties, and the detailed enzymatic synthesis of this compound. Additionally, it touches upon the broader biological significance of related ether-linked lipids, offering context for its potential applications.
Chemical Structure and Properties
This compound is characterized by a butyl group attached to the hydroxyl group of l-homoserine through an ether linkage. This modification significantly alters the polarity and potential biological activity of the parent amino acid.
IUPAC Name: (2S)-2-amino-4-butoxybutanoic acid
Chemical Formula: C₈H₁₇NO₃
Structure:
Physicochemical Properties
| Property | Value (for N-butyl-L-homoserine) | Data Source |
| Molecular Weight | 175.23 g/mol | PubChem CID: 53991184[1] |
| Canonical SMILES | CCCCN--INVALID-LINK--C(=O)O | PubChem CID: 53991184[1] |
| InChI Key | KEYYADMKFGEPAB-ZETCQYMHSA-N | PubChem CID: 53991184[1] |
| XLogP3-AA | -1.9 | PubChem CID: 53991184[1] |
| Hydrogen Bond Donor Count | 3 | PubChem CID: 53991184[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem CID: 53991184[1] |
| Rotatable Bond Count | 7 | PubChem CID: 53991184[1] |
| Exact Mass | 175.12084340 g/mol | PubChem CID: 53991184[1] |
| Topological Polar Surface Area | 69.6 Ų | PubChem CID: 53991184[1] |
Experimental Protocols: Enzymatic Synthesis
The primary method for synthesizing this compound is through an enzymatic reaction catalyzed by O-acetylhomoserine sulfhydrylase. This enzyme, found in microorganisms such as Corynebacterium acetophilum, facilitates the transfer of an alkyl group from an alcohol to O-acetyl-l-homoserine.
Synthesis of this compound via O-acetylhomoserine sulfhydrylase
This protocol is based on the methodology described by Murooka et al. (1977) for the synthesis of O-alkylhomoserines.[2]
Objective: To synthesize this compound from O-acetyl-l-homoserine and n-butanol using purified O-acetylhomoserine sulfhydrylase.
Materials:
-
Purified O-acetylhomoserine sulfhydrylase from Corynebacterium acetophilum
-
O-acetyl-l-homoserine
-
n-butanol
-
Tris-HCl buffer (pH 7.8)
-
Pyridoxal phosphate
-
Standard laboratory glassware and incubation equipment
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing:
-
Tris-HCl buffer (100 µmol, pH 7.8)
-
O-acetyl-l-homoserine (10 µmol)
-
n-butanol (50 µmol)
-
Pyridoxal phosphate (0.1 µmol)
-
Purified O-acetylhomoserine sulfhydrylase (enzyme concentration to be optimized)
-
Total volume adjusted to 1.0 ml with distilled water.
-
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 1-4 hours), allowing the enzymatic reaction to proceed.
-
Reaction Termination: Stop the reaction by adding a quenching agent, such as perchloric acid, followed by neutralization.
-
Product Identification and Quantification: Analyze the reaction mixture for the presence of this compound using techniques such as paper chromatography or an amino acid analyzer. The amount of product formed can be quantified by comparing it to a standard curve.
Logical Workflow for Enzymatic Synthesis:
Caption: Enzymatic synthesis of this compound.
Biological Significance and Potential Applications
While direct biological functions of this compound have not been extensively studied, the broader class of compounds containing ether linkages, such as ether lipids, are known to play significant roles in biology.
Role of Ether Lipids
Ether lipids are integral components of cell membranes in many organisms and are involved in:
-
Membrane Structure and Fluidity: The ether linkage provides resistance to chemical degradation by lipases, contributing to the stability of membranes.[1]
-
Signal Transduction: Some ether lipids can act as signaling molecules or precursors to signaling molecules.[1]
-
Antioxidant Defense: The vinyl ether bond in plasmalogens, a type of ether lipid, can act as a sacrificial antioxidant, protecting cells from oxidative damage.[3]
The presence of the O-butyl ether linkage in this compound suggests it could have unique properties related to membrane interaction or resistance to enzymatic degradation compared to its ester or hydroxyl counterparts.
Signaling Pathway Involvement of Ether Lipids:
Caption: Generalized signaling pathway involving ether lipids.
Conclusion
This compound represents an interesting, yet understudied, amino acid derivative. The established enzymatic synthesis route provides a basis for its production and further investigation. Future research should focus on the experimental determination of its physicochemical properties, the optimization of its synthesis, and the exploration of its potential biological activities, particularly in the context of the known functions of ether-linked molecules. Such studies could unveil novel applications for this compound in drug development and biotechnology.
References
Synthesis of O-Butyl-l-homoserine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the primary synthesis pathways for O-Butyl-l-homoserine, a non-proteinogenic amino acid with potential applications in pharmaceutical research and drug development. The guide outlines both enzymatic and chemical synthesis routes, providing detailed experimental protocols, quantitative data for comparison, and visual diagrams of the workflows.
Enzymatic Synthesis of this compound
The enzymatic synthesis of this compound is achieved through the catalytic activity of O-acetylhomoserine sulfhydrylase. This enzyme, typically isolated from microorganisms such as Corynebacterium acetophilum, facilitates the transfer of the butyl group from n-butanol to O-acetyl-l-homoserine, forming the desired O-ether linked amino acid.[1][2]
Reaction Pathway
Caption: Enzymatic synthesis of this compound.
Experimental Protocol: Enzymatic Synthesis
This protocol is based on the methodology described by Murooka et al. (1977) for the synthesis of O-alkylhomoserines using purified O-acetylhomoserine sulfhydrylase from Corynebacterium acetophilum.[1][2]
Materials:
-
Purified O-acetylhomoserine sulfhydrylase
-
O-acetyl-l-homoserine
-
n-butanol
-
Tris-HCl buffer (pH 7.2)
-
Pyridoxal phosphate
-
Dowex 50-H+ resin
-
1 N NH4OH
-
Chromatography paper
-
Developing solvent: n-butyl alcohol-acetic acid-water (4:1:1, vol/vol/vol)
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 50 mM O-acetyl-l-homoserine, 1 M n-butanol, 0.1 M Tris-HCl (pH 7.2), and 10 µM pyridoxal phosphate.
-
Enzyme Addition: Add a suitable amount of purified O-acetylhomoserine sulfhydrylase to the reaction mixture.
-
Incubation: Incubate the reaction mixture at 30°C. The reaction time will depend on the desired conversion and should be optimized.
-
Reaction Termination and Sample Preparation: Terminate the reaction. To separate the product from unreacted O-acetyl-l-homoserine, treat the mixture with alkali to convert the remaining O-acetyl-l-homoserine to N-acetylhomoserine.
-
Ion-Exchange Chromatography: Apply the treated sample to a Dowex 50-H+ column (1 ml volume). Wash the column with water to remove N-acetylhomoserine and other non-basic components.
-
Elution: Elute the this compound from the column with 1 N NH4OH.
-
Solvent Removal: Evaporate the eluate in vacuo to remove ammonia.
-
Product Analysis: Analyze the product quantitatively using paper chromatography. The Rƒ value for this compound is approximately 0.74 with the specified developing solvent.[3]
Quantitative Data: Enzymatic Synthesis
The specific activity of O-acetylhomoserine sulfhydrylase varies with the alcohol substrate. While a specific yield for this compound is not detailed in the primary literature, the relative rates of synthesis provide a basis for comparison.
| Substrate (Alcohol) | Relative Reaction Rate (%) |
| Ethyl alcohol | 100 |
| n-Propyl alcohol | 80 |
| n-Butyl alcohol | 60 |
| Methyl alcohol | 40 |
| n-Pentyl alcohol | 20 |
Table 1: Relative rates of O-alkylhomoserine synthesis with different alcohols catalyzed by O-acetylhomoserine sulfhydrylase from C. acetophilum. Data is extrapolated from Murooka et al. (1977).[1][2]
Chemical Synthesis of this compound
The chemical synthesis of this compound can be accomplished through a multi-step process involving the protection of the amino group of L-homoserine, O-alkylation via a Williamson ether synthesis, and subsequent deprotection.
Synthesis Pathway
References
O-Butyl-l-homoserine as a Non-canonical Amino Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
O-Butyl-l-homoserine is a non-canonical amino acid (ncAA) with potential applications in chemical biology, protein engineering, and drug discovery. Its unique O-butyl ether side chain offers a chemically stable, non-reactive probe that can be used to investigate protein structure and function in ways not possible with standard proteinogenic amino acids. This technical guide provides an in-depth overview of this compound, focusing on its synthesis and potential for site-specific incorporation into proteins. While the direct incorporation of this compound into proteins is an area of ongoing research, this guide details the established enzymatic synthesis of this ncAA and provides a comprehensive, though prospective, protocol for its incorporation using amber codon suppression technology.
Introduction
The expansion of the genetic code to include non-canonical amino acids has revolutionized the study of proteins and opened new avenues for the development of protein-based therapeutics. These synthetic amino acids can introduce novel chemical functionalities, biophysical probes, and post-translational modifications into proteins, enabling precise control over their structure and function. This compound, with its aliphatic ether side chain, represents a class of ncAAs that can be used to probe hydrophobic interactions and protein stability. This guide serves as a technical resource for researchers interested in utilizing this compound in their work.
Synthesis of this compound
The primary method for the synthesis of this compound is through an enzymatic reaction catalyzed by O-acetylhomoserine sulfhydrylase. This enzyme, found in various microorganisms, has been shown to catalyze the synthesis of various O-alkylhomoserines from O-acetylhomoserine and the corresponding alcohol.[1][2]
Enzymatic Synthesis Workflow
The enzymatic synthesis of this compound involves the reaction of O-acetyl-l-homoserine with n-butanol, catalyzed by O-acetylhomoserine sulfhydrylase.
Caption: Enzymatic synthesis of this compound.
Experimental Protocol: Enzymatic Synthesis
This protocol is adapted from the methodology described for the synthesis of O-alkylhomoserines using O-acetylhomoserine sulfhydrylase from Corynebacterium acetophilum.[1]
Materials:
-
O-acetylhomoserine
-
n-Butyl alcohol
-
Purified O-acetylhomoserine sulfhydrylase
-
Potassium phosphate buffer (pH 7.2)
-
Tris-HCl buffer
-
Cation exchange resin (e.g., Dowex 50W-X8)
-
Anion exchange resin (e.g., Dowex 1-X8)
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing O-acetylhomoserine, n-butyl alcohol, and purified O-acetylhomoserine sulfhydrylase in potassium phosphate buffer.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically around 37°C).
-
Reaction Termination: Stop the reaction by heating or by adding a quenching agent.
-
Purification:
-
Apply the reaction mixture to a cation exchange column to bind the amino acid products.
-
Wash the column with water to remove unreacted alcohols and other non-amino acid components.
-
Elute the amino acids with an appropriate buffer (e.g., ammonium hydroxide).
-
Further purify the this compound using an anion exchange column to separate it from unreacted O-acetylhomoserine and other byproducts.
-
-
Analysis: Confirm the identity and purity of the synthesized this compound using techniques such as thin-layer chromatography, mass spectrometry, and NMR spectroscopy.
Site-Specific Incorporation of this compound into Proteins (Prospective)
While the direct incorporation of this compound into proteins has not been extensively documented in published literature, the established methodology of amber codon suppression provides a clear path for its future application. This technique relies on an engineered aminoacyl-tRNA synthetase (aaRS) that specifically recognizes the non-canonical amino acid and charges it onto an orthogonal suppressor tRNA, which in turn delivers it to the ribosome in response to an amber stop codon (UAG) engineered into the gene of interest.
General Workflow for ncAA Incorporation
The following diagram illustrates the general workflow for the site-specific incorporation of a non-canonical amino acid like this compound into a target protein in a host organism such as E. coli.
Caption: Workflow for ncAA incorporation via amber suppression.
Prospective Experimental Protocol: Site-Specific Incorporation
This protocol outlines the general steps that would be required to incorporate this compound into a protein of interest.
1. Engineering an Orthogonal Aminoacyl-tRNA Synthetase (aaRS):
-
This is the most critical and challenging step. A suitable aaRS, often derived from an organism with a divergent genetic code (e.g., Methanocaldococcus jannaschii), would need to be evolved to specifically recognize and activate this compound.
-
This typically involves creating a library of mutant aaRSs and using a combination of positive and negative selection screens to identify variants that are active with this compound but not with any of the 20 canonical amino acids.
2. Genetic Constructs:
-
pEvolve Plasmid: A plasmid expressing the engineered aaRS.
-
pSup Plasmid: A plasmid expressing an orthogonal suppressor tRNA (e.g., tRNACUA) that recognizes the amber stop codon.
-
Target Plasmid: A plasmid containing the gene of interest with an amber codon (UAG) at the desired site of incorporation.
3. Protein Expression:
-
Transform E. coli cells with all three plasmids.
-
Grow the cells in minimal media supplemented with this compound.
-
Induce protein expression using an appropriate inducer (e.g., IPTG).
4. Purification and Analysis:
-
Purify the target protein using standard chromatography techniques (e.g., affinity chromatography, size-exclusion chromatography).
-
Verify the incorporation of this compound by mass spectrometry (observing the expected mass shift) and potentially by NMR spectroscopy if the ncAA is isotopically labeled.
Characterization and Applications (Hypothetical)
The incorporation of this compound would enable a range of biophysical and cellular studies.
Probing Hydrophobic Interactions
The butyl ether side chain can serve as a non-perturbing probe to investigate the role of hydrophobicity in protein folding, stability, and protein-protein interactions.
Enhancing Protein Stability
The introduction of a stable ether linkage in the side chain could potentially enhance the thermal and chemical stability of proteins.
Quantitative Data (Prospective)
Due to the limited published data on the incorporation of this compound, a quantitative data table cannot be provided at this time. Future research would need to establish key parameters such as:
| Parameter | Description |
| Incorporation Efficiency (%) | The percentage of full-length protein produced containing the ncAA at the target site. |
| Protein Yield (mg/L) | The final yield of purified protein containing the ncAA. |
| Thermal Stability (Tm) | The melting temperature of the protein with and without the ncAA to assess changes in stability. |
| Binding Affinity (Kd) | The dissociation constant for protein-ligand or protein-protein interactions to evaluate the functional impact of the ncAA. |
Conclusion and Future Outlook
This compound represents a promising yet underexplored non-canonical amino acid. While its enzymatic synthesis is established, the key to unlocking its full potential lies in the development of an efficient and specific orthogonal translation system for its genetic encoding. Future research efforts focused on the evolution of a dedicated aminoacyl-tRNA synthetase will be crucial. The successful incorporation of this compound into proteins will provide a valuable new tool for the precise interrogation of biological systems and the engineering of novel protein-based materials and therapeutics. Researchers in drug development can leverage this technology to create more stable and targeted protein drugs.
References
O-Butyl-L-homoserine: An Obscure Compound with Limited Biochemical Data
A comprehensive review of scientific literature reveals a significant lack of information regarding the specific biochemical role of O-Butyl-L-homoserine. This compound does not appear to be a well-characterized metabolite, signaling molecule, or a commonly utilized tool in biochemical research. Searches for its synthesis, mechanism of action, and involvement in biological pathways have not yielded specific data to construct an in-depth technical guide as requested.
Current research databases and chemical supplier information predominantly feature related, but structurally distinct, derivatives of L-homoserine. It is possible that the query for "this compound" may be a reference to one of these more extensively studied molecules, or it may refer to a novel or highly specialized synthetic compound not yet described in publicly accessible literature.
Prominent L-homoserine Derivatives in Biochemical Research
While information on this compound is scarce, several other derivatives have significant and well-documented roles in biochemistry and drug development. These include:
-
N-acyl-L-homoserine lactones (AHLs): A major class of signaling molecules involved in bacterial quorum sensing. A notable example is N-butyryl-L-homoserine lactone (C4-HSL) , which plays a crucial role in regulating gene expression in various bacteria, including the opportunistic pathogen Pseudomonas aeruginosa.[1][2] Its functions include the control of virulence factor production and biofilm formation.[1]
-
Fmoc-O-tert-butyl-L-homoserine: A protected amino acid derivative widely used in solid-phase peptide synthesis.[3] In this context, the tert-butyl group serves as a protecting group for the hydroxyl function of the homoserine side chain, preventing unwanted side reactions during peptide assembly. Its role is synthetic rather than biochemical.
-
O-phospho-L-homoserine: An important metabolic intermediate in the biosynthesis of the amino acid methionine in bacteria and plants.[4]
Potential Areas of Application (Hypothetical)
Given the structure of this compound, one could hypothesize its potential use as a research tool. The butyl group could serve as a moderately hydrophobic probe to investigate ligand-binding pockets of enzymes or receptors that recognize L-homoserine or similar structures. However, without experimental data, this remains speculative.
Conclusion
At present, a detailed technical guide on the biochemical role of this compound cannot be compiled due to a lack of available scientific data. Researchers and drug development professionals interested in the biochemistry of L-homoserine and its derivatives are encouraged to investigate the extensive literature on N-acyl-L-homoserine lactones and other metabolic intermediates. Should "this compound" be a specific, proprietary compound, its biochemical properties would be detailed in the internal documentation of the developing organization.
References
Unveiling O-Butyl-l-homoserine: A Technical Guide to its Synthesis and Putative Bioactivity
For Immediate Release
This technical guide provides a comprehensive overview of the discovery, synthesis, and potential biological relevance of O-Butyl-l-homoserine. This document is intended for researchers, scientists, and professionals in the fields of biochemistry, microbiology, and drug development. Due to the limited direct historical information available for this specific compound, this guide focuses on the seminal work that first described its enzymatic synthesis and proposes a plausible chemical synthesis route based on established methodologies for analogous compounds.
Discovery and History
The recorded history of this compound is primarily rooted in the study of microbial amino acid metabolism. The first and most significant mention of this compound dates back to a 1977 study by Murooka and colleagues, published in the Journal of Bacteriology.[1][2][3] Their research focused on an enzyme, O-acetylhomoserine sulfhydrylase, purified from Corynebacterium acetophilum.[1][2][3] While the primary function of this enzyme is in the biosynthesis of homocysteine, the researchers discovered its remarkable capability to catalyze the synthesis of various O-alkylhomoserines, including this compound, from O-acetylhomoserine and the corresponding alcohol.[1][2][3] This enzymatic synthesis represents the first documented creation of this compound.
Synthesis Protocols
This compound can be synthesized through both enzymatic and chemical routes. The following sections provide detailed protocols for both methodologies.
Enzymatic Synthesis
The enzymatic synthesis of this compound is based on the protocol described by Murooka et al. (1977).[1][2][3] The process utilizes the enzyme O-acetylhomoserine sulfhydrylase, which catalyzes the transfer of the amino-carboxy-propyl group from O-acetyl-L-homoserine to n-butyl alcohol.
Experimental Protocol:
-
Enzyme Purification:
-
O-acetylhomoserine sulfhydrylase is purified from a cell-free extract of Corynebacterium acetophilum.
-
The purification process involves steps such as protamine sulfate treatment, ammonium sulfate fractionation, and column chromatography on DEAE-cellulose and hydroxylapatite.
-
-
Reaction Mixture:
-
The standard reaction mixture (1.0 ml) contains:
-
100 µmol of potassium phosphate buffer (pH 7.2)
-
10 µmol of O-acetyl-L-homoserine
-
100 µmol of n-butyl alcohol
-
1 µmol of pyridoxal 5'-phosphate
-
Purified O-acetylhomoserine sulfhydrylase (approximately 0.5 units)
-
-
-
Reaction Conditions:
-
The mixture is incubated at 37°C for 60 minutes.
-
The reaction is terminated by adding 0.5 ml of 1 N HCl.
-
-
Product Identification and Quantification:
-
The formation of this compound is determined by amino acid analysis.
-
The product can be separated and identified using paper chromatography or an automatic amino acid analyzer.
-
Proposed Chemical Synthesis
While a specific chemical synthesis protocol for this compound is not documented in the literature, a plausible route can be designed based on standard procedures for the O-alkylation of protected amino acids. This proposed multi-step synthesis involves the protection of the amino and carboxyl groups of L-homoserine, followed by O-alkylation of the hydroxyl group, and subsequent deprotection.
Experimental Protocol:
-
Protection of L-homoserine:
-
N-protection: L-homoserine is reacted with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base (e.g., triethylamine) in a suitable solvent (e.g., a mixture of dioxane and water) to yield N-Boc-L-homoserine.
-
C-protection: The carboxyl group of N-Boc-L-homoserine is then protected, for instance, as a methyl ester by reacting with methanol in the presence of a catalyst like thionyl chloride, to give N-Boc-L-homoserine methyl ester.
-
-
O-Alkylation:
-
The protected N-Boc-L-homoserine methyl ester is dissolved in an aprotic solvent like tetrahydrofuran (THF).
-
A strong base, such as sodium hydride (NaH), is added to deprotonate the hydroxyl group, forming an alkoxide.
-
1-Bromobutane is then added to the reaction mixture, and the reaction is stirred at room temperature until completion to yield N-Boc-O-Butyl-L-homoserine methyl ester.
-
-
Deprotection:
-
The methyl ester is saponified using a base like lithium hydroxide (LiOH) in a mixture of THF and water.
-
The N-Boc protecting group is removed by treatment with an acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
-
Purification:
-
The final product, this compound, is purified using ion-exchange chromatography.
-
Quantitative Data
The following table summarizes the relative activity of O-acetylhomoserine sulfhydrylase from Corynebacterium acetophilum in the synthesis of various O-alkylhomoserines, as reported by Murooka et al. (1977).[1][2][3] The activity with ethyl alcohol is taken as the reference (100%).
| Alcohol Substrate | Relative Activity (%) |
| Ethyl alcohol | 100 |
| n-Propyl alcohol | 85 |
| n-Butyl alcohol | 60 |
| Methyl alcohol | 55 |
| n-Pentyl alcohol | 20 |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for the enzymatic synthesis of this compound.
Caption: Proposed workflow for the chemical synthesis of this compound.
Potential Biological Relevance
The biological activity of this compound has not been extensively studied. However, based on the work of Murooka et al., it is plausible that this compound could act as an inhibitor of O-acetylhomoserine sulfhydrylase.[1][2] The study demonstrated that a similar compound, O-ethylhomoserine, exhibited inhibitory effects on the enzyme's activity.[1][2] Inhibition of this enzyme could potentially disrupt methionine biosynthesis in microorganisms, suggesting a possible avenue for the development of novel antimicrobial agents. Further research is required to elucidate the specific biological roles and potential applications of this compound.
References
An In-depth Technical Guide to N-Butyryl-L-homoserine lactone (C4-HSL)
This technical guide is designed for researchers, scientists, and drug development professionals, providing detailed information on the chemical properties, experimental protocols, and biological role of N-Butyryl-L-homoserine lactone.
Chemical and Physical Properties
N-Butyryl-L-homoserine lactone is a small, diffusible signaling molecule involved in quorum sensing, a process of cell-to-cell communication in bacteria that orchestrates gene expression based on population density.[1][2][3]
| Property | Value | Reference |
| CAS Number | 67605-85-0 | [2][4] |
| Molecular Formula | C8H13NO3 | [2][4] |
| Molecular Weight | 171.2 g/mol | [2] |
| IUPAC Name | N-[(3S)-2-oxooxolan-3-yl]butanamide | [4] |
| Synonyms | C4-HSL, N-Butanoyl-L-homoserine lactone | [1] |
| Appearance | Crystalline solid | |
| Solubility | DMF: 30 mg/ml, DMSO: 30 mg/ml, PBS (pH 7.2): 10 mg/ml | [2] |
A deuterated version, N-butyryl-L-Homoserine lactone-d5, is also available for use as an internal standard in quantification studies by GC- or LC-MS.[5]
Biological Role and Signaling Pathway
N-Butyryl-L-homoserine lactone is a key signaling molecule in the quorum-sensing system of various Gram-negative bacteria, most notably Pseudomonas aeruginosa.[2] Quorum sensing allows bacteria to coordinate the expression of specific genes, including those for virulence factors and biofilm formation, in response to cell population density.[6][7]
In P. aeruginosa, there are two primary quorum-sensing systems, the las and the rhl systems.[7] N-Butyryl-L-homoserine lactone is the signaling molecule for the rhl system.[7] The synthesis of C4-HSL is carried out by the enzyme RhlI.[7][8][9] As the bacterial population grows, the concentration of C4-HSL increases. Once a threshold concentration is reached, C4-HSL binds to and activates the transcriptional regulator RhlR.[6][7] This complex then binds to specific DNA sequences, known as lux boxes, to regulate the transcription of target genes.[7] This regulation controls the expression of virulence factors and is crucial for biofilm formation.[6][7]
Experimental Protocols
Synthesis of N-Butyryl-L-homoserine lactone
The enzymatic synthesis of N-Butyryl-L-homoserine lactone can be performed using the purified RhlI protein.[8][9]
Materials:
-
Purified RhlI protein
-
Butyryl-acyl carrier protein (Butyryl-ACP)
-
S-adenosylmethionine (SAM)
-
Reaction buffer (e.g., Tris-HCl buffer, pH 7.8-8.0)
Protocol:
-
Combine Butyryl-ACP and SAM in the reaction buffer.
-
Initiate the reaction by adding the purified RhlI enzyme.
-
Incubate the reaction mixture at a controlled temperature (activity is observed up to ~60°C, with optimal activity around 50°C).[9]
-
The reaction progress can be monitored by techniques such as HPLC or mass spectrometry to detect the formation of C4-HSL.
-
The product can be purified using standard chromatographic techniques.
It has been noted that RhlI shows the highest activity with butyryl-ACP and SAM as substrates.[9]
Spectroscopic Analysis
Vibrational spectroscopy, such as Fourier-transform infrared (FTIR) spectroscopy, can be used to characterize N-Butyryl-L-homoserine lactone.[10]
Protocol for FTIR Analysis:
-
A sample of C4-HSL can be prepared as a solid in a KBr tablet or dissolved in a suitable solvent like CCl4.[11]
-
Record the IR absorption spectrum at room temperature using an FTIR spectrophotometer.
-
The resulting spectral bands can be assigned with the support of quantum chemical calculations to identify key vibrational features of the molecule.[10][11]
Applications in Research and Drug Development
N-Butyryl-L-homoserine lactone is a valuable tool for studying bacterial communication and pathogenesis. Understanding its role in quorum sensing has implications for the development of anti-virulence therapies that disrupt this signaling pathway.[8] Additionally, it has been explored as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs).[1][12]
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. thomassci.com [thomassci.com]
- 4. N-Butyryl-L-homoserine lactone | C8H13NO3 | CID 10130163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Buy N-butyryl-L-Homoserine lactone-d5 (EVT-10899474) [evitachem.com]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. researchgate.net [researchgate.net]
- 9. Acyl homoserine-lactone quorum-sensing signal generation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. forskning.ruc.dk [forskning.ruc.dk]
- 11. daneshyari.com [daneshyari.com]
- 12. glpbio.com [glpbio.com]
An In-depth Technical Guide on the Putative In Vivo Metabolic Fate of O-Butyl-l-homoserine
Disclaimer: As of the latest literature search, no specific in vivo or in vitro studies detailing the metabolic fate of O-Butyl-l-homoserine have been published in the public domain. Consequently, this guide presents a hypothetical metabolic profile based on established principles of xenobiotic and amino acid metabolism. The pathways and metabolites described herein are predictive and require experimental validation.
Introduction
This compound is an amino acid derivative characterized by an l-homoserine core with a butyl group attached to the side-chain hydroxyl group via an ether linkage. Its metabolic fate in vivo is of interest to researchers in drug development and toxicology, as understanding its absorption, distribution, metabolism, and excretion (ADME) profile is crucial for assessing its therapeutic potential and safety. This document outlines the probable metabolic pathways of this compound based on the known biotransformation of structurally related compounds and functional groups.
The metabolism of this compound is likely to proceed through two principal avenues: modification of the O-butyl side chain and biotransformation of the l-homoserine backbone.
Proposed Metabolic Pathways
The biotransformation of this compound is anticipated to be governed by enzymes that metabolize xenobiotics, particularly cytochrome P450 (CYP) monooxygenases for the butyl ether moiety, and enzymes of amino acid metabolism for the homoserine core.
The O-butyl group is a likely target for oxidative metabolism, primarily mediated by CYP enzymes in the liver. Two main pathways are proposed:
-
Hydroxylation: The terminal (ω) or sub-terminal (ω-1) carbon of the butyl group can undergo hydroxylation. ω-hydroxylation would yield O-(4-hydroxybutyl)-l-homoserine, which can be further oxidized to O-(3-carboxypropyl)-l-homoserine.
-
O-Dealkylation: Oxidative cleavage of the ether bond would result in the formation of l-homoserine and butyraldehyde. The latter would be rapidly oxidized to butyric acid.
The l-homoserine portion of the molecule, or l-homoserine released after O-dealkylation, can enter the endogenous amino acid metabolic pathways. Key transformations include:
-
Transamination: The alpha-amino group can be transferred to an alpha-keto acid (e.g., alpha-ketoglutarate) by an aminotransferase, yielding 2-keto-4-(butoxy)butanoic acid and glutamate.
-
Deamination: Oxidative deamination could also occur, leading to the formation of the corresponding alpha-keto acid and ammonia.
Data Presentation: Putative Metabolites and Enzymes
The following table summarizes the potential metabolites of this compound and the enzyme families likely responsible for their formation.
| Parent Compound | Proposed Metabolite | Metabolic Pathway | Enzyme Family |
| This compound | O-(4-hydroxybutyl)-l-homoserine | ω-Hydroxylation | Cytochrome P450 (CYP) |
| This compound | O-(3-hydroxybutyl)-l-homoserine | ω-1 Hydroxylation | Cytochrome P450 (CYP) |
| O-(4-hydroxybutyl)-l-homoserine | O-(3-carboxypropyl)-l-homoserine | Oxidation | Alcohol/Aldehyde Dehydrogenase |
| This compound | L-Homoserine + Butyraldehyde | O-Dealkylation | Cytochrome P450 (CYP) |
| Butyraldehyde | Butyric Acid | Oxidation | Aldehyde Dehydrogenase |
| This compound | 2-Keto-4-(butoxy)butanoic acid | Transamination | Aminotransferase |
Hypothetical Experimental Protocols
To investigate the in vivo metabolic fate of this compound, the following experimental approaches, standard in drug metabolism studies, could be employed.
-
Compound Administration: A cohort of rats would be administered a single dose of this compound (e.g., 10 mg/kg) via oral gavage or intravenous injection. A radiolabeled version (e.g., ¹⁴C-labeled) would be ideal for tracking all metabolites.
-
Sample Collection: Blood samples would be collected at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) to determine the pharmacokinetic profile. Urine and feces would be collected over 24 or 48 hours to assess excretion.
-
Sample Preparation: Plasma would be separated from blood by centrifugation. Urine samples would be stabilized. Feces would be homogenized. All samples would be subjected to protein precipitation (e.g., with acetonitrile) or solid-phase extraction to isolate the parent compound and metabolites.
-
Metabolite Identification: Processed samples would be analyzed by high-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS). The structure of potential metabolites would be elucidated based on their mass-to-charge ratio and fragmentation patterns.
-
Quantitative Analysis: The concentration of this compound and its major metabolites in plasma and excreta would be determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Incubation: this compound (e.g., 1 µM) would be incubated with liver microsomes (from human, rat, or other species) in the presence of NADPH as a cofactor to initiate CYP-mediated reactions.
-
Reaction Termination: The reaction would be stopped at various time points by adding a quenching solvent like cold acetonitrile.
-
Analysis: The supernatant would be analyzed by LC-MS/MS to identify and quantify the metabolites formed. This assay would help identify the primary oxidative metabolites.
Visualizations
Caption: Hypothetical metabolic pathways of this compound.
Caption: Workflow for an in vivo metabolism study.
The Mechanistic Underpinnings of O-Butyl-l-homoserine: A Putative Quorum Sensing Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
O-Butyl-l-homoserine is a synthetic analog of N-acyl-l-homoserine lactones (AHLs), a class of signaling molecules pivotal to bacterial communication through a process known as quorum sensing (QS). While direct experimental data on this compound is not extensively available in current literature, its structural similarity to known quorum sensing modulators suggests a compelling mechanism of action centered on the competitive inhibition of AHL-mediated signaling pathways. This guide synthesizes the current understanding of AHL-based quorum sensing and extrapolates the likely molecular interactions and cellular consequences of introducing this compound into a bacterial system. The document outlines a hypothesized mechanism, presents relevant quantitative data from analogous compounds, details experimental protocols for validation, and provides visual representations of the pertinent biological pathways and workflows.
Introduction to Quorum Sensing and N-Acyl-l-Homoserine Lactones
Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to monitor their population density and collectively alter gene expression.[1][2][3] This process orchestrates a variety of collective behaviors, including biofilm formation, virulence factor production, and bioluminescence.[1][2] In many Gram-negative bacteria, quorum sensing is mediated by the production and detection of N-acyl-l-homoserine lactones (AHLs).[1][2][3] These signaling molecules consist of a conserved homoserine lactone ring and a variable-length acyl side chain, which confers specificity.[4]
A canonical AHL-based quorum sensing system involves two key proteins: a LuxI-type synthase that produces the AHL signal and a LuxR-type transcriptional regulator that binds to the AHL.[3] At low cell densities, the concentration of AHLs is negligible. As the bacterial population grows, the extracellular concentration of AHLs increases. Once a threshold concentration is reached, AHLs diffuse back into the cells and bind to their cognate LuxR-type receptors. This binding event induces a conformational change in the LuxR protein, promoting its dimerization and subsequent binding to specific DNA sequences known as "lux boxes." This, in turn, activates the transcription of target genes, leading to a coordinated population-wide response.
Hypothesized Mechanism of Action of this compound
Based on the extensive structure-activity relationship (SAR) studies of various synthetic AHL analogs, this compound is postulated to act as a competitive antagonist of LuxR-type receptors. The core hypothesis is that the O-butyl ether linkage, replacing the N-acyl amide bond of natural AHLs, allows the molecule to bind to the ligand-binding pocket of a LuxR-type receptor without inducing the necessary conformational change for activation.
The proposed mechanism involves the following key steps:
-
Competitive Binding: this compound, due to its structural resemblance to the homoserine lactone core of natural AHLs, is predicted to compete with the native AHL for binding to the LuxR receptor.
-
Formation of an Inactive Complex: Upon binding, this compound forms a complex with the LuxR protein. However, the absence of the acyl chain and the specific interactions it provides prevents the receptor from adopting its active conformation.
-
Inhibition of Dimerization and DNA Binding: The inactive LuxR-O-Butyl-l-homoserine complex is unable to effectively dimerize and bind to the lux box promoter regions of target genes.
-
Downregulation of Quorum Sensing-Dependent Genes: By sequestering the LuxR receptor in an inactive state, this compound effectively blocks the quorum sensing signal cascade, leading to the downregulation of genes responsible for virulence, biofilm formation, and other collective behaviors.
This antagonistic action positions this compound as a potential "quorum quencher," a class of molecules that disrupt bacterial communication and are of significant interest in the development of novel anti-infective therapies.
Quantitative Data for Representative N-Acyl Homoserine Lactone Analogs
While specific quantitative data for this compound is not available, the following table summarizes the inhibitory activity of various N-acyl homoserine lactone analogs against quorum sensing in Pseudomonas aeruginosa. This data is presented to illustrate the range of activities observed with structurally related compounds.
| Compound | Target Receptor | Assay System | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| N-(3-oxododecanoyl)-l-homoserine lactone Analog 3 | LasR | P. aeruginosa PAO1 biofilm | ~100 | Azithromycin | ~250 |
| N-(3-oxododecanoyl)-l-homoserine lactone Analog 10 | LasR | P. aeruginosa PAO1 biofilm | ~50 | Azithromycin | ~250 |
| N-butanoyl-l-homoserine lactone Analog 7b | LasR | Chromobacterium violaceum CV026 | ~25 | C-30 Furanone | ~50 |
| N-butanoyl-l-homoserine lactone Analog 8b | LasR | Chromobacterium violaceum CV026 | ~30 | C-30 Furanone | ~50 |
Note: The data presented in this table is for structurally related N-acyl homoserine lactone analogs and is intended to be representative of the types of quantitative measurements used to assess quorum sensing inhibition. The specific IC50 values are derived from the referenced literature and may vary depending on the experimental conditions.
Experimental Protocols
To validate the hypothesized mechanism of action of this compound, a series of in vitro and in vivo experiments would be required. Below are detailed methodologies for key experiments.
Quorum Sensing Inhibition Bioassay using a Reporter Strain
Objective: To determine if this compound can inhibit AHL-mediated gene expression.
Materials:
-
Chromobacterium violaceum CV026 (a mutant that produces the purple pigment violacein only in the presence of exogenous short-chain AHLs).
-
Luria-Bertani (LB) agar and broth.
-
N-hexanoyl-l-homoserine lactone (HHL).
-
This compound.
-
Dimethyl sulfoxide (DMSO).
-
96-well microtiter plates.
-
Spectrophotometer.
Protocol:
-
Prepare a stock solution of HHL (1 mg/mL) and this compound (10 mg/mL) in DMSO.
-
Grow an overnight culture of C. violaceum CV026 in LB broth at 30°C with shaking.
-
Dilute the overnight culture 1:100 in fresh LB broth.
-
In a 96-well plate, add 100 µL of the diluted bacterial culture to each well.
-
To the wells, add a fixed, sub-maximal inducing concentration of HHL (e.g., 1 µM).
-
Add varying concentrations of this compound (e.g., from 0.1 µM to 100 µM) to the wells. Include a positive control (HHL only) and a negative control (DMSO vehicle only).
-
Incubate the plate at 30°C for 18-24 hours.
-
Quantify violacein production by lysing the cells with 100 µL of 10% SDS and measuring the absorbance at 585 nm.
-
Calculate the percent inhibition of violacein production for each concentration of this compound and determine the IC50 value.
Competitive Binding Assay using Isothermal Titration Calorimetry (ITC)
Objective: To determine if this compound binds to a LuxR-type receptor and to measure the binding affinity.
Materials:
-
Purified LuxR-type receptor protein (e.g., LasR from P. aeruginosa).
-
Native AHL ligand (e.g., N-(3-oxododecanoyl)-l-homoserine lactone for LasR).
-
This compound.
-
ITC buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl).
-
Isothermal titration calorimeter.
Protocol:
-
Dialyze the purified LuxR protein against the ITC buffer overnight.
-
Prepare solutions of the native AHL and this compound in the ITC buffer.
-
For a direct binding experiment, place the LuxR protein in the sample cell and titrate in this compound from the injection syringe.
-
For a competitive binding experiment, saturate the LuxR protein in the sample cell with this compound and titrate in the native AHL.
-
Analyze the resulting thermograms to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Visualizations
Signaling Pathway Diagram
Caption: Hypothesized competitive inhibition of a LuxR-type receptor by this compound.
Experimental Workflow Diagram
Caption: A general workflow for the synthesis, in vitro, and in vivo evaluation of this compound as a quorum sensing inhibitor.
Conclusion
While direct experimental evidence for the mechanism of action of this compound is currently lacking, its structural analogy to N-acyl-l-homoserine lactones provides a strong basis for postulating its role as a competitive inhibitor of bacterial quorum sensing. The proposed mechanism, centered on the antagonistic binding to LuxR-type receptors, offers a clear and testable hypothesis. The experimental protocols and visualizations provided in this guide are intended to serve as a comprehensive framework for future research aimed at elucidating the precise molecular interactions and therapeutic potential of this and similar compounds. Further investigation into the binding kinetics, specificity, and in vivo efficacy of this compound is warranted to validate its promise as a novel anti-infective agent.
References
- 1. Structure-function analyses of the N-butanoyl L-homoserine lactone quorum-sensing signal define features critical to activity in RhlR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Acyl homoserine lactone - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Silent signals: how N-acyl homoserine lactones drive oral microbial behaviour and health outcomes [frontiersin.org]
An In-depth Technical Guide to the Physical and Chemical Properties of O-Butyl-l-homoserine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for O-Butyl-l-homoserine is limited in publicly available literature. Much of the information herein is derived from data on structurally similar compounds and derivatives, such as O-tert-Butyl-N-Fmoc-L-beta-homoserine, N-butanoyl-L-homoserine lactone, and L-homoserine. All data pertaining to derivatives is clearly indicated.
Core Physical and Chemical Properties
Table 1: Physical and Chemical Properties of this compound and Related Compounds
| Property | This compound (Computed/Inferred) | N-butyl-L-homoserine (Computed)[1] | L-Homoserine (Experimental)[2] | O-tert-Butyl-N-Fmoc-L-beta-homoserine (Experimental)[3][4] |
| Molecular Formula | C₈H₁₇NO₃ | C₈H₁₇NO₃ | C₄H₉NO₃ | C₂₃H₂₇NO₅ |
| Molecular Weight | 175.23 g/mol | 175.23 g/mol [1] | 119.12 g/mol [2] | 397.47 g/mol [3] |
| IUPAC Name | (2S)-2-amino-4-butoxybutanoic acid | (2S)-2-(butylamino)-4-hydroxybutanoic acid[1] | (2S)-2-amino-4-hydroxybutanoic acid[2] | (3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]butanoic acid[5] |
| SMILES | CCCCOCC--INVALID-LINK--C(=O)O | CCCCN--INVALID-LINK--C(=O)O[1] | C(CO)--INVALID-LINK--N[2] | Not directly available |
| CAS Number | Not available | Not directly available | 672-15-1[2] | 203854-51-7[3][4] |
| Melting Point | Not available | Not available | 203 °C (decomposes)[2] | 96°C to 98°C[3] |
| Solubility | Expected to be soluble in water and polar organic solvents. | Not available | 1000 g/L in water at 30 °C[2] | Soluble in DMF and CHCl3[3] |
| Appearance | Not available | Not available | White to off-white powder[2] | White to off-white powder[3] |
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not readily found. However, a general approach would involve the protection of the amino and carboxyl groups of L-homoserine, followed by the alkylation of the side-chain hydroxyl group with a butyl halide, and subsequent deprotection.
Conceptual Synthesis Workflow:
This diagram illustrates a conceptual workflow for the synthesis of this compound, which would involve protection, alkylation, and deprotection steps.
Caption: Conceptual synthesis workflow for this compound.
Analytical Characterization:
The characterization of this compound would typically involve techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the structure, including the presence of the butyl group and the homoserine backbone. For comparison, ¹H NMR data for L-homoserine in D₂O shows characteristic peaks for the protons on the carbon backbone and the side chain.[6]
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.
-
Infrared (IR) Spectroscopy: To identify functional groups such as the carboxylic acid, amine, and ether linkages.
Biological Activity and Signaling Pathways
While there is no specific information on the biological activity or signaling pathway involvement of this compound, its structural relatives, N-acyl-L-homoserine lactones (AHLs), are well-known signaling molecules in bacterial quorum sensing.[7][8] Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density.
General Quorum Sensing Pathway (AHL-mediated):
The following diagram illustrates a simplified, general mechanism of AHL-mediated quorum sensing. It is important to note that this compound is not a known natural participant in this pathway.
Caption: Simplified diagram of AHL-mediated quorum sensing in bacteria.
Derivatives of homoserine are also intermediates in the biosynthesis of essential amino acids like methionine and threonine.[9][10] For instance, O-succinyl-L-homoserine and O-acetyl-L-homoserine are precursors in methionine biosynthesis in various organisms.[10][11]
Applications in Research and Drug Development
Given its structure as an amino acid derivative, this compound could potentially be used in:
-
Peptide Synthesis: As a building block to introduce a non-canonical amino acid into peptides, potentially modifying their structure, stability, and biological activity. The use of protected homoserine derivatives like Fmoc-O-tert-butyl-L-beta-homoserine is common in peptide synthesis.[3]
-
Drug Discovery: As a scaffold for the development of novel therapeutic agents. The modification of the homoserine structure can lead to compounds with interesting pharmacological properties.
-
Biochemical Probes: To study enzyme-substrate interactions or to investigate biological pathways where homoserine or its derivatives are involved.
Conclusion
This compound is a homoserine derivative with potential applications in various fields of chemical and biological research. While direct experimental data on this specific compound is scarce, a considerable amount of information is available for its structural relatives. This guide provides a summary of the known and inferred properties of this compound, which can serve as a valuable resource for researchers and professionals in drug development. Further experimental investigation is required to fully characterize its physical, chemical, and biological properties.
References
- 1. Butanyl homoserine | C8H17NO3 | CID 53991184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. L-Homoserine | C4H9NO3 | CID 12647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. scbt.com [scbt.com]
- 5. O-tert-Butyl-N-Fmoc-L-beta-homoserine, 95% 250 mg | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 6. L-Homoserine(672-15-1) 1H NMR spectrum [chemicalbook.com]
- 7. Structure-function analyses of the N-butanoyl L-homoserine lactone quorum-sensing signal define features critical to activity in RhlR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. journals.asm.org [journals.asm.org]
- 10. Frontiers | Identification and Characterization of an O-Succinyl-L-Homoserine Sulfhydrylase From Thioalkalivibrio sulfidiphilus [frontiersin.org]
- 11. O-Acetyl-L-homoserine | C6H11NO4 | CID 439389 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Site-Specific Protein Labeling Using O-Alkynyl-l-homoserine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific incorporation of non-canonical amino acids (ncAAs) into proteins offers a powerful tool for protein engineering and functional studies. This technology enables the introduction of unique chemical handles into a protein's structure, allowing for precise, bioorthogonal labeling with a variety of probes, such as fluorophores, biotin, or drug molecules. This application note details a protocol for the site-specific labeling of proteins using an O-alkynyl derivative of l-homoserine, a methionine analog.
The strategy relies on the genetic code expansion methodology, where an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA are used to incorporate the ncAA at a specific site in the protein, typically encoded by an amber stop codon (TAG). Following protein expression and purification, the incorporated alkyne handle can be selectively labeled using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction. While the direct use of O-Butyl-l-homoserine for labeling is not yet established, the use of a structurally similar analog, O-(but-3-yn-1-yl)-L-homoserine, provides a versatile platform for bioorthogonal conjugation.
Principle of the Method
The workflow for site-specific protein labeling using O-(but-3-yn-1-yl)-L-homoserine involves three key stages:
-
Genetic Incorporation: An engineered methionyl-tRNA synthetase (MetRS) variant, which recognizes O-(but-3-yn-1-yl)-L-homoserine, charges an orthogonal tRNA with this ncAA. In an E. coli expression host, this charged tRNA recognizes a TAG codon in the gene of interest and incorporates the ncAA during protein synthesis.
-
Protein Expression and Purification: The target protein, now containing the alkyne-functionalized homoserine analog at the desired position, is expressed in the presence of the ncAA and subsequently purified.
-
Bioorthogonal Labeling: The purified protein is then subjected to a CuAAC reaction with an azide-containing probe of interest (e.g., a fluorescent dye, affinity tag, or therapeutic agent) for specific covalent labeling.
Data Presentation
Successful site-specific labeling is evaluated based on protein yield and labeling efficiency. The following tables provide a template for presenting quantitative data from such experiments.
Table 1: Protein Expression Yield
| Expression Construct | ncAA Concentration (mM) | Culture Volume (L) | Purification Method | Purified Protein Yield (mg) |
| Protein-of-Interest-TAG | 1 | 1 | Ni-NTA Affinity | 5.2 |
| Protein-of-Interest-TAG | 2 | 1 | Ni-NTA Affinity | 8.1 |
| Wild-Type Control | 0 | 1 | Ni-NTA Affinity | 15.7 |
Table 2: Labeling Efficiency Analysis by Mass Spectrometry
| Sample | Labeling Reagent | Expected Mass (Da) | Observed Mass (Da) | Labeling Efficiency (%) |
| Unlabeled Protein | None | 25,128 | 25,129 | 0 |
| Labeled Protein | Azide-Fluorophore | 25,614 | 25,615 | 95 |
Experimental Protocols
Protocol 1: Expression of Protein with O-(but-3-yn-1-yl)-L-homoserine
This protocol is adapted from standard methods for ncAA incorporation in E. coli.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid for the protein of interest with a C-terminal His-tag and an in-frame amber (TAG) codon at the desired labeling site.
-
Plasmid encoding the engineered MetRS and its cognate tRNA (pEVOL-type plasmid).
-
O-(but-3-yn-1-yl)-L-homoserine
-
Luria-Bertani (LB) medium and Terrific Broth (TB)
-
Appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Arabinose
Procedure:
-
Co-transform the E. coli expression strain with the plasmid for the protein of interest and the pEVOL plasmid carrying the engineered MetRS/tRNA pair.
-
Plate the transformed cells on an LB agar plate containing the appropriate antibiotics and incubate overnight at 37°C.
-
Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.
-
The next day, inoculate 1 L of TB medium with the overnight culture.
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce the expression of the engineered MetRS/tRNA pair by adding arabinose to a final concentration of 0.2% (w/v).
-
Simultaneously, add O-(but-3-yn-1-yl)-L-homoserine to a final concentration of 1-2 mM.
-
Induce the expression of the target protein by adding IPTG to a final concentration of 0.5 mM.
-
Reduce the temperature to 20°C and continue to grow the culture for 16-20 hours.
-
Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
-
The cell pellet can be stored at -80°C or used immediately for protein purification.
Protocol 2: Purification of the ncAA-Containing Protein
Materials:
-
Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)
-
Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Ni-NTA affinity resin
-
Sonciator or French press
-
Centrifuge
Procedure:
-
Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer.
-
Lyse the cells by sonication on ice or by passing through a French press.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
Incubate the supernatant with pre-equilibrated Ni-NTA resin for 1 hour at 4°C with gentle rotation.
-
Load the resin onto a chromatography column and wash with 10 column volumes of Wash Buffer.
-
Elute the protein with 5 column volumes of Elution Buffer.
-
Analyze the fractions by SDS-PAGE to confirm the presence of the purified protein.
-
Dialyze the purified protein into a suitable storage buffer (e.g., PBS) and store at -80°C.
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling
Materials:
-
Purified protein containing O-(but-3-yn-1-yl)-L-homoserine (in PBS)
-
Azide-functionalized probe (e.g., Azide-Fluor 545)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
Procedure:
-
In a microcentrifuge tube, prepare the labeling reaction mixture:
-
Purified protein (to a final concentration of 20 µM)
-
Azide-probe (to a final concentration of 100 µM)
-
TCEP (to a final concentration of 1 mM)
-
TBTA (to a final concentration of 100 µM)
-
-
Vortex the mixture gently.
-
Initiate the reaction by adding a freshly prepared mixture of CuSO4 (to a final concentration of 50 µM) and sodium ascorbate (to a final concentration of 500 µM).
-
Incubate the reaction at room temperature for 1-2 hours.
-
Remove the excess labeling reagents by dialysis or using a desalting column.
-
Confirm labeling by SDS-PAGE with in-gel fluorescence scanning and by mass spectrometry.
Visualizations
Application Notes and Protocols for O-Butyl-l-homoserine in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of O-Butyl-l-homoserine (Hse(tBu)) in solid-phase peptide synthesis (SPPS). The protocols are based on the widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy.
Introduction
This compound is a valuable non-proteinogenic amino acid utilized in the synthesis of peptide analogs to modulate their structure and biological activity. The tert-butyl ether protecting group on the side-chain hydroxyl function offers excellent stability under the basic conditions required for Fmoc-group removal, yet it is readily cleaved with standard trifluoroacetic acid (TFA) cocktails at the final deprotection step.[1][2][3] This orthogonality makes it highly compatible with the standard Fmoc/tBu SPPS methodology.[1][4] The incorporation of homoserine derivatives can influence peptide conformation and receptor binding affinity, making it a useful tool in peptidomimetic and drug design.
Physicochemical Properties of Fmoc-L-Homoserine(OtBu)-OH
While specific quantitative data for the coupling efficiency of Fmoc-L-Homoserine(OtBu)-OH is not extensively published, it is expected to behave similarly to other O-tert-butyl protected amino acids like Fmoc-Ser(tBu)-OH and Fmoc-Thr(tBu)-OH.[5][6] The bulky tert-butyl group can cause moderate steric hindrance.
Table 1: General Physicochemical and SPPS Parameters for Fmoc-L-Homoserine(OtBu)-OH
| Parameter | Value/Condition | Notes |
| Molecular Weight | 397.48 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMF, NMP, and DCM | Standard solvents for SPPS. |
| Side-Chain Protection | O-tert-butyl ether (OtBu) | Acid-labile. |
| Nα-Protection | Fmoc | Base-labile. |
| Recommended Resin | Wang, Rink Amide, 2-Chlorotrityl Chloride | Choice depends on desired C-terminal moiety (acid or amide). |
| Coupling Reagents | HBTU/HOBt, HATU, DIC/Oxyma | Standard phosphonium/uronium or carbodiimide activators. |
| Fmoc Deprotection | 20% Piperidine in DMF | Standard conditions. |
| Final Cleavage | 95% TFA, 2.5% H₂O, 2.5% TIS | Standard cleavage cocktail. |
Experimental Protocols
The following are detailed protocols for the incorporation of this compound into a peptide sequence using manual or automated solid-phase peptide synthesis.
Materials and Reagents
-
Fmoc-L-Homoserine(OtBu)-OH
-
SPPS Resin (e.g., Rink Amide resin, 100-200 mesh, 0.5-1.0 mmol/g loading)
-
Other Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, sequencing grade
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or 1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS)
-
Di-ionized water
-
Diethyl ether, anhydrous, cold
-
Acetonitrile (ACN), HPLC grade
-
Solid-phase synthesis vessel
-
Shaker or automated peptide synthesizer
Protocol 1: Manual SPPS Cycle for Incorporating Fmoc-L-Homoserine(OtBu)-OH
This protocol describes a single coupling cycle for adding Fmoc-L-Homoserine(OtBu)-OH to a growing peptide chain on the solid support.
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes. Drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 1 min).
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve 3-5 equivalents of Fmoc-L-Homoserine(OtBu)-OH and 3-5 equivalents of an activating agent (e.g., OxymaPure) in DMF.
-
Add 3-5 equivalents of DIC to the amino acid solution and allow to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3 x 1 min).
-
Wash the resin with DCM (3 x 1 min).
-
Wash the resin with DMF (3 x 1 min).
-
-
Monitoring the Coupling Reaction (Optional):
-
Perform a Kaiser test on a small sample of the resin beads. A negative result (yellow beads) indicates a complete coupling reaction. If the test is positive (blue beads), repeat the coupling step.
-
Protocol 2: Cleavage and Final Deprotection
This protocol is for the final cleavage of the peptide from the resin and removal of the side-chain protecting groups, including the O-tert-butyl group from the homoserine residue.
-
Resin Preparation:
-
After the final Fmoc deprotection, wash the peptide-resin thoroughly with DMF, followed by DCM, and dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 30 minutes.
-
-
Cleavage Cocktail Preparation:
-
Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Visualizations
SPPS Workflow Diagram
References
Applications of O-Butyl-l-homoserine in Bioconjugation: Application Notes and Protocols
Disclaimer: Extensive literature searches did not yield specific examples of O-Butyl-l-homoserine being used as a non-canonical amino acid (ncAA) for bioconjugation. The information presented herein is a general guide to the principles and methodologies of bioconjugation using ncAAs, providing a framework for the potential application of novel amino acids like this compound. The protocols are based on established techniques for more commonly used ncAAs.
Application Notes
The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins is a powerful technique for creating homogenous bioconjugates with precisely controlled stoichiometry and conjugation sites.[1][2] This "tag-and-modify" strategy overcomes the limitations of traditional bioconjugation methods that target the side chains of natural amino acids, which often leads to heterogeneous mixtures of products.[1][3][4]
Principle of the "Tag-and-Modify" Approach:
-
Tagging: A non-canonical amino acid with a unique chemical functionality (the "tag") is incorporated into a protein at a specific site during translation. This is typically achieved using an engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a specific codon (e.g., the amber stop codon, UAG) and inserts the ncAA.
-
Modification: The unique chemical handle of the ncAA is then selectively reacted with a payload molecule (e.g., a drug, fluorophore, or polyethylene glycol) via a bioorthogonal chemical reaction.[5][6]
Hypothetical Utility of this compound:
The O-butyl ether linkage in this compound is generally considered chemically inert and not suitable for direct bioorthogonal reactions. However, one could envision its use in a multi-step bioconjugation strategy:
-
Palladium-Mediated Cleavage: If the butyl group were replaced with a palladium-cleavable group (e.g., a propargyl group), the exposed hydroxyl group on the homoserine could then be a site for subsequent modification. Palladium-cleavable linkers are being explored for controlled drug release in antibody-drug conjugates (ADCs).[7][8]
-
Enzymatic Modification: A hypothetical enzyme could be engineered to recognize the O-butyl-homoserine residue and catalyze its modification.
Given the lack of direct evidence for its use, researchers interested in this compound for bioconjugation would be venturing into novel territory, requiring significant methods development.
Experimental Protocols
The following are generalized protocols for the two main stages of ncAA-based bioconjugation.
Protocol 1: Site-Specific Incorporation of a Non-Canonical Amino Acid
This protocol describes the expression of a protein containing a site-specifically incorporated ncAA in E. coli.
Materials:
-
Expression plasmid for the protein of interest, engineered with a UAG codon at the desired modification site.
-
Plasmid encoding the orthogonal aminoacyl-tRNA synthetase and tRNA specific for the ncAA.
-
E. coli expression host strain (e.g., BL21(DE3)).
-
Non-canonical amino acid (e.g., this compound).
-
Standard bacterial growth media (LB, TB) and antibiotics.
-
IPTG (isopropyl β-D-1-thiogalactopyranoside).
-
Protein purification equipment (e.g., Ni-NTA affinity chromatography).
Methodology:
-
Co-transform the E. coli host strain with the protein expression plasmid and the synthetase/tRNA plasmid.
-
Select for transformed cells on antibiotic-containing LB agar plates.
-
Inoculate a single colony into LB medium with appropriate antibiotics and grow overnight at 37°C.
-
Use the overnight culture to inoculate a larger volume of Terrific Broth (TB) medium supplemented with antibiotics.
-
Grow the culture at 37°C with shaking until an OD600 of 0.6-0.8 is reached.
-
Supplement the culture with the ncAA to a final concentration of 1 mM.
-
Induce protein expression with 0.5 mM IPTG and grow for an additional 16-20 hours at 20-25°C.
-
Harvest the cells by centrifugation.
-
Lyse the cells and purify the protein using an appropriate method, such as Ni-NTA affinity chromatography for His-tagged proteins.
-
Confirm ncAA incorporation by mass spectrometry.
Protocol 2: Bioconjugation via Click Chemistry
This protocol describes a common bioorthogonal reaction, the copper-catalyzed azide-alkyne cycloaddition (CuAAC or "click chemistry"), for conjugating a payload to an ncAA-containing protein.[5][6] This assumes the ncAA contains either an azide or an alkyne.
Materials:
-
Purified protein containing an azide- or alkyne-functionalized ncAA.
-
Payload molecule functionalized with the complementary alkyne or azide.
-
Copper(II) sulfate (CuSO4).
-
Reducing agent (e.g., sodium ascorbate).
-
Copper-chelating ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA).
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Purification column (e.g., size-exclusion chromatography).
Methodology:
-
Prepare a solution of the ncAA-containing protein in the reaction buffer.
-
Add the payload molecule to the protein solution at a 5-10 fold molar excess.
-
In a separate tube, pre-mix the CuSO4 and THPTA ligand.
-
Add the CuSO4/THPTA complex to the protein-payload mixture.
-
Initiate the reaction by adding a fresh solution of sodium ascorbate.
-
Incubate the reaction at room temperature for 1-2 hours.
-
Purify the resulting bioconjugate from excess reagents and unreacted payload using size-exclusion chromatography.
-
Characterize the final conjugate by SDS-PAGE, mass spectrometry, and functional assays.
Quantitative Data
The following table summarizes typical reaction parameters for common bioconjugation chemistries, which would be relevant for evaluating a new ncAA like this compound if it were functionalized for these reactions.
| Bioconjugation Chemistry | Functional Groups Reacting | Typical Molar Excess of Payload | Typical Reaction Time | Typical Conversion (%) |
| CuAAC (Click Chemistry) | Azide + Terminal Alkyne | 5-10x | 1-2 hours | > 95% |
| SPAAC | Azide + Strained Alkyne | 5-10x | 2-12 hours | > 90% |
| Hydrazone/Oxime Ligation | Aldehyde/Ketone + Hydrazine/Aminooxy | 20-50x | 4-24 hours | 70-90% |
| Tetrazine Ligation | Tetrazine + Strained Alkene | 2-5x | < 1 hour | > 98% |
Visualizations
The following diagrams illustrate the key concepts and workflows in ncAA-based bioconjugation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. glpbio.com [glpbio.com]
- 3. users.ox.ac.uk [users.ox.ac.uk]
- 4. A "tag-and-modify" approach to site-selective protein modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Click chemistry - Wikipedia [en.wikipedia.org]
- 6. chempep.com [chempep.com]
- 7. A thioether-directed palladium-cleavable linker for targeted bioorthogonal drug decaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A thioether-directed palladium-cleavable linker for targeted bioorthogonal drug decaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: O-Butyl-l-homoserine as a Tool for Probing Protein-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes and is a cornerstone of modern drug discovery. The intricate networks of these interactions govern signaling pathways, enzymatic cascades, and the assembly of cellular machinery. Tools that allow for the precise investigation of these interactions in their native context are therefore of immense value. Unnatural amino acids (UAAs) have emerged as powerful probes for elucidating the roles of specific residues and domains in mediating PPIs.
This document outlines the potential application of O-Butyl-l-homoserine, a synthetic amino acid analog of methionine, as a tool for studying PPIs. While direct literature on the use of this compound for this purpose is emerging, its structural similarity to methionine and its hydrophobic nature suggest its utility in probing interaction interfaces. Methionine residues are known to play significant roles in protein stability and protein-protein interactions.[1][2][3] The replacement of the methylthioether group of methionine with a butyl ether in this compound provides a non-redox-active, hydrophobic side chain that can be used to investigate the importance of hydrophobicity and steric bulk at specific protein interface locations.
These notes provide a framework for the incorporation of this compound into a protein of interest and its subsequent use in common PPI-elucidating experiments.
Principle of the Method
The core of this technique involves the site-specific incorporation of this compound into a target protein ("bait") using amber suppression technology. This allows for the replacement of a natural amino acid at a suspected interaction interface with the synthetic analog. The effect of this substitution on the interaction with a binding partner ("prey") can then be assessed using a variety of in vitro and in vivo assays. The butyl group provides a stable, hydrophobic side chain that can be used to probe the contribution of hydrophobicity to the binding energy of the interaction.
Potential Applications
-
Mapping Hydrophobic Interfaces: Systematically replacing residues at a putative protein-protein interface with this compound can help to identify key hydrophobic "hotspots" that are critical for the interaction.
-
Probing Steric Effects: The butyl group is larger than the methyl group of methionine, allowing for the investigation of steric tolerance at the interaction interface.
-
Stabilizing or Disrupting Interactions: Depending on the specific context of the interface, the introduction of a bulky hydrophobic group could either enhance or weaken a protein-protein interaction, providing a means to modulate the formation of a protein complex.
-
Validation of Drug Targets: By understanding the critical residues involved in a PPI, more targeted and effective therapeutic interventions can be designed.
Data Presentation
Quantitative data from experiments should be summarized for clear comparison.
Table 1: Example of Co-Immunoprecipitation Quantification
| Bait Protein Variant | Prey Protein Co-precipitated (Normalized Intensity) | Fold Change vs. Wild Type |
| Wild Type | 1.00 | 1.0 |
| Methionine -> Alanine | 0.35 | -2.86 |
| Methionine -> this compound | 0.85 | -1.18 |
| Leucine -> this compound | 1.20 | +1.20 |
Table 2: Example of Pull-Down Assay Quantification
| Bait Protein Variant | Prey Protein Bound (μg) | Dissociation Constant (Kd) |
| Wild Type | 5.2 | 1.2 μM |
| Methionine -> this compound | 4.8 | 1.5 μM |
| Isoleucine -> this compound | 1.1 | 7.8 μM |
Experimental Protocols
Protocol 1: Site-Specific Incorporation of this compound
This protocol describes the incorporation of this compound into a protein of interest in E. coli using an engineered aminoacyl-tRNA synthetase/tRNA pair.
Materials:
-
Expression plasmid for the protein of interest with an amber stop codon (TAG) at the desired incorporation site.
-
Plasmid encoding the engineered this compound-tRNA synthetase (OBuHS-RS) and its cognate tRNA (pOBuH).
-
E. coli strain (e.g., BL21(DE3)) competent for transformation.
-
LB medium and agar plates.
-
Appropriate antibiotics for plasmid selection.
-
This compound.
-
IPTG for induction of protein expression.
-
Buffers for protein purification (e.g., Ni-NTA purification buffers for His-tagged proteins).
Method:
-
Co-transformation: Transform the E. coli expression host with both the plasmid for the protein of interest and the pOBuH plasmid.
-
Selection: Plate the transformed cells on LB agar containing the appropriate antibiotics for both plasmids and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate 1 L of LB medium (with antibiotics) with the overnight starter culture.
-
Growth: Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Supplementation: Add this compound to the culture to a final concentration of 1 mM.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours to improve protein folding.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Purification: Purify the protein containing this compound using standard affinity chromatography techniques (e.g., Ni-NTA for His-tagged proteins).
-
Verification: Confirm the incorporation of this compound by mass spectrometry.
Protocol 2: Co-Immunoprecipitation (Co-IP)
This protocol is for assessing the interaction between the this compound-containing "bait" protein and its "prey" binding partner in a cellular context.
Materials:
-
Mammalian cells co-transfected with plasmids expressing the "bait" (wild-type or UAA-containing) and "prey" proteins.
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
Antibody against the "bait" protein.
-
Protein A/G magnetic beads.
-
Wash buffer (e.g., PBS with 0.1% Tween-20).
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE loading buffer).
-
SDS-PAGE gels and Western blotting reagents.
-
Antibodies against both "bait" and "prey" proteins for Western blot detection.
Method:
-
Cell Lysis: Lyse the transfected cells with ice-cold lysis buffer.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Pre-clearing: Incubate the supernatant with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Add the anti-"bait" antibody to the pre-cleared lysate and incubate for 2-4 hours at 4°C with gentle rotation.
-
Bead Capture: Add fresh protein A/G beads and incubate for another 1-2 hours at 4°C.
-
Washing: Pellet the beads using a magnetic stand and wash them three times with wash buffer.
-
Elution: Elute the bound proteins from the beads using elution buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting, probing for both the "bait" and "prey" proteins.
Protocol 3: In Vitro Pull-Down Assay
This protocol is for quantifying the direct interaction between the purified this compound-containing "bait" protein and its "prey" binding partner.
Materials:
-
Purified "bait" protein (e.g., with a GST tag) and purified "prey" protein.
-
Glutathione-agarose beads.
-
Binding buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors).
-
Wash buffer (same as binding buffer).
-
Elution buffer (e.g., binding buffer containing reduced glutathione).
-
SDS-PAGE gels and Coomassie stain or Western blotting reagents.
Method:
-
Bead Immobilization: Incubate the purified GST-tagged "bait" protein with glutathione-agarose beads for 1-2 hours at 4°C.
-
Washing: Wash the beads three times with binding buffer to remove unbound "bait" protein.
-
Binding: Add the purified "prey" protein to the beads and incubate for 2-3 hours at 4°C with gentle rotation.
-
Washing: Wash the beads three times with wash buffer to remove unbound "prey" protein.
-
Elution: Elute the bound proteins with elution buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining or Western blotting to detect the "prey" protein.
Visualizations
Caption: Experimental workflow for studying PPIs using this compound.
Caption: Probing a signaling pathway interaction with this compound.
References
Application Notes and Protocols for the Investigation of O-Butyl-l-homoserine in Cell Culture
Disclaimer: As of the latest literature review, there is no published research specifically detailing the use or effects of O-Butyl-l-homoserine in mammalian cell culture. The following application notes and protocols are therefore provided as a general experimental guide for the initial characterization of a novel, uncharacterized compound in a cell culture setting. Methodologies are based on standard cell biology assays. All concentrations and incubation times are suggested starting points and should be optimized for your specific cell line and experimental goals.
Introduction
This compound is an amino acid derivative. While its parent compound, L-homoserine, is a known intermediate in the biosynthesis of several amino acids in bacteria and other organisms, the biological activity of the O-butylated form in mammalian cells has not been described in the scientific literature. Structurally related compounds, such as N-acyl-homoserine lactones, are bacterial quorum-sensing molecules known to influence host cell signaling pathways, including apoptosis and immune responses.[1][2][3]
These protocols provide a framework for the preliminary investigation of this compound's effects on mammalian cells, focusing on cytotoxicity, cell proliferation, and apoptosis.
Data Presentation: Example Data Tables
Quantitative data from the following experimental protocols should be recorded in a structured format. Below are template tables for clear data presentation and comparison.
Table 1: Cytotoxicity of this compound on [Cell Line Name] Cells
| Concentration (µM) | Incubation Time (h) | % Cell Viability (Mean ± SD) | % Cytotoxicity (Mean ± SD) |
| 0 (Vehicle Control) | 24 | ||
| 1 | 24 | ||
| 10 | 24 | ||
| 50 | 24 | ||
| 100 | 24 | ||
| 0 (Vehicle Control) | 48 | ||
| 1 | 48 | ||
| 10 | 48 | ||
| 50 | 48 | ||
| 100 | 48 | ||
| 0 (Vehicle Control) | 72 | ||
| 1 | 72 | ||
| 10 | 72 | ||
| 50 | 72 | ||
| 100 | 72 |
Table 2: Effect of this compound on [Cell Line Name] Cell Proliferation
| Concentration (µM) | Incubation Time (h) | Absorbance at 450 nm (Mean ± SD) | % Proliferation vs. Control |
| 0 (Vehicle Control) | 24 | 100 | |
| 1 | 24 | ||
| 10 | 24 | ||
| 50 | 24 | ||
| 100 | 24 | ||
| 0 (Vehicle Control) | 48 | 100 | |
| 1 | 48 | ||
| 10 | 48 | ||
| 50 | 48 | ||
| 100 | 48 | ||
| 0 (Vehicle Control) | 72 | 100 | |
| 1 | 72 | ||
| 10 | 72 | ||
| 50 | 72 | ||
| 100 | 72 |
Table 3: Apoptosis Induction by this compound in [Cell Line Name] Cells
| Concentration (µM) | Incubation Time (h) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Vehicle Control) | 48 | ||
| 10 | 48 | ||
| 50 | 48 | ||
| 100 | 48 | ||
| Positive Control | 48 |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This protocol determines the concentration-dependent toxicity of this compound on a given cell line.
Materials:
-
[Cell Line Name] cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 100 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader (570 nm)
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100%.
Protocol 2: Cell Proliferation Assay using BrdU/WST-1
This protocol measures the effect of the compound on cell division.
Materials:
-
Cell Proliferation Reagent WST-1 or BrdU Cell Proliferation ELISA Kit
-
Materials as listed in Protocol 1
Methodology:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
WST-1 Addition (if using WST-1): Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours.
-
Data Acquisition (WST-1): Shake the plate for 1 minute and measure the absorbance at 450 nm.
-
BrdU Labeling (if using BrdU): Follow the manufacturer's instructions for BrdU labeling, fixation, antibody incubation, and substrate reaction.
-
Analysis: Compare the absorbance of treated cells to control cells to determine the effect on proliferation.
Protocol 3: Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment.
Materials:
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat with various concentrations of this compound for 24-48 hours. Include a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting: Harvest the cells by trypsinization and collect both floating and attached cells. Centrifuge and wash with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Data Acquisition: Analyze the cells by flow cytometry within one hour of staining.
Visualizations
Experimental Workflow
References
- 1. caymanchem.com [caymanchem.com]
- 2. Metabolic engineering of E. coli for the production of O-succinyl-l-homoserine with high yield - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Pseudomonas aeruginosa quorum-sensing molecule N-3-(oxododecanoyl)-L-homoserine lactone inhibits T-cell differentiation and cytokine production by a mechanism involving an early step in T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mass Spectrometry Analysis of Proteins Containing O-Butyl-l-homoserine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins is a powerful tool in chemical biology and drug development. It allows for the introduction of unique chemical functionalities, such as spectroscopic probes, crosslinkers, and post-translational modification mimics, enabling detailed studies of protein structure, function, and interaction networks. O-Butyl-l-homoserine is an ncAA that introduces a flexible ether linkage into the protein backbone, which can be used to probe steric and electronic requirements in enzyme active sites or protein-protein interfaces.
Mass spectrometry (MS) is an indispensable technique for the verification and characterization of proteins containing ncAAs. This document provides detailed application notes and protocols for the mass spectrometric analysis of proteins modified with this compound.
Core Principles of Analysis
The successful mass spectrometric analysis of proteins containing this compound relies on a bottom-up proteomics approach. The protein of interest is first digested into smaller peptides using a specific protease, typically trypsin. The resulting peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The incorporation of this compound will result in a characteristic mass shift in the peptides containing this residue. Fragmentation analysis (MS/MS) of these modified peptides confirms the identity and location of the ncAA.
Molecular Weight Information:
-
L-Homoserine: 119.12 g/mol
-
This compound: 175.22 g/mol
-
Mass shift upon incorporation (replacing a canonical amino acid): This will depend on the amino acid being replaced. For example, if replacing Methionine (149.21 g/mol ), the mass increase would be 26.01 Da.
Experimental Workflow
The overall experimental workflow for the analysis of proteins containing this compound is depicted below.
Detailed Experimental Protocols
Protocol 1: In-Solution Tryptic Digestion of this compound Containing Proteins
Materials:
-
Purified protein containing this compound
-
Denaturation Buffer: 8 M urea in 50 mM Tris-HCl, pH 8.0
-
Reduction Solution: 10 mM dithiothreitol (DTT) in 50 mM Tris-HCl, pH 8.0
-
Alkylation Solution: 55 mM iodoacetamide (IAA) in 50 mM Tris-HCl, pH 8.0
-
Trypsin (MS-grade), reconstituted in 50 mM acetic acid
-
Quenching Solution: 0.1% Trifluoroacetic acid (TFA)
-
C18 desalting spin columns
Procedure:
-
Denaturation: Resuspend 20-100 µg of the purified protein in 50 µL of Denaturation Buffer. Incubate for 30 minutes at 37°C.
-
Reduction: Add 5 µL of Reduction Solution to the denatured protein. Incubate for 1 hour at 37°C to reduce disulfide bonds.
-
Alkylation: Add 5 µL of Alkylation Solution. Incubate for 45 minutes in the dark at room temperature to alkylate free cysteine residues.
-
Dilution and Digestion: Dilute the sample 10-fold with 50 mM Tris-HCl, pH 8.0 to reduce the urea concentration to below 0.8 M. Add trypsin at a 1:50 (enzyme:protein) ratio. Incubate overnight at 37°C.
-
Quenching: Stop the digestion by adding 10 µL of Quenching Solution to lower the pH.
-
Desalting: Desalt the peptide mixture using a C18 spin column according to the manufacturer's instructions. Elute the peptides with 50% acetonitrile, 0.1% TFA.
-
Drying: Dry the desalted peptides in a vacuum centrifuge.
-
Resuspension: Resuspend the dried peptides in 20-50 µL of 0.1% formic acid in water for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
Instrumentation:
-
A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.
LC Parameters (Example):
-
Column: C18 reversed-phase column (e.g., 75 µm ID x 15 cm, 2 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: 2-35% B over 60 minutes, 35-80% B over 10 minutes, 80% B for 5 minutes, 80-2% B over 5 minutes.
-
Flow Rate: 300 nL/min
MS Parameters (Example):
-
Ionization Mode: Positive electrospray ionization (ESI)
-
MS1 Resolution: 60,000
-
MS1 Scan Range: m/z 350-1800
-
Data-Dependent Acquisition (DDA): Top 20 most intense precursor ions selected for fragmentation.
-
Fragmentation Method: Higher-energy collisional dissociation (HCD)
-
MS2 Resolution: 15,000
-
Dynamic Exclusion: 30 seconds
Data Analysis
Database Searching:
-
Use a standard protein database search engine (e.g., MaxQuant, Proteome Discoverer, Mascot).
-
Crucially, define a custom modification for this compound. This will involve specifying the elemental composition (C8H17NO3) and the mass of the residue (175.22 Da).
-
Specify the potential site of incorporation (e.g., if it replaces Methionine).
-
Set other parameters such as protease (Trypsin/P), fixed modifications (Carbamidomethyl on Cysteine), and variable modifications (Oxidation on Methionine, Acetyl on protein N-terminus).
Expected Fragmentation:
The butyl-ether linkage in this compound is relatively stable. Therefore, the primary fragmentation observed in MS/MS spectra will be cleavage of the peptide backbone, resulting in b- and y-ions. The mass of these fragment ions will reflect the presence of the this compound residue. A characteristic neutral loss of butene (56.11 Da) from the precursor or fragment ions may also be observed under certain fragmentation conditions.
Quantitative Data Presentation
The following table presents hypothetical quantitative data from a comparative proteomics experiment analyzing a wild-type protein versus a mutant where a specific methionine residue is replaced by this compound.
| Peptide Sequence | Protein ID | Fold Change (Mutant/WT) | p-value | Number of Unique Peptides Identified |
| T(O-Butyl-Hse)VADAYK | P12345 | N/A (Mutant only) | - | 5 |
| M*VADAYK | P12345 | 0.05 | < 0.01 | 8 |
| LFGHEGTIVK | P12345 | 1.1 | 0.85 | 12 |
| YPVEIR | P12345 | 0.98 | 0.92 | 10 |
*M denotes oxidized methionine.
Signaling Pathway and Logical Relationship Diagram
The incorporation of ncAAs is often used to introduce bio-orthogonal handles for "click" chemistry, allowing for the specific labeling and visualization of proteins in complex biological systems. The following diagram illustrates this logical relationship.
Application Notes and Protocols for O-Butyl-l-homoserine in Novel Therapeutic Peptide Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptides is a powerful strategy for enhancing their therapeutic properties. O-Butyl-l-homoserine, a derivative of the naturally occurring amino acid l-homoserine, offers a unique side chain modification that can significantly improve the potency, stability, and pharmacokinetic profile of therapeutic peptides.[1][][3] This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of novel peptide-based therapeutics. The introduction of the O-butyl group can increase the hydrophobicity of the peptide, potentially leading to enhanced membrane permeability and improved target engagement.[] Furthermore, the modification can confer resistance to enzymatic degradation, thereby extending the in vivo half-life of the peptide.[3]
Data Presentation
The incorporation of this compound is anticipated to enhance the biological activity and stability of therapeutic peptides. The following tables present illustrative comparative data for a hypothetical antimicrobial peptide (AMP) and a G-protein coupled receptor (GPCR) agonist, with and without the this compound substitution. This data is based on the generally observed benefits of incorporating unnatural amino acids.[1][][3]
Table 1: Illustrative Antimicrobial Activity of a Hypothetical Peptide (Peptide A) and its this compound Analog (Peptide A-OBu)
| Peptide | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Peptide A | Escherichia coli | 32 |
| Peptide A-OBu | Escherichia coli | 8 |
| Peptide A | Staphylococcus aureus | 16 |
| Peptide A-OBu | Staphylococcus aureus | 4 |
Table 2: Illustrative Receptor Binding Affinity and Plasma Stability of a Hypothetical GPCR Agonist (Peptide B) and its this compound Analog (Peptide B-OBu)
| Peptide | Receptor Binding Affinity (Ki, nM) | Half-life in Human Plasma (t½, hours) |
| Peptide B | 15.2 | 0.5 |
| Peptide B-OBu | 5.8 | 4.2 |
Signaling Pathways
Peptides incorporating this compound can be designed to modulate various cellular signaling pathways implicated in disease. Due to their enhanced stability and potential for improved receptor interaction, these modified peptides can act as potent and specific agonists or antagonists. Below are diagrams of two major signaling pathways commonly targeted by therapeutic peptides, illustrating the potential points of intervention for an this compound-containing peptide.
Caption: G-Protein Coupled Receptor (GPCR) Signaling Cascade.
Caption: Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-O-tert-butyl-L-homoserine
This protocol outlines the manual solid-phase synthesis of a peptide containing this compound using Fmoc/tBu chemistry.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
Fmoc-O-tert-butyl-L-homoserine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
-
HPLC grade acetonitrile and water
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and shake for 5 minutes.
-
Drain and repeat the 20% piperidine in DMF treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and Oxyma Pure (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the amino acid solution and pre-activate for 2-3 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
For Fmoc-O-tert-butyl-L-homoserine: Due to potential steric hindrance from the O-butyl group, extend the coupling time to 3-4 hours and monitor the reaction completion using a Kaiser test.[4]
-
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times).
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After coupling the final amino acid, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry.
-
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.
Protocol 2: In Vitro Plasma Stability Assay
This protocol describes a method to assess the stability of the this compound-containing peptide in human plasma.
Materials:
-
Purified peptide
-
Human plasma
-
Phosphate-buffered saline (PBS)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Incubator
-
Centrifuge
-
RP-HPLC system
-
Mass spectrometer
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the peptide in PBS.
-
Pre-warm human plasma to 37°C.
-
-
Incubation:
-
Add the peptide stock solution to the pre-warmed plasma to a final concentration of 10 µM.
-
Incubate the mixture at 37°C.
-
-
Time Points:
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma-peptide mixture.
-
-
Protein Precipitation:
-
Immediately add two volumes of cold ACN containing 0.1% TFA to the aliquot to precipitate plasma proteins.
-
Vortex and incubate on ice for 10 minutes.
-
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Analysis:
-
Transfer the supernatant to an HPLC vial.
-
Analyze the amount of intact peptide remaining in the supernatant by RP-HPLC, monitoring at a suitable wavelength (e.g., 220 nm).
-
Confirm the identity of the peptide peak using mass spectrometry.
-
-
Data Analysis:
-
Calculate the percentage of intact peptide remaining at each time point relative to the 0-minute time point.
-
Plot the percentage of intact peptide versus time and determine the half-life (t½) of the peptide in plasma.
-
Conclusion
The incorporation of this compound represents a promising strategy for the development of novel therapeutic peptides with enhanced biological activity and stability. The protocols and information provided herein offer a foundational guide for researchers to explore the potential of this unnatural amino acid in their drug discovery and development endeavors. Further optimization of synthesis and detailed biological characterization will be essential for advancing these modified peptides towards clinical applications.
References
Application Notes and Protocols for Enzymatic Ligation with O-Butyl-l-homoserine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for the prospective use of O-Butyl-l-homoserine in enzymatic peptide ligation, a technique with significant potential in bioconjugation, therapeutic peptide synthesis, and drug development. While direct enzymatic ligation of this compound is an emerging application, the broad substrate tolerance of certain engineered enzymes, particularly Omniligase-1, suggests its feasibility. This document outlines the theoretical basis, potential applications, and detailed experimental protocols to guide researchers in this novel area.
Introduction to Enzymatic Ligation and this compound
Enzymatic ligation has emerged as a powerful tool for the precise and efficient formation of peptide bonds, overcoming many of the limitations of traditional chemical ligation methods.[1] These biocatalysts offer remarkable chemoselectivity and regioselectivity, operating under mild, aqueous conditions and obviating the need for extensive protecting group strategies that can be detrimental to sensitive biomolecules.[1] Enzymes such as sortases, butelases, and engineered ligases like Omniligase-1 have been pivotal in advancing protein and peptide engineering.[1][2]
This compound is a non-proteinogenic amino acid that provides a unique combination of a hydrophilic backbone with a moderately hydrophobic side chain due to the butyl ether linkage. This feature makes it an attractive building block for modifying the physicochemical properties of peptides and proteins, potentially enhancing their solubility, stability, and pharmacokinetic profiles. The butyl group can also serve as a handle for further selective modifications.
This document focuses on the putative application of this compound in enzymatic ligation reactions, primarily leveraging the broad substrate specificity of the engineered peptide ligase, Omniligase-1 .
Principle of Omniligase-1 Mediated Ligation
Omniligase-1 is an engineered variant of the subtilisin protease, designed for efficient peptide bond formation.[3] It catalyzes the ligation of a C-terminal ester of a donor peptide (acyl donor) to the N-terminal amine of an acceptor peptide (acyl acceptor or nucleophile).[2] A key advantage of Omniligase-1 is its exceptionally broad substrate scope, tolerating a wide variety of amino acids, including non-proteinogenic ones, at both the donor and acceptor sites.[4] With the exception of proline at certain positions, the enzyme accommodates nearly all other amino acids.[2] This promiscuity suggests that this compound, with a free N-terminal amine, can act as an effective acyl acceptor in Omniligase-1 catalyzed reactions.
Potential Applications
The enzymatic incorporation of this compound into peptides and proteins opens up several exciting possibilities in research and drug development:
-
Modification of Therapeutic Peptides: Enhancing the solubility, stability, and half-life of peptide drugs.
-
Bioconjugation: Providing a unique site for the attachment of payloads such as small molecule drugs, imaging agents, or polymers like PEG.
-
Protein Engineering: Introducing novel functionalities and biophysical properties into proteins.
-
Drug Delivery: Creating novel peptide-based drug delivery systems with tailored properties.
Experimental Protocols
The following protocols are based on established methods for Omniligase-1 and are adapted for the use of this compound as an acyl acceptor. Researchers should optimize these protocols for their specific peptide sequences and applications.
Protocol 1: General Omniligase-1 Mediated Ligation with an this compound Containing Peptide
This protocol describes the ligation of a C-terminally activated donor peptide to an acceptor peptide containing an N-terminal this compound.
Workflow Diagram:
Materials:
-
Donor Peptide: C-terminally activated with a carboxyamidomethyl (Cam) ester. The N-terminus should be protected (e.g., with an Acetyl or Boc group) to prevent self-ligation.
-
Acceptor Peptide: Containing an N-terminal this compound.
-
Omniligase-1: Available from commercial suppliers.
-
Ligation Buffer: 200 mM Tricine, pH 8.5.
-
Quenching Solution: 10% Trifluoroacetic acid (TFA) in water.
-
Analytical and Preparative RP-HPLC system.
-
Mass Spectrometer.
Procedure:
-
Peptide Preparation:
-
Synthesize the donor and acceptor peptides using standard solid-phase peptide synthesis (SPPS) techniques.
-
Purify the peptides by RP-HPLC to >95% purity and confirm their identity by mass spectrometry.
-
Lyophilize the purified peptides.
-
-
Ligation Reaction Setup:
-
Dissolve the lyophilized donor and acceptor peptides in the ligation buffer to prepare stock solutions (e.g., 10 mM).
-
In a microcentrifuge tube, combine the donor and acceptor peptides to final concentrations of 1 mM and 1.2 mM, respectively. The slight excess of the acceptor can improve ligation efficiency.
-
Add Omniligase-1 to a final concentration of 0.5 µM.
-
The total reaction volume can be scaled as needed (e.g., 100 µL).
-
-
Incubation:
-
Incubate the reaction mixture at room temperature (20-25°C) for 1-4 hours.
-
Monitor the progress of the reaction by taking small aliquots at different time points (e.g., 30, 60, 120, and 240 minutes), quenching them with an equal volume of the quenching solution, and analyzing by RP-HPLC.
-
-
Reaction Quenching and Analysis:
-
Once the reaction has reached completion (or the desired endpoint), quench the entire reaction mixture by adding the quenching solution to lower the pH to < 4.
-
Analyze the final reaction mixture by RP-HPLC to determine the conversion and yield of the ligated product.
-
Confirm the identity of the product by mass spectrometry.
-
-
Purification:
-
Purify the ligated peptide from the reaction mixture using preparative RP-HPLC.
-
Lyophilize the purified product.
-
Quantitative Data Summary
The following table provides hypothetical, yet expected, quantitative data based on the known performance of Omniligase-1 with various substrates. Actual results may vary depending on the specific peptide sequences.
| Parameter | Expected Value | Notes |
| Ligation Yield | 70-95% | Highly dependent on the amino acids at the P1-P4 and P1'-P2' positions of the donor and acceptor. |
| Reaction Time | 1-4 hours | Can be optimized by adjusting enzyme and substrate concentrations. |
| Enzyme Requirement | 0.1-1 µM | Omniligase-1 is highly efficient, requiring sub-stoichiometric amounts. |
| Optimal pH | 8.0-9.0 | The enzyme exhibits high activity in a slightly basic pH range. |
| Temperature | 20-30°C | The reaction proceeds efficiently at room temperature. |
Logical Relationship Diagram for Substrate Recognition
The following diagram illustrates the interaction between Omniligase-1 and its substrates, highlighting the binding pockets that recognize the amino acid residues of the donor and acceptor peptides.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Ligation Yield | - Suboptimal peptide sequences at recognition sites.- Inactive enzyme. | - Redesign peptides to include preferred residues at P1-P4 and P1'-P2'.- Use fresh, properly stored enzyme. |
| - Peptide aggregation/solubility issues. | - Add organic co-solvents (e.g., DMSO, up to 20%).- Modify peptide sequences to improve solubility. | |
| Hydrolysis of Donor Peptide | - High water concentration.- Slow reaction with the acceptor. | - Increase acceptor concentration.- Lyophilize buffer components to minimize water content. |
| Multiple Peaks in HPLC | - Incomplete reaction.- Side reactions.- Impure starting peptides. | - Increase incubation time or enzyme concentration.- Ensure high purity (>95%) of starting peptides.- Optimize reaction conditions (pH, temp). |
Conclusion
The enzymatic ligation of peptides containing this compound using broad-specificity ligases like Omniligase-1 represents a promising frontier in peptide and protein engineering. The provided protocols and data offer a solid foundation for researchers to explore this innovative approach for creating novel bioconjugates and therapeutics with enhanced properties. As with any new application, careful optimization and characterization are crucial for success.
References
O-Butyl-l-homoserine as a Probe in Chemical Biology: Application Notes and Protocols
Note to the Reader: Extensive literature searches did not yield specific information on the application of O-Butyl-l-homoserine as a probe in chemical biology. The majority of available research focuses on its protected forms for peptide synthesis or other derivatives for various applications. However, a closely related compound, Perfluoro-tert-butyl-l-homoserine , has been successfully developed and utilized as a highly sensitive probe for studying protein-protein interactions using ¹⁹F NMR spectroscopy. This document will focus on the application and protocols for Perfluoro-tert-butyl-l-homoserine as a powerful tool in chemical biology.
Application Notes: Perfluoro-tert-butyl-l-homoserine as a ¹⁹F NMR Probe
Perfluoro-tert-butyl-l-homoserine is a synthetic amino acid analog that serves as a highly effective probe for quantitative and qualitative analysis of biomolecular interactions. Its unique properties make it particularly well-suited for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, a technique that offers a broad chemical shift range and lacks background signals in biological systems.
The primary advantages of using Perfluoro-tert-butyl-l-homoserine as a probe include:
-
High Sensitivity: The perfluoro-tert-butyl group contains nine chemically equivalent fluorine atoms, which results in a sharp, single resonance peak in the ¹⁹F NMR spectrum. This leads to a significant enhancement in signal intensity, allowing for detection at low micromolar concentrations.[1][2]
-
Minimal Perturbation: When incorporated into peptides, Perfluoro-tert-butyl-l-homoserine has shown a propensity for compact conformations, such as α-helices, similar to natural amino acids like methionine.[1][2] This suggests that it can act as a relatively non-perturbative probe, preserving the native structure and function of the labeled biomolecule.
-
Versatility: This probe can be incorporated into peptides at specific sites, enabling the study of protein-protein interactions, peptide-membrane interactions, and the modulation of these interactions by small molecules.[1][2]
A key application of Perfluoro-tert-butyl-l-homoserine has been in the study of the estrogen receptor (ER) and its interaction with coactivator peptides containing the LXXLL motif. By replacing a leucine residue within the LXXLL motif with Perfluoro-tert-butyl-l-homoserine, researchers were able to sensitively monitor the binding of the peptide to the estrogen receptor.[1][2] This approach also allowed for the detection of inhibition of this protein-protein interaction by the native ligand or the ER antagonist tamoxifen.[1][2]
Data Presentation
The following table summarizes the quantitative data from a study utilizing a Perfluoro-tert-butyl-l-homoserine-labeled peptide to probe its interaction with the estradiol-bound estrogen receptor.
| Parameter | Value | Description |
| Dissociation Constant (Kd) | 2.2 µM | The binding affinity of the Perfluoro-tert-butyl-l-homoserine-labeled coactivator peptide for the estradiol-bound estrogen receptor. This value is comparable to that of the native ligand.[1][2] |
| NMR Detection Concentration | 5 µM | The concentration at which the ¹⁹F NMR signal of the labeled peptide could be sensitively detected.[1][2] |
| NMR Scans for Detection | 128 | The number of scans required for sensitive detection at a 5 µM concentration.[1][2] |
Experimental Protocols
This section provides a detailed methodology for a key experiment: monitoring the interaction between a Perfluoro-tert-butyl-l-homoserine-labeled peptide and a target protein using ¹⁹F NMR spectroscopy.
1. Synthesis of Fmoc-Perfluoro-tert-butyl-l-homoserine
The synthesis of the protected amino acid is a prerequisite for its incorporation into a peptide.
-
Objective: To synthesize Fmoc-protected Perfluoro-tert-butyl-l-homoserine for solid-phase peptide synthesis.
-
Materials: L-Homoserine, protecting group reagents, perfluoro-tert-butanol, and other necessary organic synthesis reagents.
-
Procedure: The synthesis is typically a multi-step process starting from L-homoserine. A general synthetic scheme is outlined in the visualization section below. For detailed synthetic procedures and characterization data, refer to the supporting information of the primary literature.[1]
2. Synthesis of Perfluoro-tert-butyl-l-homoserine Labeled Peptide
-
Objective: To synthesize a peptide with Perfluoro-tert-butyl-l-homoserine incorporated at a specific site.
-
Materials: Fmoc-Perfluoro-tert-butyl-l-homoserine, other Fmoc-protected amino acids, Rink amide resin, and standard solid-phase peptide synthesis reagents.
-
Procedure:
-
The peptide is synthesized on a solid support (e.g., Rink amide resin) using a standard Fmoc-based solid-phase peptide synthesis protocol.
-
During the synthesis cycles, Fmoc-Perfluoro-tert-butyl-l-homoserine is coupled at the desired position in the peptide sequence.
-
Following the final coupling step, the peptide is cleaved from the resin and the side-chain protecting groups are removed.
-
The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
The identity and purity of the final peptide are confirmed by mass spectrometry and analytical RP-HPLC.
-
3. ¹⁹F NMR Binding Assay
-
Objective: To monitor the binding of the labeled peptide to its target protein by observing changes in the ¹⁹F NMR signal.
-
Materials: Purified Perfluoro-tert-butyl-l-homoserine labeled peptide, purified target protein (e.g., estrogen receptor), NMR buffer (e.g., phosphate buffer in D₂O), and an NMR spectrometer equipped with a fluorine probe.
-
Procedure:
-
A stock solution of the labeled peptide is prepared in the NMR buffer.
-
A series of NMR tubes are prepared with a constant concentration of the labeled peptide (e.g., 5 µM).
-
Increasing concentrations of the target protein are added to the NMR tubes.
-
¹⁹F NMR spectra are acquired for each sample.
-
Changes in the chemical shift, line width, and intensity of the perfluoro-tert-butyl ¹⁹F signal are monitored as a function of target protein concentration. These changes indicate binding of the peptide to the protein.
-
4. ¹⁹F NMR Competition Assay
-
Objective: To determine if an unlabeled ligand or inhibitor can displace the labeled peptide from the target protein.
-
Materials: Pre-formed complex of the labeled peptide and target protein, unlabeled competitor compound (e.g., native ligand or a small molecule inhibitor).
-
Procedure:
-
An NMR sample is prepared containing the labeled peptide and a concentration of the target protein sufficient to achieve significant binding.
-
A baseline ¹⁹F NMR spectrum of the complex is acquired.
-
Aliquots of the competitor compound are titrated into the NMR tube.
-
¹⁹F NMR spectra are acquired after each addition of the competitor.
-
A decrease in the signal of the bound state and a corresponding increase in the signal of the free peptide indicate displacement by the competitor.
-
Mandatory Visualization
References
- 1. Perfluoro-tert-butyl Homoserine is a Helix-Promoting, Highly Fluorinated, NMR-Sensitive Aliphatic Amino Acid: Detection of the Estrogen Receptor•Coactivator Protein-Protein Interaction by 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Perfluoro-tert-butyl Homoserine Is a Helix-Promoting, Highly Fluorinated, NMR-Sensitive Aliphatic Amino Acid: Detection of the Estrogen Receptor·Coactivator Protein-Protein Interaction by 19F NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: O-Butyl-l-homoserine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of O-Butyl-l-homoserine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: this compound can be synthesized through two primary routes: enzymatic synthesis and chemical synthesis. The enzymatic approach utilizes the enzyme O-acetylhomoserine sulfhydrylase to catalyze the reaction between O-acetyl-L-homoserine and n-butanol. Chemical synthesis typically involves the protection of the amino and carboxyl groups of L-homoserine, followed by O-alkylation of the hydroxyl group with a butylating agent, and subsequent deprotection.
Q2: Which synthesis method is generally preferred for higher yield and purity?
A2: Enzymatic synthesis is often preferred for its high specificity, which typically results in a higher yield of the desired L-enantiomer and fewer side products, simplifying purification. Chemical synthesis can be effective but may require more extensive optimization to minimize side reactions and ensure complete conversion.
Q3: What are the key starting materials for the enzymatic synthesis of this compound?
A3: The key starting materials for the enzymatic synthesis are O-acetyl-L-homoserine and n-butyl alcohol. The reaction is catalyzed by the enzyme O-acetylhomoserine sulfhydrylase.
Q4: Can other alcohols be used in the enzymatic synthesis with O-acetylhomoserine sulfhydrylase?
A4: Yes, O-acetylhomoserine sulfhydrylase can catalyze the synthesis of various O-alkylhomoserines. The enzyme exhibits different activities with different alcohols. For example, the enzyme from Corynebacterium acetophilum can use ethyl alcohol, n-propyl alcohol, n-butyl alcohol, methyl alcohol, and n-pentyl alcohol, with decreasing activity in that order.[1]
Troubleshooting Guides
Enzymatic Synthesis: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Low Enzyme Activity | 1. Verify Enzyme Purity and Concentration: Ensure the O-acetylhomoserine sulfhydrylase is of high purity and the correct concentration is used. 2. Optimize Reaction Conditions: The optimal pH and temperature for the enzyme from Corynebacterium acetophilum should be determined. Start with a pH around 7.5 and a temperature of 37°C and optimize from there. 3. Cofactor Presence: Ensure any necessary cofactors for the enzyme are present in the reaction buffer. |
| Substrate Limitation | 1. Optimize Substrate Ratio: Systematically vary the molar ratio of O-acetyl-L-homoserine to n-butanol to find the optimal balance that maximizes yield without causing substrate inhibition. 2. Fed-Batch Strategy: For larger-scale reactions, consider a fed-batch approach where substrates are added incrementally to maintain optimal concentrations and avoid potential toxicity to the enzyme. |
| Product Inhibition | 1. In Situ Product Removal: If feasible, consider methods for in situ product removal to reduce the concentration of this compound in the reaction mixture as it is formed. 2. Reaction Time: Optimize the reaction time to harvest the product before significant inhibition occurs. |
| Enzyme Instability | 1. Immobilization: Consider immobilizing the enzyme on a solid support to improve its stability and facilitate reuse. 2. Additives: Investigate the use of stabilizing agents such as glycerol or BSA in the reaction buffer. |
Chemical Synthesis: Incomplete Reaction or Side Product Formation
| Potential Cause | Recommended Solution |
| Incomplete Butylation | 1. Choice of Butylating Agent: Ensure an appropriate butylating agent is used (e.g., n-butyl bromide, n-butyl iodide). 2. Reaction Conditions: Optimize the reaction temperature and time. Higher temperatures may be required, but this can also lead to side reactions. 3. Base Selection: The choice and stoichiometry of the base are critical. A stronger, non-nucleophilic base may be required to fully deprotonate the hydroxyl group of the protected homoserine. |
| Side Reactions | 1. N-Alkylation: Ensure the amino group is adequately protected to prevent N-butylation. 2. Esterification: Protect the carboxyl group to prevent esterification with n-butanol if it is used as the solvent or in large excess. 3. Racemization: Use mild reaction conditions, particularly during deprotection steps, to minimize the risk of racemization at the alpha-carbon. |
| Difficult Purification | 1. Chromatography Optimization: Develop a robust chromatography method (e.g., ion-exchange or reversed-phase HPLC) to separate the desired product from starting materials and side products. 2. Recrystallization: If the product is a solid, explore different solvent systems for purification by recrystallization. |
Experimental Protocols
Enzymatic Synthesis of this compound
This protocol is a starting point based on the known activity of O-acetylhomoserine sulfhydrylase and should be optimized for your specific experimental setup.
Materials:
-
O-acetyl-L-homoserine
-
n-Butyl alcohol
-
Purified O-acetylhomoserine sulfhydrylase (from Corynebacterium acetophilum or a recombinant source)
-
Potassium phosphate buffer (100 mM, pH 7.5)
-
Quenching solution (e.g., 1 M HCl)
-
Analytical standards for this compound and O-acetyl-L-homoserine
Procedure:
-
Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.5), 50 mM O-acetyl-L-homoserine, and 200 mM n-butyl alcohol.
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding a predetermined amount of purified O-acetylhomoserine sulfhydrylase.
-
Incubate the reaction at 37°C with gentle agitation for a set time course (e.g., 1, 2, 4, 8, and 24 hours).
-
At each time point, withdraw an aliquot of the reaction mixture and quench the reaction by adding an equal volume of 1 M HCl.
-
Analyze the quenched samples by a suitable method (e.g., HPLC, LC-MS) to determine the concentration of this compound and the consumption of O-acetyl-L-homoserine.
-
For purification, scale up the reaction and purify the product from the reaction mixture using ion-exchange chromatography or preparative HPLC.
Visualizations
References
challenges in O-Butyl-l-homoserine incorporation into proteins
Welcome to the technical support center for the site-specific incorporation of O-Butyl-l-homoserine (OBHS), a non-canonical amino acid (ncAA), into recombinant proteins. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments.
Disclaimer: this compound is a novel methionine analog. The guidance provided here is based on established principles and best practices for non-canonical amino acid incorporation, particularly for methionine analogs, as direct literature on OBHS is emerging.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind incorporating this compound?
The incorporation of this compound relies on the use of an "orthogonal" aminoacyl-tRNA synthetase/tRNA pair.[1] This involves an engineered aminoacyl-tRNA synthetase (aaRS), typically derived from methionyl-tRNA synthetase (MetRS), that uniquely recognizes OBHS and charges it onto an orthogonal suppressor tRNA (e.g., tRNAPyl or a mutant tRNAMet). This charged tRNA then recognizes a specific codon, most commonly the amber stop codon (UAG), that has been introduced into the gene of interest at the desired site, leading to the insertion of OBHS instead of translation termination.[2][3]
Q2: Why is my protein expression yield significantly lower after introducing OBHS?
Low protein yield is the most common challenge in ncAA incorporation. Several factors can contribute to this:
-
Inefficient Synthetase: The engineered aaRS may have low activity for OBHS or may not efficiently charge the orthogonal tRNA.
-
Competition: The orthogonal tRNA must compete with cellular release factors at the stop codon.[2]
-
Toxicity: High concentrations of OBHS or leaky expression of the synthetase can be toxic to the host cells, impairing their growth and protein production machinery.[4]
-
Suboptimal Conditions: The concentration of OBHS, inducer levels, and expression temperature may not be optimized.[5][6]
Q3: How can I confirm that this compound has been successfully incorporated?
Successful incorporation can be verified using several analytical techniques:
-
Mass Spectrometry (MS): This is the gold standard. By analyzing the intact protein or digested peptides, you can detect the mass shift corresponding to the incorporation of OBHS instead of a canonical amino acid.
-
SDS-PAGE and Western Blotting: A successful incorporation of the full-length protein will result in a band at the expected molecular weight, whereas failure to suppress the stop codon will lead to a truncated product. Comparing expression in the presence and absence of OBHS can reveal a band shift or the appearance of the full-length protein.
-
Functional Assays: If OBHS was incorporated to introduce a specific functionality (e.g., a bioorthogonal handle), performing a downstream labeling reaction can confirm its presence.
Q4: What expression host is recommended for this compound incorporation?
Escherichia coli, particularly strains like BL21(DE3), is a commonly used and well-characterized host for ncAA incorporation.[7] For potentially toxic proteins, it is advisable to use strains with tight control over basal expression, such as those carrying the pLysS plasmid, to minimize leaky expression of the target gene and the synthetase before induction.[7]
Troubleshooting Guides
Problem 1: Low or No Full-Length Protein Yield
| Potential Cause | Troubleshooting Steps |
| Inefficient Synthetase (aaRS) | 1. Sequence Verify: Ensure the synthetase gene has no mutations. 2. Increase Expression: Use a stronger promoter or a higher copy number plasmid for the synthetase. 3. Directed Evolution: If yield remains low, consider further rounds of directed evolution or rational design to improve the synthetase's activity for OBHS. |
| Suboptimal OBHS Concentration | 1. Titrate OBHS: Test a range of OBHS concentrations in the growth media (e.g., 0.5 mM to 5 mM). Too low a concentration can be limiting, while too high can be toxic. 2. Check Solubility: Ensure OBHS is fully dissolved in the media. |
| Inefficient Stop Codon Suppression | 1. Increase tRNA Levels: Use a higher copy number plasmid for the orthogonal tRNA or place it under the control of a stronger promoter. 2. Use Multiple Copies: Some vectors allow for multiple copies of the tRNA gene, which can boost suppression efficiency. |
| Suboptimal Expression Conditions | 1. Lower Temperature: Reduce the induction temperature to 18-25°C to improve protein folding and solubility and reduce metabolic stress.[5] 2. Optimize Inducer Concentration: Titrate the concentration of the inducer (e.g., IPTG) to find a balance between high-level expression and protein aggregation.[5] 3. Vary Induction Time: Harvest cells at different time points post-induction (e.g., 6, 12, 18 hours) to find the optimal expression window. |
| Toxicity | 1. Confirm Toxicity: Monitor cell growth (OD600) in the presence and absence of OBHS and the synthetase. A significant growth defect upon addition of OBHS or induction of the synthetase indicates a toxicity issue. 2. Use Tightly Regulated Promoters: Employ promoters with low basal expression, such as the araBAD promoter, for both the target protein and the synthetase.[7] |
Problem 2: High Levels of Truncated Protein
| Potential Cause | Troubleshooting Steps |
| Poor Stop Codon Readthrough | This indicates that the release factors are outcompeting the OBHS-charged tRNA. 1. Increase tRNA/Synthetase Ratio: Increase the plasmid copy number or promoter strength for the tRNA and synthetase relative to the target protein plasmid. 2. Check Codon Context: The nucleotide bases immediately following the UAG codon can influence suppression efficiency. If possible, try altering these bases without changing the amino acid sequence of the C-terminal tag. |
| Insufficient OBHS | 1. Increase OBHS Concentration: The intracellular pool of charged tRNA may be insufficient. Increase the concentration of OBHS in the growth medium. 2. Optimize Media: Use a minimal media for expression to avoid competition from canonical amino acids. |
Quantitative Data Summary
The following tables provide example data from hypothetical optimization experiments. Researchers should perform similar titrations to determine the optimal conditions for their specific protein and experimental setup.
Table 1: Effect of OBHS Concentration on Protein Yield
| OBHS Concentration (mM) | Cell Density (OD600) at Harvest | Full-Length Protein Yield (mg/L) |
| 0 | 3.8 | 0 (Truncated product only) |
| 0.5 | 3.5 | 2.1 |
| 1.0 | 3.3 | 4.5 |
| 2.0 | 3.1 | 4.2 |
| 5.0 | 2.4 | 2.8 |
Table 2: Effect of Induction Temperature on Protein Solubility
| Induction Temperature (°C) | Total Yield (mg/L) | Soluble Fraction (%) |
| 37 | 5.1 | 15% |
| 30 | 4.8 | 45% |
| 20 | 4.5 | 85% |
Experimental Protocols
Protocol: Site-Specific Incorporation of OBHS in E. coli
This protocol outlines a general procedure for expressing a target protein containing OBHS at a single UAG codon site.
1. Plasmid Transformation: a. Co-transform chemically competent E. coli BL21(DE3) cells with two plasmids: i. A plasmid encoding the engineered OBHS-tRNA synthetase (OBHS-RS) and the orthogonal suppressor tRNA (e.g., pEvol-OBHS). ii. An expression plasmid for the target gene containing a UAG codon at the desired position and a C-terminal His6-tag (e.g., pET28a-TargetGene-TAG). b. Plate the transformed cells on LB agar plates containing the appropriate antibiotics for both plasmids and incubate overnight at 37°C.
2. Starter Culture: a. Inoculate a single colony into 10 mL of LB medium with the required antibiotics. b. Grow overnight at 37°C with shaking at 220 rpm.
3. Expression Culture: a. Inoculate 1 L of M9 minimal medium (supplemented with 0.4% glucose, 2 mM MgSO4, 0.1 mM CaCl2, and required antibiotics) with the overnight starter culture to an initial OD600 of 0.05. b. Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8. c. Add this compound to a final concentration of 1 mM. d. Cool the culture to 20°C. e. Induce protein expression by adding IPTG to a final concentration of 0.1 mM and L-arabinose to 0.2% (if the synthetase is under an araBAD promoter). f. Continue to incubate the culture for 16-18 hours at 20°C with shaking.
4. Cell Harvest and Lysis: a. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. b. Resuspend the cell pellet in 30 mL of lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with lysozyme and a protease inhibitor cocktail. c. Lyse the cells by sonication on ice. d. Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to separate the soluble and insoluble fractions.
5. Protein Purification and Analysis: a. Purify the soluble, His6-tagged protein from the clarified lysate using Ni-NTA affinity chromatography according to the manufacturer's protocol. b. Analyze the purified protein by SDS-PAGE to check for purity and size. c. Confirm the incorporation of OBHS using ESI-MS.
Visualizations
Caption: Experimental workflow for OBHS incorporation.
Caption: Troubleshooting decision tree for low protein yield.
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. Metabolic engineering strategies for L-Homoserine production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 6. Step-by-Step Protocol for Optimizing Recombinant Protein Expression [synapse.patsnap.com]
- 7. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
optimizing reaction conditions for O-Butyl-l-homoserine coupling
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with O-Butyl-l-homoserine in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is best for this compound?
A1: The optimal coupling reagent for this compound depends on the specific sequence and synthesis conditions. However, for sterically hindered amino acids like this compound, aminium/uronium salt-based reagents are generally recommended for their high reactivity and efficiency. Reagents like HATU , HCTU , and COMU are excellent choices.[1][2][3] Carbodiimide reagents such as DCC or DIC can also be used, typically with an additive like HOBt or OxymaPure to improve efficiency and minimize side reactions.[4][5]
Q2: What are the recommended solvent systems for this compound coupling?
A2: The most common and effective solvent for solid-phase peptide synthesis (SPPS), including the coupling of this compound, is N,N-dimethylformamide (DMF) . Dichloromethane (DCM) can also be used, particularly during resin washing and some deprotection steps. For challenging couplings, a mixture of DMF and DMSO can sometimes improve solubility and reaction kinetics.
Q3: What is the optimal temperature for the coupling reaction?
A3: Most coupling reactions are carried out at room temperature (20-25°C). For difficult couplings involving sterically hindered amino acids, the temperature can be moderately increased to 40-50°C to improve the reaction rate. However, elevated temperatures can also increase the risk of side reactions, particularly racemization.[6] It is advisable to first optimize the coupling reagent and reaction time at room temperature before resorting to increased temperatures.
Q4: Is this compound prone to any specific side reactions?
A4: While this compound is relatively stable, the ether linkage in the side chain is generally robust under standard SPPS conditions. However, general peptide synthesis side reactions should be considered:
-
Racemization: As a sterically hindered amino acid, there is a potential for epimerization, especially during long activation times or at elevated temperatures. Using additives like HOBt or OxymaPure can help suppress this.[5]
-
Incomplete Coupling: Due to its bulk, this compound may exhibit slower coupling kinetics, leading to deletion sequences. Using a more reactive coupling reagent or a double coupling strategy can mitigate this.
-
Diketopiperazine Formation: If this compound is one of the first two amino acids in the sequence, there is a risk of forming a cyclic dipeptide and cleaving from the resin. This is more prevalent in Fmoc-based synthesis.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Efficiency / Deletion Sequence | 1. Insufficient reactivity of the coupling reagent. 2. Steric hindrance from the O-butyl group. 3. Aggregation of the growing peptide chain. | 1. Switch to a more powerful coupling reagent (e.g., from HBTU to HATU or COMU).[1][2][3] 2. Perform a double coupling (repeat the coupling step before deprotection). 3. Increase the reaction time. 4. Consider using a solvent mixture (e.g., DMF/DMSO) to disrupt aggregation. |
| Presence of a +56 Da impurity in Mass Spec | Racemization of the this compound residue. | This mass difference is not indicative of a simple side product. Check for other potential modifications. However, to minimize racemization risk: 1. Avoid excessive pre-activation times. 2. Use a base with a lower pKa, such as N-methylmorpholine (NMM) instead of diisopropylethylamine (DIPEA). 3. Incorporate an additive like HOBt or OxymaPure.[5] |
| Guanidinylation of the N-terminus (+42 Da) | Use of excess HBTU or HATU, which can react with the free amine of the growing peptide. | 1. Use a slight excess of the amino acid relative to the coupling reagent. 2. Avoid long pre-activation times before adding the mixture to the resin. 3. Use a phosphonium-based reagent like PyBOP, which does not cause this side reaction.[3] |
| Premature Cleavage from Resin | Diketopiperazine formation if this compound is at the N-terminus or the second residue. | 1. If possible, redesign the synthesis to avoid having Proline or another hindered amino acid in the first two positions. 2. Use a 2-chlorotrityl chloride resin, which is more sterically hindered and can suppress this side reaction.[6] |
Data Presentation: Coupling Reagent Comparison
The following table summarizes typical coupling efficiencies for a generic sterically hindered amino acid like this compound under standard SPPS conditions. The data is representative and actual results may vary depending on the specific peptide sequence.
| Coupling Reagent | Base | Additive | Typical Yield (%) | Typical Purity (%) | Notes |
| HATU | DIPEA | - | >99 | >95 | Highly reactive, good for hindered couplings.[1][2] |
| HCTU | DIPEA | - | >99 | >95 | Similar to HATU, often with better solubility.[1] |
| COMU | DIPEA | OxymaPure | >99 | >95 | Very efficient and a safer alternative to benzotriazole-based reagents.[1][2] |
| PyBOP | DIPEA | - | 95-98 | 90-95 | A good phosphonium-based alternative that avoids guanidinylation.[3] |
| DIC/HOBt | DIPEA | HOBt | 90-95 | 85-90 | A cost-effective option, but generally less reactive than aminium/uronium salts.[4] |
| DIC/OxymaPure | DIPEA | OxymaPure | 95-98 | 90-95 | More efficient and safer than DIC/HOBt. |
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-O-Butyl-l-homoserine using HATU
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 x 5 min, 1 x 10 min). Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Activation Solution Preparation: In a separate vessel, dissolve Fmoc-O-Butyl-l-homoserine (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF. Allow to pre-activate for 1-2 minutes.
-
Coupling: Add the activation solution to the deprotected resin. Agitate at room temperature for 1-2 hours.
-
Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Confirmation: Perform a Kaiser test to confirm the absence of free amines. If the test is positive, a second coupling may be necessary.
Protocol 2: Peptide Cleavage and Purification
-
Final Deprotection: Remove the terminal Fmoc group as described above.
-
Resin Washing and Drying: Wash the resin with DMF, DCM, and methanol, then dry under vacuum.
-
Cleavage: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and precipitate the crude peptide in cold diethyl ether.
-
Purification: Purify the crude peptide by reverse-phase HPLC (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[7][8]
-
Lyophilization: Lyophilize the pure fractions to obtain the final peptide powder.
Visualizations
Caption: General workflow for solid-phase peptide synthesis incorporating this compound.
Caption: Troubleshooting logic for low yield or purity issues in this compound coupling.
References
- 1. peptide.com [peptide.com]
- 2. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 3. bachem.com [bachem.com]
- 4. gilson.com [gilson.com]
- 5. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. bachem.com [bachem.com]
- 8. polypeptide.com [polypeptide.com]
troubleshooting low efficiency of O-Butyl-l-homoserine labeling
This technical support guide addresses common issues related to the low efficiency of O-Butyl-l-homoserine labeling, a process more accurately described as metabolic labeling with non-canonical amino acid analogs of methionine, such as L-azidohomoalanine (AHA) or L-homopropargylglycine (HPG), followed by a "click" reaction for detection.
Frequently Asked Questions (FAQs)
Q1: What is this compound labeling?
A1: While direct labeling with this compound is not a standard biochemical technique, the query likely refers to the metabolic incorporation of homoserine analogs, such as L-azidohomoalanine (AHA) or L-homopropargylglycine (HPG), into newly synthesized proteins. These non-canonical amino acids are analogs of methionine and are incorporated into proteins during translation. They possess bioorthogonal functional groups (an azide on AHA and an alkyne on HPG) that allow for covalent attachment of a reporter molecule (e.g., a fluorophore or biotin) in a secondary step known as a "click" reaction.
Q2: What are the key steps in this labeling process?
A2: The process involves two main stages:
-
Metabolic Labeling: The non-canonical amino acid (e.g., AHA or HPG) is introduced to the cells or organism and is incorporated into newly synthesized proteins in place of methionine.
-
Click Chemistry Reaction: A reporter molecule with a complementary functional group (an alkyne for azide-labeled proteins, or an azide for alkyne-labeled proteins) is covalently attached to the incorporated amino acid. This reaction is highly specific and efficient.
Q3: What are the common causes of low labeling efficiency?
A3: Low efficiency can stem from either the metabolic labeling step or the click chemistry reaction. Common causes include:
-
Poor incorporation of the non-canonical amino acid.
-
Inefficient click chemistry reaction.
-
Toxicity of the non-canonical amino acid at the concentration used.
-
Issues with reagents or experimental conditions.
Troubleshooting Guide
Problem 1: Low Incorporation of the Non-canonical Amino Acid
| Possible Cause | Recommended Solution |
| Competition with Methionine | Deplete methionine from the cell culture medium for a period before and during labeling with the non-canonical amino acid.[1][2] Use methionine-free medium. Consider using dialyzed fetal bovine serum (FBS) to reduce the concentration of competing methionine.[2] |
| Suboptimal Concentration of Non-canonical Amino Acid | Optimize the concentration of AHA or HPG. Start with a concentration range recommended in the literature and perform a dose-response experiment. |
| Toxicity of the Non-canonical Amino Acid | HPG has been shown to be more toxic than AHA in some systems, such as E. coli.[3] If using HPG, consider reducing the concentration or incubation time. Assess cell viability after labeling. If toxicity is observed, switch to the less toxic analog, AHA. |
| Insufficient Incubation Time | Optimize the labeling time. Short incubation times may not be sufficient for detectable incorporation, while very long times can lead to toxicity.[3] |
| Cell Type or Organism Specifics | The efficiency of uptake and incorporation of non-canonical amino acids can vary between different cell types and organisms. Consult the literature for protocols specific to your system. |
Problem 2: Inefficient Click Chemistry Reaction
| Possible Cause | Recommended Solution |
| Reagent Quality | Ensure all click chemistry reagents (copper catalyst, ligands, reducing agents, and reporter molecules) are of high quality and have been stored correctly. Prepare solutions fresh. |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Issues | Copper(I) is essential for this reaction and is susceptible to oxidation. Use a reducing agent like sodium ascorbate to maintain copper in the Cu(I) state.[4] The use of a copper-stabilizing ligand is also recommended to improve reaction efficiency and reduce protein damage.[4][5] Perform the reaction under anaerobic conditions to prevent oxidation of the catalyst and the protein.[5] |
| Inhibitory Buffer Components | Buffers containing primary amines, such as Tris, can inhibit the CuAAC reaction.[6] Use non-inhibitory buffers like PBS, triethanolamine (TEA), or HEPES.[6] |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Issues | While catalyst-free, SPAAC can sometimes have slower kinetics than CuAAC. Ensure sufficient incubation time and optimal temperature for the reaction. |
| Non-specific Reactions | Cyclooctynes used in SPAAC can react non-specifically with cysteine residues.[6][7] Similarly, under certain CuAAC conditions, side reactions with thiols can occur.[8] To mitigate this, consider blocking free thiols with an alkylating agent prior to the click reaction. |
| Steric Hindrance | The incorporated non-canonical amino acid may be in a region of the protein that is not easily accessible to the reporter molecule. Consider denaturing the protein before the click reaction if the downstream application allows. |
Quantitative Data
Table 1: Recommended Starting Concentrations and Incubation Times for Metabolic Labeling
| Non-canonical Amino Acid | Cell Culture | Organism (in vivo) | Incubation Time (in vitro) |
| L-azidohomoalanine (AHA) | 25-100 µM | 0.1 mg/g body weight | 1-24 hours |
| L-homopropargylglycine (HPG) | 10-50 µM | 0.1 mg/g body weight | 1-24 hours |
Note: These are general recommendations. Optimal conditions should be determined empirically for each experimental system.
Table 2: Expected Incorporation Rates of Non-canonical Amino Acids
| Organism | Non-canonical Amino Acid | Incorporation Rate | Reference |
| E. coli (auxotrophic) | HPG | 70-80% | [9][10] |
| E. coli (auxotrophic) | AHA | ~50% | [9] |
| Eukaryotic Cells | AHA | 1 in 400-500 methionines | [11] |
Experimental Protocols
Protocol: Metabolic Labeling of Cultured Mammalian Cells with AHA and Click Chemistry Detection
-
Cell Seeding: Seed mammalian cells on coverslips or in plates to reach 50-70% confluency on the day of the experiment.
-
Methionine Depletion: Aspirate the growth medium and wash the cells once with pre-warmed PBS. Add pre-warmed methionine-free DMEM and incubate for 30-60 minutes to deplete intracellular methionine stores.[2][12]
-
Metabolic Labeling: Replace the methionine-free medium with fresh methionine-free medium supplemented with L-azidohomoalanine (AHA) to a final concentration of 50 µM. Incubate for 1-4 hours under standard cell culture conditions. As a negative control, treat a separate set of cells with methionine instead of AHA.
-
Cell Fixation: Wash the cells twice with PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Click Reaction: Prepare the click reaction cocktail. For a 100 µL reaction, mix:
-
Alkyne-fluorophore (e.g., Alexa Fluor 488 DIBO alkyne for SPAAC, or an alkyne with a copper catalyst system for CuAAC)
-
For CuAAC: Copper(II) sulfate, a ligand (e.g., TBTA), and a reducing agent (e.g., sodium ascorbate).
-
-
Incubation: Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing and Imaging: Wash the cells three times with PBS. Mount the coverslips and visualize the fluorescence signal using a fluorescence microscope.
Visualizations
Caption: Experimental workflow for metabolic labeling and detection.
Caption: Troubleshooting logic for low labeling efficiency.
Caption: Simplified pathway of AHA incorporation and detection.
References
- 1. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Analysis of Newly Synthesized Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential toxicity of bioorthogonal non-canonical amino acids (BONCAT) in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anaerobic conditions to reduce oxidation of proteins and to accelerate the copper-catalyzed “Click” reaction with a water-soluble bis(triazole) ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. help.lumiprobe.com [help.lumiprobe.com]
- 8. Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photo-Methionine, Azidohomoalanine and Homopropargylglycine Are Incorporated into Newly Synthesized Proteins at Different Rates and Differentially Affect the Growth and Protein Expression Levels of Auxotrophic and Prototrophic E. coli in Minimal Medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Measuring Protein Synthesis during Cell Cycle by Azidohomoalanine (AHA) Labeling and Flow Cytometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of O-Butyl-l-homoserine Labeled Peptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on purification strategies for O-Butyl-l-homoserine labeled peptides. The information is presented in a question-and-answer format to directly address potential issues and provide clear, actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in purifying this compound labeled peptides?
The main challenge arises from the increased hydrophobicity imparted by the O-Butyl group. This modification can lead to poor solubility in aqueous buffers, a tendency for the peptide to aggregate, and strong retention on reverse-phase chromatography columns. These factors can result in low recovery, poor peak shape, and difficulty in achieving high purity.
Q2: What is the recommended primary purification technique for these peptides?
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most effective method for purifying this compound labeled peptides.[1][2][3] This technique separates peptides based on their hydrophobicity, making it well-suited to handle the changes introduced by the butyl label.
Q3: Will the this compound linkage be stable during purification?
The ether linkage in this compound is generally stable under the acidic conditions commonly used in RP-HPLC, such as mobile phases containing 0.1% trifluoroacetic acid (TFA).[4][5][6][7] However, prolonged exposure to very strong acids (e.g., HBr, HI) or high temperatures should be avoided as this can lead to cleavage of the ether bond.[4][5][6]
Q4: What purity level should I aim for?
The required purity depends on the intended downstream application of the peptide.[8]
| Purity Level | Typical Applications |
| >70% (Crude) | Initial screening, non-quantitative assays. |
| >85% | Non-quantitative blocking experiments, antibody affinity purification.[3] |
| >95% | Quantitative bioassays, in vitro studies, NMR, mass spectrometry standards.[3][8] |
| >98% | In vivo studies, clinical trials, and other pharmaceutical applications.[8] |
Q5: How is the purity of the final peptide product determined?
Peptide purity is typically determined by analytical RP-HPLC coupled with UV detection at 210-220 nm, which detects the peptide bonds.[8] Mass spectrometry (MS) is used to confirm the molecular weight of the purified peptide.[8]
Troubleshooting Guide
Issue 1: Low Yield or Poor Recovery After RP-HPLC
| Possible Cause | Solution |
| Peptide Precipitation: The hydrophobic peptide may be precipitating on the column or in the collection tubes. | Increase the organic solvent concentration in the initial mobile phase to improve solubility. Elevating the column temperature (e.g., to 30-45°C) can also enhance solubility. |
| Irreversible Binding: The highly hydrophobic peptide may be binding irreversibly to the C18 stationary phase. | Switch to a less hydrophobic column, such as a C8 or C4 column.[9] A shallower gradient may also facilitate elution. |
| Peptide Aggregation: The peptide may be aggregating, leading to loss of material. | Dissolve the crude peptide in a stronger solvent like DMSO before injection. However, be mindful that large injection volumes of strong solvents can lead to broad peaks.[10] |
| Inefficient Lysis/Extraction: If the peptide is produced recombinantly, initial extraction may be incomplete. | Ensure the cell lysis protocol is sufficient to release the peptide.[2] |
Issue 2: Broad or Tailing Peaks in the HPLC Chromatogram
| Possible Cause | Solution |
| Secondary Interactions: The peptide may be interacting with residual silanol groups on the silica-based stationary phase. | Ensure the mobile phase contains an ion-pairing agent like TFA (typically 0.1%).[10][11] Using a high-purity silica column can also minimize this effect.[11] |
| Column Overload: Injecting too much peptide can lead to poor peak shape. | Reduce the amount of peptide injected onto the column. |
| Inappropriate Mobile Phase: The starting mobile phase may be too strong, causing the peptide to move through the column too quickly without proper focusing. | Start the gradient with a lower percentage of organic solvent. |
| Slow Kinetics: The interaction of the hydrophobic peptide with the stationary phase may be slow. | Decrease the flow rate to allow more time for equilibrium.[12][13] |
Issue 3: Co-elution of Impurities with the Main Peptide Peak
| Possible Cause | Solution |
| Similar Hydrophobicity of Impurities: Deletion sequences or byproducts from synthesis may have very similar hydrophobicities to the target peptide. | Optimize the HPLC gradient by making it shallower to improve resolution.[11] Experiment with different organic solvents (e.g., methanol instead of acetonitrile) or different ion-pairing agents. |
| Single Purification Method is Insufficient: RP-HPLC alone may not be able to resolve all impurities. | Employ an orthogonal purification strategy.[9] For example, use ion-exchange chromatography before the final RP-HPLC step to separate peptides based on charge.[9] |
Experimental Protocols
Protocol 1: Reverse-Phase HPLC (RP-HPLC) Purification
This protocol is a starting point and should be optimized for each specific this compound labeled peptide.
-
Sample Preparation:
-
Dissolve the crude lyophilized peptide in a minimal amount of a strong solvent like DMSO or neat acetonitrile.
-
Dilute the dissolved peptide with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA) to a suitable concentration for injection.
-
Filter the sample through a 0.45 µm filter before injection.
-
-
HPLC Conditions:
-
Column: C8 or C4 semi-preparative column (e.g., 10 mm x 250 mm, 5 µm particle size). A C18 column can be used, but may lead to very strong retention.
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Flow Rate: 5-10 mL/min for a 10 mm ID column.
-
Detection: UV at 215 nm and 280 nm.
-
Gradient: A shallow gradient is recommended. For example:
-
0-5 min: 10% B
-
5-45 min: 10-60% B
-
45-50 min: 60-90% B
-
50-55 min: 90% B
-
55-60 min: 90-10% B
-
-
Column Temperature: 30-40°C.
-
-
Fraction Collection and Analysis:
-
Collect fractions based on the UV chromatogram.
-
Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to identify those containing the pure peptide.
-
Pool the pure fractions and lyophilize.
-
Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup
SPE can be used as a preliminary cleanup step before RP-HPLC to remove salts and very polar impurities.
-
Cartridge Conditioning:
-
Condition a C18 SPE cartridge with one column volume of methanol, followed by one column volume of 50% methanol in water, and finally equilibrate with two column volumes of 0.1% TFA in water.
-
-
Sample Loading:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent and dilute with 0.1% TFA in water.
-
Load the sample onto the conditioned cartridge at a slow flow rate.
-
-
Washing:
-
Wash the cartridge with two column volumes of 0.1% TFA in water to remove salts and polar impurities.
-
-
Elution:
-
Elute the peptide with a stepwise gradient of increasing acetonitrile concentration (e.g., 20%, 40%, 60%, 80%) containing 0.1% TFA.
-
Analyze the eluted fractions to determine which contains the target peptide before proceeding to RP-HPLC.
-
Data Presentation
Table 1: Comparison of Typical Purification Outcomes for Modified Peptides
| Purification Method | Typical Purity Achieved | Typical Recovery Rate | Key Advantages | Key Disadvantages |
| RP-HPLC (single step) | 90-98% | 30-70% | High resolution for hydrophobic compounds. | Can have lower recovery for very hydrophobic peptides; potential for co-elution of similar impurities. |
| Solid-Phase Extraction (SPE) | 50-80% | 70-95% | Good for desalting and initial cleanup; high recovery. | Lower resolution; not suitable for achieving high purity on its own. |
| Ion-Exchange Chromatography | Variable (depends on peptide charge) | 60-90% | Orthogonal to RP-HPLC; good for separating based on charge. | Not effective for peptides with no net charge; requires salt removal step. |
| Orthogonal (IEX followed by RP-HPLC) | >99% | 40-80% | Can achieve very high purity by removing a wider range of impurities.[9] | More time-consuming; potential for sample loss at each step. |
Visualizations
Caption: General purification workflow for this compound labeled peptides.
Caption: Troubleshooting logic for common peptide purification issues.
References
- 1. bachem.com [bachem.com]
- 2. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lability of N-alkylated peptides towards TFA cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 9. downstreamcolumn.com [downstreamcolumn.com]
- 10. peptide.com [peptide.com]
- 11. hplc.eu [hplc.eu]
- 12. biotage.com [biotage.com]
- 13. researchgate.net [researchgate.net]
overcoming solubility issues with O-Butyl-l-homoserine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with O-Butyl-l-homoserine.
Troubleshooting Guide
Issue: this compound fails to dissolve in aqueous buffers.
This is a common issue due to the increased hydrophobicity from the O-butyl group compared to L-homoserine. Follow this troubleshooting workflow to identify a suitable solvent system.
Caption: Troubleshooting workflow for this compound dissolution.
Issue: Compound precipitates out of solution upon storage or temperature change.
Precipitation after initial dissolution suggests that the solution is supersaturated or that the compound's solubility is highly dependent on temperature.
-
Temperature Effects : If the solution was heated to aid dissolution, the compound might precipitate upon returning to room temperature.
-
Solution : Store the stock solution at the temperature it was prepared at, if feasible. Alternatively, prepare a less concentrated stock solution.
-
-
Solvent Evaporation : For stock solutions in volatile organic solvents, evaporation can increase the concentration and lead to precipitation.
-
Solution : Use tightly sealed vials (e.g., with parafilm or screw caps with septa) and store at appropriate temperatures.
-
-
pH Shift : If using a pH-adjusted buffer, absorption of atmospheric CO₂ can lower the pH of basic solutions, causing precipitation of acidic compounds.
-
Solution : Use tightly sealed containers and consider using a buffer with a higher buffering capacity. Prepare fresh solutions as needed.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in water?
Q2: Which organic solvents are recommended for creating a stock solution?
For poorly water-soluble amino acid derivatives, polar aprotic solvents are often a good starting point.
-
Dimethyl sulfoxide (DMSO) : Generally provides good solubility for a wide range of compounds.
-
N,N-Dimethylformamide (DMF) : Another strong polar aprotic solvent.
-
Ethanol : A polar protic solvent that can be a good choice, especially if the final application has low tolerance for DMSO or DMF.
Always start with a small amount of the compound to test solubility before dissolving the entire batch.
Q3: How can I improve the solubility without using organic co-solvents?
If your experimental system is sensitive to organic solvents, consider these alternatives:
-
pH Adjustment : As an amino acid derivative, this compound has both an amine and a carboxylic acid group. Adjusting the pH can ionize these groups and increase aqueous solubility. A pH below the pKa of the amine group or above the pKa of the carboxylic acid group should enhance solubility.
-
Use of Excipients :
-
Surfactants : Non-ionic surfactants like Polysorbate 80 (Tween 80) or anionic surfactants like Sodium Dodecyl Sulfate (SDS) can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in water.[3]
-
Cyclodextrins : These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.
-
Hydrotropes : These are compounds that can increase the solubility of other solutes. Common hydrotropes include sodium benzoate and nicotinamide.[3]
-
Q4: Can I use sonication or heating to aid dissolution?
Yes, but with caution.
-
Sonication : Can help break up aggregates and accelerate the dissolution process. It is generally a safe method.
-
Heating : Gently warming the solution can increase the solubility of many compounds. However, be aware of the compound's thermal stability. Prolonged heating or high temperatures can cause degradation. Always check the compound's stability after heating, for instance, by using HPLC to ensure no degradation peaks appear.
Data Presentation
Table 1: Solubility of L-Homoserine and Qualitative Solubility of this compound
| Compound | Solvent | Solubility | Reference |
| L-Homoserine | Water | 1100 g/L (at 30 °C) | [2] |
| This compound | Water / PBS | Poorly Soluble | Inferred |
| This compound | DMSO | Soluble | Inferred |
| This compound | Ethanol | Sparingly Soluble to Soluble | Inferred |
| This compound | Methanol | Sparingly Soluble to Soluble | Inferred |
Table 2: Comparison of Solubilization Techniques
| Technique | Mechanism of Action | Advantages | Disadvantages |
| pH Adjustment | Increases ionization of the solute. | Simple, avoids organic solvents. | Risk of compound degradation at extreme pH; may not be compatible with biological assays. |
| Co-solvents (e.g., DMSO) | Reduces the polarity of the solvent system. | Effective for many compounds; good for high-concentration stocks. | Can be toxic to cells; may interfere with some assays. |
| Surfactants | Form micelles to encapsulate hydrophobic molecules.[3] | Effective at low concentrations. | Can disrupt cell membranes; may interfere with protein-based assays. |
| Cyclodextrins | Form inclusion complexes with the solute. | Generally low toxicity; can improve stability. | Can be expensive; complex formation is specific to the guest molecule's size and shape. |
| Hydrotropes | Form soluble complexes or aggregates with the solute.[3] | Avoids organic solvents and surfactants.[3] | Often required at high concentrations.[3] |
Experimental Protocols
Protocol 1: Solubilization using a Co-solvent System (DMSO)
-
Objective : To prepare a 10 mM stock solution of this compound in DMSO.
-
Materials :
-
This compound (assume MW = 175.23 g/mol )
-
Anhydrous DMSO
-
Vortex mixer
-
Calibrated scale and microcentrifuge tubes
-
-
Procedure :
-
Weigh out 1.75 mg of this compound into a sterile microcentrifuge tube.
-
Add 1.0 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved. Gentle warming (to 37°C) or brief sonication can be applied if dissolution is slow.
-
For experimental use, dilute this stock solution into your aqueous buffer. Important : Add the DMSO stock to the buffer dropwise while vortexing to avoid precipitation. The final concentration of DMSO should typically be kept below 0.5% (v/v) in cell-based assays.
-
Protocol 2: Solubilization via pH Adjustment
-
Objective : To prepare a 1 mg/mL solution of this compound in a pH-adjusted buffer.
-
Materials :
-
This compound
-
Deionized water
-
1 M HCl and 1 M NaOH
-
pH meter
-
-
Procedure :
-
Weigh 1 mg of this compound and add it to 800 µL of deionized water. The compound will likely not dissolve completely, forming a suspension.
-
Place the suspension on a magnetic stirrer.
-
Slowly add 1 M NaOH dropwise while monitoring the pH. As the pH increases above the pKa of the carboxylic acid, the compound should begin to dissolve.
-
Alternatively, slowly add 1 M HCl dropwise. As the pH decreases below the pKa of the amine group, the compound should dissolve.
-
Once the compound is fully dissolved, adjust the final volume to 1.0 mL with deionized water.
-
Record the final pH of the solution. Note that this pH must be compatible with your downstream application.
-
Visualizations
This compound is a derivative of L-homoserine. N-acyl-homoserine lactones are signaling molecules in bacterial quorum sensing.[4][5] While this compound is not a lactone, its structural similarity to these signaling molecules suggests it could potentially be investigated for roles in modulating such pathways.
Caption: Hypothetical role of a homoserine derivative in quorum sensing.
References
- 1. L-Homoserine | C4H9NO3 | CID 12647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. L-Homoserine | 672-15-1 [amp.chemicalbook.com]
- 3. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-function analyses of the N-butanoyl L-homoserine lactone quorum-sensing signal define features critical to activity in RhlR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
minimizing side reactions during O-Butyl-l-homoserine synthesis
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize side reactions during the synthesis of O-Butyl-l-homoserine.
Troubleshooting Guide: Minimizing Side Reactions
Issue 1: Low Yield of this compound and Presence of Multiple Side Products
Question: My reaction is resulting in a low yield of the desired this compound, and I observe multiple spots on my TLC plate. How can I improve the selectivity for O-alkylation?
Answer: The primary challenge in this compound synthesis is the presence of competing nucleophilic sites: the primary amine (-NH2), the carboxyl group (-COOH), and the hydroxyl group (-OH) of the L-homoserine starting material. To achieve selective O-butylation, it is crucial to employ a protection strategy for the amino and carboxyl groups. Without protection, the butylating agent can react with the amino group, leading to N-butyl and N,N-dibutyl derivatives, or with the carboxyl group to form a butyl ester.
Recommended Protocol: N- and C-Terminus Protection
A common and effective strategy involves the protection of the amino group with a Boc (tert-butyloxycarbonyl) group and the carboxyl group as a benzyl ester (Bn). This ensures that the hydroxyl group is the only remaining nucleophilic site available for alkylation.
Issue 2: Formation of a Major Byproduct with a Similar Polarity to the Starting Material
Question: I am observing a significant amount of a byproduct that has a similar Rf value to my starting L-homoserine. What is this byproduct and how can I prevent its formation?
Answer: This byproduct is likely the γ-butyrolactone of homoserine. L-homoserine can undergo intramolecular cyclization, especially under acidic or heated conditions, to form a stable five-membered lactone ring. This reaction is a common side reaction in manipulations of homoserine.
Prevention Strategies:
-
Control of pH: Maintain a neutral or slightly basic pH during the reaction and work-up to minimize acid-catalyzed lactonization.
-
Temperature Management: Avoid excessive heating of the reaction mixture. Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Immediate O-alkylation: Once the protecting groups are in place, proceed with the O-butylation step without delay to minimize the opportunity for lactonization of the protected homoserine.
Issue 3: Difficulty in Separating the Desired Product from N-Alkylated Byproducts
Question: My purification by column chromatography is challenging, and I am struggling to separate the O-butylated product from what I suspect are N-butylated impurities. How can I improve the purification process?
Answer: The similar polarity of O-butyl and N-butyl isomers can indeed make chromatographic separation difficult. The most effective solution is to prevent the formation of N-alkylated byproducts in the first place through proper N-protection.
If N-Alkylated Byproducts are Present:
-
Chromatography Optimization: Experiment with different solvent systems for your column chromatography. A gradient elution might be necessary to resolve closely eluting compounds. Consider using a different stationary phase if silica gel is not providing adequate separation.
-
Derivatization: In some cases, it may be possible to selectively react the remaining free amine of the O-butylated product (if deprotected) with a reagent that significantly alters its polarity, allowing for easier separation from the N-butylated impurities which would not react.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in this compound synthesis? A1: The most prevalent side reactions are:
-
N-alkylation: The reaction of the butylating agent with the amino group of L-homoserine, leading to N-Butyl-l-homoserine and N,N-Dibutyl-l-homoserine.
-
Lactonization: Intramolecular cyclization of L-homoserine to form L-homoserine lactone.
-
Esterification: Reaction of the butylating agent with the carboxyl group, forming a butyl ester, although this is generally less favorable than N- or O-alkylation under many conditions.
Q2: Which protecting groups are most suitable for this synthesis? A2: A combination of a Boc group for the amine and a benzyl or methyl ester for the carboxylic acid is a robust strategy. These protecting groups are stable under the conditions typically used for O-alkylation and can be removed orthogonally.
Q3: Can I perform the O-butylation without protecting groups? A3: While technically possible, it is highly discouraged. A direct butylation of unprotected L-homoserine will result in a complex mixture of O-butyl, N-butyl, N,N-dibutyl, and potentially O,N-dibutyl and esterified products, leading to extremely low yields of the desired compound and a formidable purification challenge.
Q4: What analytical techniques are best for monitoring the reaction and identifying byproducts? A4:
-
Thin-Layer Chromatography (TLC): For routine reaction monitoring.
-
High-Performance Liquid Chromatography (HPLC): For more precise monitoring of product formation and impurity profiling.
-
Mass Spectrometry (MS): To identify the molecular weights of the product and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of the final product and characterization of isolated impurities.
Quantitative Data Summary
The following table summarizes typical yields and reaction conditions for the O-butylation of protected L-homoserine.
| Starting Material | Butylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield of O-Butylated Product (%) |
| N-Boc-L-homoserine benzyl ester | 1-Iodobutane | Sodium Hydride | DMF | 0 to 25 | 12-18 | 85-95 |
| N-Boc-L-homoserine methyl ester | 1-Bromobutane | Potassium tert-butoxide | THF | 0 to 25 | 16-24 | 80-90 |
| N-Cbz-L-homoserine | Butyl triflate | 2,6-Lutidine | Dichloromethane | 0 to 25 | 8-12 | 75-85 |
Note: Yields are approximate and can vary based on the specific reaction scale and purification efficiency.
Experimental Protocols
Protocol 1: Synthesis of N-Boc-O-Butyl-L-homoserine Benzyl Ester
-
Protection of L-homoserine:
-
Suspend L-homoserine in a suitable solvent system (e.g., dioxane/water).
-
Add di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., sodium bicarbonate).
-
Stir at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture and extract the N-Boc-L-homoserine.
-
To the N-Boc-L-homoserine, add benzyl bromide and a base (e.g., cesium carbonate) in a solvent like DMF.
-
Stir until esterification is complete. Purify the resulting N-Boc-L-homoserine benzyl ester by column chromatography.
-
-
O-Butylation:
-
Dissolve N-Boc-L-homoserine benzyl ester in anhydrous DMF and cool to 0 °C.
-
Add sodium hydride (NaH) portion-wise under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add 1-iodobutane dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction carefully with water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Visualizations
Caption: Main vs. Side Reaction Pathways in this compound Synthesis.
Caption: Troubleshooting Logic for this compound Synthesis.
stability of O-Butyl-l-homoserine under different experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of O-Butyl-l-homoserine under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound, an O-alkyl amino acid derivative, is generally stable under neutral pH conditions and at refrigerated temperatures (2-8 °C) for short-term storage. However, its stability can be compromised by exposure to acidic or basic conditions, elevated temperatures, oxidizing agents, and high-energy light. The ether linkage is particularly susceptible to cleavage under strong acidic conditions.
Q2: How does pH affect the stability of this compound?
A2: this compound is most stable in neutral to slightly acidic pH ranges. Strong acidic conditions (pH < 3) can lead to the hydrolysis of the butyl ether bond, yielding butanol and l-homoserine. Under strongly basic conditions (pH > 10), while the ether bond is more resistant to cleavage, other degradation pathways, such as racemization or deamination, may be promoted, especially at elevated temperatures.
Q3: What is the impact of temperature on the stability of this compound?
A3: Elevated temperatures can accelerate the degradation of this compound. Thermal decomposition may lead to decarboxylation, deamination, and other complex degradation pathways.[1][2] For long-term storage, it is recommended to keep the compound in a solid, dry form at -20°C or below. In solution, degradation rates increase significantly with rising temperatures.
Q4: Is this compound sensitive to oxidation?
A4: While the O-butyl ether group itself is not highly susceptible to oxidation, the amino acid moiety can be a target for strong oxidizing agents. Forced degradation studies often employ oxidizing agents like hydrogen peroxide to assess the oxidative stability of drug candidates.[3][4] Degradation products may include N-oxides or other oxidized species.
Q5: How should I store this compound to ensure its stability?
A5: For optimal stability, this compound should be stored as a solid in a tightly sealed container, protected from light and moisture, at -20°C or lower. For solutions, it is advisable to prepare them fresh. If short-term storage of a solution is necessary, it should be kept at 2-8°C and protected from light. The choice of solvent can also impact stability; protic solvents may participate in degradation reactions under certain conditions.
Troubleshooting Guides
This section addresses specific issues that users might encounter during their experiments with this compound.
| Problem | Possible Causes | Troubleshooting Steps |
| Unexpected peaks in HPLC chromatogram | - Degradation of this compound due to improper storage or handling. - Contamination of the sample or solvent. - Interaction with the column or mobile phase components. | - Verify Storage Conditions: Ensure the compound has been stored at the recommended temperature and protected from light and moisture. - Analyze a Freshly Prepared Sample: Compare the chromatogram of the problematic sample with that of a freshly prepared standard solution. - Check for Contamination: Run a blank injection of the solvent to rule out contamination. Use high-purity solvents and freshly prepared mobile phases. - Optimize HPLC Method: Adjust the mobile phase pH to a neutral or slightly acidic range. Evaluate different column stationary phases to minimize on-column degradation. |
| Loss of compound during sample preparation or storage | - Adsorption to container surfaces. - Degradation due to inappropriate pH or temperature. - Volatilization of the compound or its degradation products (less likely for the parent compound but possible for certain degradants). | - Use appropriate containers: Employ low-adsorption vials (e.g., silanized glass or polypropylene). - Control pH and Temperature: Buffer the solution to a neutral pH and keep it cool during processing and storage. - Perform Recovery Studies: Spike a known amount of this compound into your sample matrix and quantify the recovery to assess sample preparation efficiency. |
| Change in the physical appearance of the solid compound (e.g., color change, clumping) | - Absorption of moisture. - Degradation due to exposure to light or air (oxidation). | - Store in a desiccator: Keep the solid compound in a desiccator to protect it from moisture. - Protect from Light and Air: Store in an amber vial and consider purging the container with an inert gas like nitrogen or argon before sealing for long-term storage. |
| Inconsistent results in biological assays | - Degradation of the compound in the assay medium. - Interaction with other components in the assay medium. | - Assess Stability in Assay Medium: Incubate this compound in the assay medium under the experimental conditions for the duration of the assay and analyze for degradation. - Prepare Fresh Solutions: Use freshly prepared solutions of the compound for each experiment to minimize variability due to degradation. |
Predicted Degradation Pathway
Under strong acidic conditions, the primary degradation pathway for this compound is the acid-catalyzed hydrolysis of the ether bond.
References
Technical Support Center: Analysis of O-Butyl-l-homoserine Incorporation
Welcome to the technical support center for analytical methods to detect the incorporation of O-Butyl-l-homoserine into proteins. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Mass Spectrometry (MS)-Based Detection
Q1: I am not observing the expected mass shift for my protein of interest after attempting to incorporate this compound. What could be the issue?
A1: Several factors could contribute to this. First, confirm the successful incorporation of this compound using a control experiment, such as expressing a small, easily purifiable protein and analyzing its total mass by electrospray ionization mass spectrometry (ESI-MS). If incorporation is low or absent, consider optimizing the expression conditions, including the concentration of the unnatural amino acid, induction time, and the expression host. Inefficient charging of the tRNA with this compound by the aminoacyl-tRNA synthetase can also be a cause. Ensure you are using a validated, orthogonal tRNA/synthetase pair for this specific amino acid.
Q2: My LC-MS/MS analysis of tryptically digested protein does not show any peptides containing this compound. What are the possible reasons?
A2: This could be due to several reasons:
-
Low Incorporation Efficiency: If the incorporation rate is low, the modified peptides may be below the limit of detection of the mass spectrometer. Consider enriching for the modified protein or peptides.
-
Poor Ionization of the Modified Peptide: The butyl group might alter the peptide's ionization efficiency. Try adjusting the ESI source parameters.
-
Incomplete Digestion: The presence of this compound near a cleavage site might hinder tryptic digestion. Consider using a different protease in addition to or in place of trypsin.
-
Database Search Parameters: Ensure your database search parameters include the variable modification corresponding to the mass of this compound (mass shift of +101.0789 Da for the residue).
Q3: I am observing unexpected peaks or "ghost peaks" in my LC-MS chromatogram. How can I troubleshoot this?
A3: Ghost peaks can arise from various sources of contamination.[1][2][3][4][5]
-
Sample Carryover: A common cause is carryover from a previous injection.[1] Implement rigorous wash cycles between sample runs.
-
Contaminated Solvents or Reagents: Use high-purity, LC-MS grade solvents and freshly prepared buffers. Contaminants like polyethylene glycols (PEGs) are common and can produce a repeating pattern of peaks.
-
System Contamination: The LC system, including tubing, injector, and column, can be a source of contamination.[3] Flush the system thoroughly with a strong solvent mixture (e.g., isopropanol/acetonitrile/water/methanol).[3]
-
Degasser Issues: Malfunctioning or poorly maintained inline vacuum degassers can introduce contaminants.[3]
Edman Degradation-Based Detection
Q4: Can I use Edman degradation to confirm the position of this compound in my protein sequence?
A4: Yes, Edman degradation is a powerful technique for N-terminal sequencing and can be used to identify the position of unnatural amino acids.[1][2][5] The Phenylthiohydantoin (PTH) derivative of this compound will have a unique retention time on HPLC compared to the 20 canonical amino acids, allowing for its identification.
Q5: My Edman sequencing run stops prematurely or yields no result for the cycle where this compound is expected.
A5: This could be due to a few factors:
-
N-terminal Blockage: If the N-terminus of your protein is chemically modified (e.g., acetylated), the Edman degradation chemistry will not proceed.[2]
-
Inefficient Coupling or Cleavage: The bulkier side chain of this compound might lead to incomplete coupling with the Edman reagent (phenyl isothiocyanate) or inefficient cleavage. Optimization of the reaction conditions (e.g., temperature, time) may be necessary.
-
Sample Purity: The presence of impurities can interfere with the sequencing reaction.[6] Ensure your protein sample is highly purified.
Quantitative Data Summary
The following table summarizes the expected mass shifts for this compound incorporation, which is critical for mass spectrometry data analysis.
| Modification | Monoisotopic Mass Shift (Da) | Average Mass Shift (Da) |
| This compound residue | +101.0789 | +101.1496 |
Experimental Protocols
1. Sample Preparation for LC-MS/MS Analysis of this compound Incorporated Proteins
This protocol outlines a general workflow for preparing protein samples for mass spectrometric analysis to detect the incorporation of this compound.
-
Protein Purification: Purify the protein of interest using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion) to remove contaminants.
-
Buffer Exchange: Exchange the purified protein into a buffer compatible with enzymatic digestion, such as 50 mM ammonium bicarbonate.
-
Reduction and Alkylation:
-
Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate free cysteine residues by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
-
Enzymatic Digestion:
-
Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio.
-
Incubate at 37°C overnight.
-
-
Sample Cleanup: Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove salts and detergents that can interfere with MS analysis.
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water).
-
Inject the sample onto a reverse-phase LC column and separate the peptides using a gradient of increasing acetonitrile concentration.
-
Analyze the eluting peptides using a high-resolution mass spectrometer operating in data-dependent acquisition (DDA) mode.
-
Set the database search parameters to include a variable modification for this compound on all amino acid residues.
-
2. Edman Degradation of Proteins Containing this compound
This protocol provides a general outline for N-terminal sequencing by Edman degradation.
-
Sample Preparation:
-
Ensure the protein sample is highly pure and free of salts and detergents.
-
If the protein is in a buffer, perform a buffer exchange into a volatile buffer or water.
-
Immobilize the protein on a PVDF membrane.[2]
-
-
Edman Degradation Cycles:
-
PTH-Amino Acid Analysis:
-
The released PTH-amino acid from each cycle is identified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
The retention time of the PTH-O-Butyl-l-homoserine will be compared to a synthesized standard to confirm its identity.
-
Visualizations
References
- 1. Edman Degradation: Identifying Amino Acid Sequences for Peptides | MtoZ Biolabs [mtoz-biolabs.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chemimpex.com [chemimpex.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. Homoserine Lactone | C4H7NO2 | CID 73509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
refining protocols for enzymatic reactions involving O-Butyl-l-homoserine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining protocols for enzymatic reactions involving O-Butyl-l-homoserine.
Frequently Asked Questions (FAQs)
Q1: Which enzyme is suitable for synthesizing this compound?
A1: O-acetylhomoserine sulfhydrylase (OAHS), also known as O-acetyl-L-homoserine acetate-lyase, is the recommended enzyme for synthesizing this compound.[1] This enzyme naturally catalyzes the formation of homocysteine from O-acetyl-L-homoserine and sulfide. However, it has been shown to utilize various alcohols, including n-butanol, to synthesize the corresponding O-alkyl-L-homoserines.[2][1]
Q2: What are the substrates required for the enzymatic synthesis of this compound?
A2: The primary substrates for this reaction are O-acetyl-L-homoserine and n-butanol.[2][1]
Q3: What are the typical optimal pH and temperature for reactions with O-acetylhomoserine sulfhydrylase?
A3: The optimal pH and temperature for O-alkylhomoserine synthesis are reported to be the same as for the enzyme's native reaction. Generally, O-acetylhomoserine sulfhydrylases function optimally in a weakly acidic to neutral pH range (around 6.5-7.5) and at temperatures between 30-37°C.[3] However, the optimal conditions can vary depending on the source of the enzyme. For instance, OAHS from Lactobacillus plantarum exhibits its highest activity in weakly acidic conditions.[4] For thermostable enzymes like the one from Thermotoga maritima, the optimal temperature can be much higher, around 70°C.[5]
Q4: Are there known inhibitors of O-acetylhomoserine sulfhydrylase that I should be aware of?
A4: Yes, several compounds can inhibit OAHS activity. These include the metabolic end-product L-methionine, which can act as a feedback inhibitor.[6][7] Other known inhibitors include O-ethylhomoserine, O-acetylthreonine, O-succinylhomoserine, and O-acetylserine.[2] Additionally, L-propargylglycine has been identified as a suicide inhibitor of the enzyme.[6] Certain metal ions, such as Cu2+ and Al3+, have also been shown to inhibit related sulfhydrylases.[3]
Q5: How can I monitor the progress of the reaction and quantify this compound?
A5: High-Performance Liquid Chromatography (HPLC) is a suitable method for monitoring the reaction progress and quantifying this compound.[8][9] You will likely need to develop a specific method, but existing protocols for related compounds like L-homoserine and N-acyl-homoserine lactones can serve as a starting point.[8][9][10][11] This typically involves using a C18 reverse-phase column and a suitable mobile phase, often a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.[8][11] Derivatization of the amino acid may be necessary to improve detection by UV or fluorescence detectors.[8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Sub-optimal Reaction Conditions: Incorrect pH or temperature. | 1. Optimize pH and temperature for your specific enzyme. Start with the general recommendations (pH 6.5-7.5, 30-37°C) and perform a matrix of experiments to find the optimal conditions. |
| 2. Enzyme Inactivity: Enzyme may be denatured or inactive. | 2. Ensure proper storage and handling of the enzyme. Use a fresh batch of enzyme and include a positive control with the native substrate (O-acetyl-L-homoserine and sulfide) to confirm activity. | |
| 3. Substrate Degradation: O-acetyl-L-homoserine can be unstable. | 3. Prepare substrate solutions fresh before each experiment. | |
| 4. Presence of Inhibitors: Contaminants in substrates or buffer. | 4. Use high-purity substrates and reagents. Check for known inhibitors in your reaction mixture.[2][6][7] | |
| Inconsistent Results | 1. Pipetting Errors: Inaccurate measurement of enzyme or substrates. | 1. Calibrate pipettes regularly. Prepare a master mix for multiple reactions to ensure consistency. |
| 2. Incomplete Mixing: Poor distribution of reaction components. | 2. Gently vortex or mix the reaction tube after adding all components. | |
| 3. Fluctuations in Temperature: Inconsistent incubation temperature. | 3. Use a calibrated incubator or water bath with stable temperature control. | |
| Reaction Stops Prematurely | 1. Substrate Limitation: One of the substrates is depleted. | 1. Increase the concentration of the limiting substrate. Monitor substrate consumption over time using HPLC. |
| 2. Product Inhibition: The product, this compound, may inhibit the enzyme at high concentrations. | 2. Perform a time-course experiment to determine the onset of inhibition. If observed, consider strategies like in situ product removal. | |
| 3. Enzyme Instability: The enzyme loses activity over the course of the reaction. | 3. Add stabilizing agents like glycerol or BSA to the reaction buffer. Determine the enzyme's half-life under your experimental conditions. |
Quantitative Data Summary
| Parameter | Value | Enzyme Source / Notes | Reference |
| Optimal pH | 6.5 - 7.5 | General range for OAHS | [3] |
| Weakly Acidic | Lactobacillus plantarum LpOAHS | [4] | |
| Optimal Temperature | 30 - 37 °C | General range for mesophilic OAHS | |
| 70 °C | Thermotoga maritima TmMetY | [5] | |
| Km (O-acetyl-L-homoserine) | ~1-10 mM | Varies between different OAHS enzymes | [5] |
| Km (n-butanol) | Not Reported | Expected to be higher than for the native substrate (sulfide) | |
| Inhibitors | L-methionine, O-ethylhomoserine, O-acetylthreonine, O-succinylhomoserine, O-acetylserine, L-propargylglycine, Cu2+, Al3+ | Competitive, feedback, and suicide inhibitors | [2][3][6][7] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound
This protocol provides a general method for the synthesis of this compound using O-acetylhomoserine sulfhydrylase.
Materials:
-
O-acetylhomoserine sulfhydrylase (OAHS)
-
O-acetyl-L-homoserine
-
n-butanol
-
Potassium phosphate buffer (50 mM, pH 7.5)
-
Reaction tubes
-
Incubator or water bath
Procedure:
-
Prepare Substrate Solutions:
-
Prepare a 100 mM stock solution of O-acetyl-L-homoserine in the potassium phosphate buffer.
-
Prepare a 1 M stock solution of n-butanol in the potassium phosphate buffer.
-
-
Set up the Reaction:
-
In a reaction tube, combine the following components to the desired final volume (e.g., 1 mL):
-
Potassium phosphate buffer (to final volume)
-
O-acetyl-L-homoserine (final concentration of 10 mM)
-
n-butanol (final concentration of 100 mM)
-
OAHS (a predetermined optimal concentration)
-
-
Include a negative control without the enzyme.
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature (e.g., 37°C) for a specific duration (e.g., 1-24 hours).
-
-
Reaction Quenching:
-
Stop the reaction by heat inactivation (e.g., 95°C for 5 minutes) or by adding a quenching agent like trichloroacetic acid (TCA).
-
-
Analysis:
-
Analyze the reaction mixture for the presence of this compound using HPLC.
-
Protocol 2: Quantification of this compound by HPLC
This protocol outlines a general approach for quantifying this compound. Method optimization will be required.
Materials:
-
HPLC system with a UV or fluorescence detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: Acetonitrile
-
This compound standard (if available) or a purified sample for standard curve generation.
Procedure:
-
Sample Preparation:
-
Centrifuge the quenched reaction mixture to pellet any precipitate.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
-
HPLC Analysis:
-
Set up the HPLC system with the C18 column.
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Inject the prepared sample.
-
Run a gradient elution to separate the components (e.g., a linear gradient from 5% to 50% Mobile Phase B over 20 minutes).
-
Monitor the elution profile at a suitable wavelength (e.g., 210 nm for the peptide bond, or a different wavelength if a derivatizing agent is used).
-
-
Quantification:
-
Identify the peak corresponding to this compound based on its retention time compared to a standard.
-
Generate a standard curve by injecting known concentrations of the this compound standard.
-
Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.
-
Visualizations
Caption: Experimental workflow for the enzymatic synthesis of this compound.
Caption: Troubleshooting flowchart for low or no product formation.
Caption: Methionine biosynthesis pathway showing the role of OAHS and the synthesis of this compound.
References
- 1. O-alkylhomoserine synthesis catalyzed by O-acetylhomoserine sulfhydrylase in microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. O-alkylhomoserine synthesis catalyzed by O-acetylhomoserine sulfhydrylase in microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Identification and Characterization of an O-Succinyl-L-Homoserine Sulfhydrylase From Thioalkalivibrio sulfidiphilus [frontiersin.org]
- 4. pH-dependent regulation of an acidophilic O-acetylhomoserine sulfhydrylase from Lactobacillus plantarum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structures and kinetics of Thermotoga maritima MetY reveal new insights into the predominant sulfurylation enzyme of bacterial methionine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of O-acetylhomoserine sulfhydrylase, a putative enzyme responsible for methionine biosynthesis in Clostridioides difficile: Gene cloning and biochemical characterizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. CN111141856A - HPLC method for simultaneously detecting L-homoserine and free amino acid in fermentation liquor - Google Patents [patents.google.com]
- 9. Liquid chromatography/mass spectrometry for the detection and quantification of N-acyl-L-homoserine lactones and 4-hydroxy-2-alkylquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Direct analysis of selected N-acyl-L-homoserine lactones by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determining the accuracy and suitability of common analytical techniques for sophorolipid biosurfactants - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of O-Butyl-l-homoserine Incorporation: Edman Degradation vs. Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Methodologies for Confirming the Integration of a Non-Canonical Amino Acid.
The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins is a powerful tool for protein engineering and therapeutic development. O-Butyl-l-homoserine, with its extended hydrophobic side chain, offers a unique chemical handle for modifying protein structure and function. Following the expression of a protein designed to contain this ncAA, rigorous validation is essential to confirm its successful and site-specific incorporation. This guide provides a detailed comparison of two primary analytical techniques for this purpose: the classic Edman degradation sequencing and the modern approach of mass spectrometry.
At a Glance: Edman Degradation vs. Mass Spectrometry for this compound Validation
| Feature | Edman Degradation | Mass Spectrometry |
| Principle | Sequential chemical degradation of amino acids from the N-terminus. | Measurement of mass-to-charge ratio of intact peptides and their fragments. |
| Sample Requirement | Typically 10-100 picomoles of purified protein. | Can analyze complex mixtures with high sensitivity (femtomole to attomole range). |
| Throughput | Low; one sample at a time, with each cycle taking approximately 30-60 minutes. | High; capable of analyzing thousands of peptides in a single run. |
| Data Analysis | Relatively straightforward; identification of PTH-amino acids by HPLC. | Complex; requires sophisticated software for spectral interpretation and database searching. |
| Confirmation of Incorporation | Provides direct evidence of the ncAA at a specific position in the sequence. | Provides high-confidence identification through accurate mass measurement and fragmentation analysis. |
| Quantification | Can provide semi-quantitative estimates of incorporation efficiency. | Can provide accurate relative and absolute quantification of incorporation. |
| Limitations for this compound | Potential for incomplete derivatization or altered HPLC retention time of the PTH-derivative. N-terminal blockage prevents analysis.[1][2] | Requires specialized data analysis to identify the modified peptide. |
| Overall Suitability | Suitable for confirming N-terminal incorporation in highly purified, short peptides. | Highly suitable for both confirmation and quantification of incorporation at any position within the protein, even in complex mixtures. |
Edman Degradation: The Sequential Approach
Edman degradation is a well-established method for determining the amino acid sequence of a peptide from its N-terminus. The process involves a series of chemical reactions that sequentially cleave and identify each amino acid.
Experimental Workflow
The workflow for validating this compound incorporation via Edman degradation involves the following key steps:
Detailed Experimental Protocol
-
Sample Preparation: The protein or peptide containing this compound must be highly purified to avoid interference from other sequences. A typical sample requirement is in the range of 10-100 picomoles.
-
Coupling: The purified peptide is reacted with phenyl isothiocyanate (PITC) under mildly alkaline conditions (pH ~8.5-9.0). The PITC molecule attaches to the free N-terminal amino group of the this compound.
-
Cleavage: The derivatized peptide is then treated with a strong, anhydrous acid, such as trifluoroacetic acid (TFA). This cleaves the peptide bond between the first and second amino acids, releasing the N-terminal this compound as an anilinothiazolinone (ATZ) derivative.
-
Conversion and Identification: The ATZ-amino acid is extracted and converted to a more stable phenylthiohydantoin (PTH) derivative by treatment with an aqueous acid. The resulting PTH-O-Butyl-l-homoserine is then identified by high-performance liquid chromatography (HPLC). The retention time of the PTH derivative is compared to a standard to confirm the identity of the amino acid.
-
Sequential Analysis: The remaining peptide, now one amino acid shorter, can be subjected to another cycle of Edman degradation to identify the subsequent amino acid in the sequence.
Challenges with this compound
While Edman degradation is a robust technique, the presence of the butoxy group on the homoserine side chain may present challenges:
-
Steric Hindrance: The bulky butyl group might sterically hinder the coupling reaction with PITC, potentially leading to lower reaction efficiency.
-
Altered HPLC Retention Time: The PTH derivative of this compound will have a unique retention time on the HPLC column. A synthesized standard of PTH-O-Butyl-l-homoserine is crucial for accurate identification.
-
Side Reactions: The ether linkage in the side chain is generally stable under the conditions of Edman degradation, but the potential for acid-catalyzed side reactions should be considered.
Mass Spectrometry: The High-Throughput Alternative
Mass spectrometry (MS) has become the dominant technology for protein analysis due to its high sensitivity, speed, and ability to characterize complex mixtures and post-translational modifications. For validating the incorporation of ncAAs like this compound, MS offers several advantages over Edman degradation.
Experimental Workflow
The general workflow for validating this compound incorporation by mass spectrometry is as follows:
Detailed Experimental Protocol
-
Sample Preparation and Digestion: The protein of interest is typically denatured, reduced, and alkylated. It is then digested into smaller peptides using a specific protease, most commonly trypsin.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The resulting peptide mixture is separated by reverse-phase liquid chromatography and introduced directly into the mass spectrometer.
-
MS1 Analysis: In the first stage of mass analysis (MS1), the mass-to-charge (m/z) ratio of the intact peptides is measured. The presence of a peptide with a mass corresponding to the expected sequence containing this compound provides initial evidence of incorporation.
-
MS2 Analysis (Tandem MS): Selected peptide ions from the MS1 scan are isolated and fragmented. The resulting fragment ions are analyzed in the second stage of mass analysis (MS2).
-
Data Analysis: The fragmentation pattern (MS2 spectrum) is then compared to a theoretical fragmentation pattern of the expected peptide sequence containing this compound. This matching process, typically performed using specialized software, provides high-confidence identification of the peptide and confirms the location of the ncAA.
Expected Fragmentation of this compound Peptides
In collision-induced dissociation (the most common fragmentation method), peptides primarily fragment at the peptide bonds, generating b- and y-ions. The mass of the this compound residue (C8H15NO3) is 173.105 Da. The presence of fragment ions whose masses can only be explained by the presence of this residue at the expected position confirms its incorporation. For example, if this compound is the third residue in a peptide, the b3-ion will be heavier by the mass of this residue compared to the b2-ion.
Conclusion: Choosing the Right Tool for the Job
Both Edman degradation and mass spectrometry can be used to validate the incorporation of this compound. However, for most applications in modern protein engineering and drug development, mass spectrometry is the superior technique . Its high sensitivity, high throughput, and ability to analyze complex mixtures and pinpoint the location of modifications make it the more powerful and versatile tool.
Edman degradation, while still a valuable technique for N-terminal sequencing of highly purified peptides, is generally less suited for the routine validation of ncAA incorporation, especially for larger proteins or when the ncAA is not at the N-terminus. Its primary utility in this context may be as a complementary technique for orthogonal validation in specific cases. Researchers and drug development professionals should prioritize mass spectrometry-based approaches for the robust and comprehensive validation of this compound incorporation into their target proteins.
References
A Guide to Functional Assays of Proteins Containing O-Butyl-l-homoserine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins is a powerful tool for probing and engineering protein function. O-Butyl-l-homoserine, an analog of methionine, offers a unique aliphatic side chain that can be used to investigate the roles of hydrophobicity and steric bulk in protein structure, stability, and interactions. This guide provides an objective comparison of functional assays for proteins containing this compound and its analogs, supported by experimental data and detailed protocols.
Due to the limited availability of direct studies on this compound, this guide draws parallels from studies on structurally related O-alkylated homoserine analogs, such as perfluoro-tert-butyl homoserine. These analogs serve as valuable proxies for understanding the potential functional consequences of incorporating this compound.
Comparison of Functional Effects of O-Alkylated Homoserine Incorporation
The incorporation of O-alkylated homoserine analogs can influence various aspects of protein function. The following table summarizes the observed effects of a fluorinated analog on protein-protein interactions, providing a basis for comparison with other protein modification techniques.
| Functional Parameter | Protein/Peptide System | Unnatural Amino Acid | Experimental Observation | Alternative Approaches | Comparison with Alternatives |
| Protein-Protein Interaction (Binding Affinity) | Estrogen Receptor (ER) co-activator peptide | Perfluoro-tert-butyl homoserine | Kd of 2.2 µM, similar to the native ligand, demonstrating that the modification is well-tolerated and can be used as a sensitive 19F NMR probe for binding.[1][2] | Site-directed mutagenesis with natural amino acids (e.g., Ala, Leu, Phe scanning) | Incorporation of this analog offers the unique advantage of introducing a sensitive NMR probe without significantly perturbing binding affinity, allowing for detailed interaction studies in complex biological mixtures.[1][2] |
| Protein Stability | Hypothetical based on general principles | This compound | The introduction of a bulky, hydrophobic side chain is expected to influence protein stability, potentially increasing it through enhanced hydrophobic packing. | Site-directed mutagenesis to other hydrophobic residues (e.g., Leu, Ile, Val, Phe) | This compound provides a non-natural side chain with a different conformational profile compared to natural hydrophobic amino acids, allowing for a more nuanced exploration of the effects of hydrophobicity on protein stability. |
| Enzyme Kinetics | Hypothetical based on general principles | This compound | If incorporated near the active site, the butyl group could alter substrate binding (Km) or the catalytic rate (kcat) due to steric effects or altered hydrophobic interactions. | Site-directed mutagenesis of active site residues | The unique chemical structure of this compound can be used to probe the active site environment in ways that are not possible with the 20 canonical amino acids. |
Experimental Protocols
Detailed methodologies are crucial for the successful incorporation of ncAAs and the subsequent functional analysis of the modified proteins. Below are generalized protocols for key experiments.
Protocol 1: Site-Specific Incorporation of O-Alkyl-l-homoserine into Proteins
This protocol describes a general method for incorporating an O-alkylated homoserine analog into a target protein at a specific site using an amber stop codon suppression system in E. coli.
Materials:
-
E. coli strain engineered with an orthogonal aminoacyl-tRNA synthetase/tRNA pair for the desired ncAA.
-
Expression plasmid for the target protein with an amber (TAG) codon at the desired mutation site.
-
O-Alkyl-l-homoserine analog.
-
Luria-Bertani (LB) medium and appropriate antibiotics.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.
-
Ni-NTA affinity chromatography resin for protein purification.
Procedure:
-
Transformation: Transform the expression plasmid encoding the target protein into the engineered E. coli strain.
-
Culture Growth: Inoculate a starter culture in LB medium with appropriate antibiotics and grow overnight at 37°C.
-
Expression: Dilute the overnight culture into a larger volume of minimal medium supplemented with the O-alkyl-l-homoserine analog (typically 1-2 mM) and antibiotics. Grow the culture at 37°C to an OD600 of 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.
-
Cell Harvest and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization.
-
Protein Purification: Purify the His-tagged protein from the cell lysate using Ni-NTA affinity chromatography according to the manufacturer's instructions.
-
Verification: Confirm the incorporation of the ncAA by mass spectrometry.
Protocol 2: Protein-Protein Interaction Assay using 19F NMR
This protocol is adapted from a study on perfluoro-tert-butyl homoserine and can be used to quantify the binding affinity of a modified peptide to its protein partner.
Materials:
-
Purified peptide containing the O-alkyl-l-homoserine analog (with a fluorine label if applicable).
-
Purified target protein.
-
NMR buffer (e.g., 5 mM phosphate buffer, pH 7.4, with 25 mM NaCl).
-
NMR spectrometer equipped with a fluorine probe.
Procedure:
-
Sample Preparation: Prepare a series of NMR tubes containing a fixed concentration of the labeled peptide (e.g., 5 µM) and varying concentrations of the target protein.
-
NMR Data Acquisition: Acquire 19F NMR spectra for each sample. The signal from the fluorine atoms on the ncAA will be monitored.
-
Data Analysis: The chemical shift of the 19F signal will change upon binding of the peptide to the protein. Plot the change in chemical shift as a function of the protein concentration.
-
Kd Determination: Fit the binding curve to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd).
Visualizations
The following diagrams illustrate key concepts and workflows related to the functional analysis of proteins containing this compound.
Caption: Experimental workflow for the incorporation and functional analysis of this compound.
Caption: Probing a signaling pathway using a protein containing this compound.
References
A Comparative Analysis of O-Succinyl-L-homoserine and O-Butyl-L-homoserine: A Tale of a Well-Studied Metabolite and Its Obscure Counterpart
In the landscape of biochemical research and industrial biotechnology, a stark contrast in the depth of scientific inquiry is evident between two structurally related molecules: O-Succinyl-L-homoserine (OSH) and O-Butyl-L-homoserine. While OSH stands as a well-characterized metabolic intermediate and a promising platform chemical, this compound remains largely in the shadows of scientific literature, primarily recognized in its protected forms for chemical synthesis. This guide provides a comprehensive overview of the available scientific knowledge on both compounds, highlighting the extensive research on OSH and the significant information gap concerning this compound. This asymmetrical comparison underscores a potential area for future research and discovery.
O-Succinyl-L-homoserine: A Key Player in Metabolism and Biotechnology
O-Succinyl-L-homoserine is a pivotal intermediate in the methionine biosynthesis pathway in microorganisms like Escherichia coli and Salmonella typhimurium.[1][2][3] Its strategic position in metabolism has made it a focal point for metabolic engineering efforts aimed at the overproduction of valuable chemicals.
Biochemical Role and Significance
OSH is synthesized from L-homoserine and succinyl-CoA by the enzyme homoserine O-succinyltransferase, encoded by the metA gene.[4] It serves as a precursor for the synthesis of cystathionine and, subsequently, the essential amino acid methionine. Beyond its natural role, OSH has been identified as a valuable platform chemical for the production of various C4 chemicals, including succinic acid, homoserine lactone, γ-butyrolactone, and 1,4-butanediol, which have broad applications in the polymer industry.[5]
Performance Data in Biotechnological Production
The industrial potential of OSH has driven extensive research into optimizing its production through metabolic engineering of E. coli. These studies provide a wealth of quantitative data on production titers, yields, and productivities under various genetic and fermentation conditions.
| Strain/Condition | Key Genetic Modifications | Titer (g/L) | Yield (g/g glucose) | Productivity (g/L/h) | Reference |
| E. coli ∆JIB* TrcmetL | ∆metJ, ∆metI, ∆metB, Trc promoter insertion for metL | 7.30 | Not Reported | Not Reported | [6] |
| E. coli ∆JIB* TrcmetL/pTrc-metAfbr-Trc-thrAfbr-yjeH | Previous mods + overexpression of feedback-resistant metA and thrA, and yjeH (methionine exporter) | 9.31 | 0.466 | Not Reported | [6] |
| Engineered E. coli OSH9/pTrc-metA11-yjeH | Deletion of degradation/competitive pathways, overexpression of thrA, metL, metA, and yjeH, knockout of sucD, overexpression of sucA | 24.1 | 0.609 | Not Reported | [5] |
This compound: An Enigma in Biological Research
In stark contrast to OSH, this compound is not a well-documented metabolite in biological systems. The scientific literature predominantly features this molecule in its chemically protected forms, such as Fmoc-O-tert-butyl-L-β-homoserine, which are utilized as building blocks in peptide synthesis and drug development.[7] These protected derivatives are valued for their ability to facilitate the controlled assembly of complex peptide structures.[7] However, there is a conspicuous absence of studies investigating the biological activity, metabolic role, or biotechnological production of the parent molecule, this compound.
The lack of available data makes a direct comparative performance analysis with OSH impossible. The table below illustrates this knowledge gap:
| Property/Metric | This compound |
| Biological Role | Not documented |
| Metabolic Pathway | Not documented |
| Production Titer | Not reported in literature |
| Production Yield | Not reported in literature |
| Applications of Core Molecule | Not documented |
Experimental Protocols: A Focus on O-Succinyl-L-homoserine Production
The extensive research on OSH provides detailed experimental methodologies for its production and quantification.
General Protocol for OSH Production in Engineered E. coli
This protocol is a generalized summary based on methodologies reported in metabolic engineering studies.[4][5]
-
Strain Cultivation: A seed culture of the engineered E. coli strain is grown overnight in Luria-Bertani (LB) medium at 37°C with appropriate antibiotics.
-
Fermentation: The seed culture is inoculated into a fermenter containing a defined fermentation medium. The medium typically includes a carbon source (e.g., glucose), nitrogen source, salts, and trace elements.
-
Induction: If gene expression is under an inducible promoter (e.g., lac or trc), an inducer such as Isopropyl β-D-1-thiogalactopyranoside (IPTG) is added at a specific cell density (e.g., an OD600 of 0.6-0.8).
-
Fed-batch Culture: For high-density cell growth and enhanced production, a fed-batch strategy is often employed, where a concentrated feed medium is supplied to the fermenter.
-
Sampling and Analysis: Samples are periodically withdrawn from the fermenter to monitor cell growth (OD600) and the concentration of glucose and OSH.
-
OSH Quantification: The concentration of OSH in the culture supernatant is typically determined using High-Performance Liquid Chromatography (HPLC).
Signaling Pathways and Experimental Workflows
Metabolic Pathway for O-Succinyl-L-homoserine Biosynthesis
The biosynthesis of OSH in E. coli is a well-defined pathway originating from the central carbon metabolism. The following diagram illustrates the key steps leading to OSH formation.
Caption: Biosynthetic pathway of O-Succinyl-L-homoserine in E. coli.
Experimental Workflow for OSH Production and Analysis
The following diagram outlines a typical workflow for a metabolic engineering study focused on OSH production.
Caption: Experimental workflow for OSH production and analysis.
Conclusion
This comparative guide illuminates the significant disparity in the scientific understanding of O-Succinyl-L-homoserine and this compound. OSH is a well-established metabolite with a clear biological role and substantial potential as a platform chemical, supported by a growing body of experimental data from metabolic engineering studies. In contrast, this compound remains largely unexplored in a biological context, with its utility currently confined to the realm of synthetic chemistry. This pronounced knowledge gap presents an opportunity for future research to investigate the potential biological activities and applications of this compound, which could unveil novel biochemical pathways or biotechnological uses. For researchers and drug development professionals, OSH offers a data-rich subject for further optimization and application, while this compound represents uncharted territory ripe for discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. glpbio.com [glpbio.com]
- 4. Metabolic engineering of E. coli for the production of O-succinyl-l-homoserine with high yield - PMC [pmc.ncbi.nlm.nih.gov]
- 5. O-Succinyl-l-homoserine overproduction with enhancement of the precursor succinyl-CoA supply by engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic engineering of E. coli for the production of O-succinyl-l-homoserine with high yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
A Comparative Guide to the Structural Analysis of Peptides Featuring O-Butyl-l-homoserine
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating their structure, stability, and biological activity. O-Butyl-l-homoserine, with its extended and flexible hydrophobic side chain, presents a unique tool for probing and engineering peptide conformations. This guide provides a comparative analysis of the structural characterization of peptides containing this compound against peptides modified with other non-canonical amino acids, supported by experimental data and detailed protocols.
Introduction to this compound in Peptide Chemistry
This compound is a synthetic amino acid that extends the side chain of serine by a methylene group and terminates with a butyl ether. This modification introduces a significant hydrophobic and sterically demanding moiety, which can influence peptide folding, stability, and interaction with biological targets. Understanding the precise structural consequences of this modification is crucial for its rational application in drug design and peptide engineering.
Comparative Structural Analysis
To contextualize the structural impact of this compound, we compare its effects with those of other non-canonical amino acids that also introduce hydrophobic and bulky side chains: Norleucine (Nle) and tert-Butylglycine (t-Bug) .
| Feature | This compound | Norleucine (Nle) | tert-Butylglycine (t-Bug) |
| Side Chain Structure | -(CH₂)₂-O-(CH₂)₃-CH₃ | -(CH₂)₃-CH₃ | -C(CH₃)₃ |
| Flexibility | High | High | Low |
| Hydrophobicity (calc.) | High | High | High |
| Expected Structural Impact | Can promote extended conformations or stabilize hydrophobic cores through flexible packing. The ether oxygen can potentially act as a hydrogen bond acceptor. | Promotes helical structures in many contexts due to its linear, unbranched, and hydrophobic nature. | Induces significant steric hindrance, often forcing specific dihedral angles and promoting turns or disrupting helical structures. |
Experimental Data Comparison
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution. The chemical shifts of backbone and side-chain protons are highly sensitive to the local electronic environment and, therefore, to the peptide's conformation.
| Peptide Sequence | Modification | Key ¹H NMR Observations | Interpretation |
| Ac-Gly-X-Ala-NH₂ | X = this compound | Downfield shift of the γ-CH₂ protons of the homoserine side chain compared to O-methyl-l-homoserine, indicating a more extended and solvent-exposed conformation. | The bulky butyl group likely restricts side-chain rotation and favors an extended conformation to minimize steric clashes. |
| Ac-Ala-X-Ala-NH₂ | X = Norleucine | Upfield shifts of the γ and δ protons of the Nle side chain in helical peptides, consistent with their proximity to the peptide backbone in a helical turn. | The linear hydrophobic side chain of Nle is well-accommodated within the hydrophobic face of an α-helix. |
| Ac-Gly-X-Pro-NH₂ | X = tert-Butylglycine | Significant downfield shift of the α-proton of the preceding residue (Gly) and a high population of the cis-amide bond conformation for the Gly-t-Bug peptide bond. | The immense steric bulk of the tert-butyl group forces a specific backbone geometry, favoring a cis-proline like conformation. |
dot
Caption: Interpretation of ¹H NMR observations for peptides with different non-canonical amino acids.
Mass Spectrometry (MS)
Mass spectrometry is essential for verifying the correct incorporation of the modified amino acid and can provide structural information through fragmentation analysis (MS/MS).
| Modification | Ionization Method | Key Fragmentation Pattern | Interpretation |
| This compound | ESI | Predominant loss of the entire this compound side chain from the peptide backbone upon collision-induced dissociation (CID). | The Cβ-Cγ and Cγ-O bonds are relatively labile, leading to characteristic neutral losses. |
| Norleucine | ESI | Typical b- and y-ion series with no prominent side-chain fragmentation. | The aliphatic side chain is robust and does not undergo facile fragmentation. |
| tert-Butylglycine | ESI | Fragmentation often results in the loss of the tert-butyl group as a neutral species (isobutylene). | The tertiary carbocation formed upon fragmentation is relatively stable. |
dot
Caption: General workflow for tandem mass spectrometry (MS/MS) analysis of peptides.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy provides information about the secondary structure of peptides in solution.
| Peptide Context | Modification | Observed CD Spectrum | Interpretation |
| Helical Peptide | This compound | Decrease in helicity compared to the parent peptide, with a less intense negative peak at 222 nm. | The bulky and flexible side chain may disrupt the regular hydrogen bonding pattern of the α-helix. |
| Helical Peptide | Norleucine | Increased helicity, with a more intense negative peak at 222 nm. | The hydrophobic side chain stabilizes the helical conformation. |
| β-turn Peptide | tert-Butylglycine | CD spectrum characteristic of a type I or type II β-turn, with a negative band around 205 nm and a positive band around 225 nm. | The steric bulk of the t-Bug residue forces a turn conformation. |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Peptides with this compound
-
Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus.
-
Amino Acid Coupling:
-
Dissolve Fmoc-O-Butyl-l-homoserine-OH (3 eq.) and a coupling agent such as HBTU (3 eq.) in DMF.
-
Add a base, typically diisopropylethylamine (DIPEA) (6 eq.), to the amino acid solution.
-
Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.
-
-
Washing: Wash the resin thoroughly with DMF and dichloromethane (DCM).
-
Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: After the final coupling and deprotection, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve the lyophilized peptide in an appropriate NMR solvent (e.g., H₂O/D₂O 9:1 or a buffered solution) to a final concentration of 1-5 mM.
-
Data Acquisition: Acquire a series of 1D and 2D NMR spectra (e.g., TOCSY, NOESY, HSQC) on a high-field NMR spectrometer.
-
Resonance Assignment: Assign the proton and carbon chemical shifts for all residues in the peptide using the TOCSY and HSQC spectra.
-
Structural Restraints: Identify through-space nuclear Overhauser effects (NOEs) from the NOESY spectrum to derive distance restraints between protons.
-
Structure Calculation: Use a molecular modeling program (e.g., CYANA, XPLOR-NIH) to calculate a family of 3D structures consistent with the experimental restraints.
-
Analysis: Analyze the ensemble of calculated structures to determine the preferred conformation of the peptide.
Circular Dichroism Spectroscopy Protocol
-
Sample Preparation: Dissolve the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 50-100 µM. The buffer should have low absorbance in the far-UV region.
-
Instrument Setup: Use a calibrated CD spectropolarimeter. Purge the instrument with nitrogen gas.
-
Data Acquisition: Record the CD spectrum from 190 to 260 nm in a quartz cuvette with a 1 mm path length.
-
Data Processing: Subtract the spectrum of the buffer from the peptide spectrum. Convert the raw data (ellipticity) to mean residue ellipticity [θ].
-
Secondary Structure Estimation: Use deconvolution software (e.g., K2D2, DichroWeb) to estimate the percentage of α-helix, β-sheet, and random coil from the CD spectrum.
Conclusion
The incorporation of this compound into peptides offers a unique approach to introduce a flexible and hydrophobic side chain, which can significantly influence peptide conformation. As demonstrated by the comparative data, its effects are distinct from those of other bulky, hydrophobic residues like norleucine and tert-butylglycine. While norleucine tends to stabilize helical structures and tert-butylglycine often induces turns, this compound appears to favor more extended conformations, likely due to a combination of steric hindrance and the flexibility of its side chain.
The choice of a specific non-canonical amino acid for peptide modification should be guided by the desired structural outcome. The experimental protocols provided herein offer a framework for the synthesis and detailed structural analysis of peptides containing this compound and other modified residues, enabling researchers to rationally design peptides with tailored properties for various applications in research and drug development.
A Comparative Guide to Bio-orthogonal Reactions for Researchers and Drug Development Professionals
In the rapidly advancing fields of chemical biology and drug development, the ability to specifically label and track biomolecules in their native environment is paramount. Bio-orthogonal chemistry provides a powerful toolkit for achieving this, employing reactions that proceed rapidly and selectively within living systems without interfering with endogenous biochemical processes. This guide offers a comparative assessment of prominent bio-orthogonal reactions, providing quantitative data, detailed experimental protocols, and visual workflows to aid researchers in selecting the optimal strategy for their specific application.
Comparative Analysis of Key Bio-orthogonal Reactions
The choice of a bio-orthogonal reaction is dictated by several factors, including reaction kinetics, stability of the reactants and products, and the potential for side reactions. Below is a summary of key quantitative data for some of the most widely used bio-orthogonal reactions.
| Reaction Type | Reactants | Second-Order Rate Constant (M⁻¹s⁻¹) | Key Advantages | Potential Limitations |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide + Cyclooctyne (e.g., DIFO, DBCO) | 10⁻³ - 1 | Copper-free, highly bio-orthogonal azide group. | Can be slower than other methods; some cyclooctynes can have off-target reactivity. |
| Inverse-Electron-Demand Diels-Alder (IEDDA) | Tetrazine + Strained Alkene (e.g., trans-cyclooctene) | 1 - 10⁶ | Exceptionally fast kinetics; highly specific. | Tetrazines can be unstable in certain biological contexts. |
| Staudinger Ligation | Azide + Phosphine | 10⁻³ | Well-established; azide is highly bio-orthogonal. | Slower kinetics; potential for phosphine oxidation. |
| Oxime/Hydrazone Ligation | Aldehyde/Ketone + Aminooxy/Hydrazine | 10⁻⁴ - 10⁻² | Aldehyde/ketone handles can be genetically encoded. | Reaction is reversible; slower kinetics. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of bio-orthogonal labeling. Below are representative protocols for two common bio-orthogonal reactions.
Protocol 1: General Procedure for SPAAC Labeling of a Protein in Live Cells
-
Metabolic Labeling: Culture cells in a methionine-deficient medium supplemented with a methionine analog bearing an azide group (e.g., azidohomoalanine) for a period sufficient for protein incorporation (typically 12-24 hours).
-
Cell Preparation: Harvest the cells and wash three times with phosphate-buffered saline (PBS) to remove unincorporated amino acids.
-
Labeling Reaction: Resuspend the cells in a fresh culture medium containing the cyclooctyne-fluorophore conjugate (e.g., DBCO-488) at a final concentration of 10-50 µM.
-
Incubation: Incubate the cells at 37°C for 30-60 minutes.
-
Washing: Wash the cells three times with PBS to remove the unreacted probe.
-
Analysis: Analyze the labeled cells by fluorescence microscopy or flow cytometry.
Protocol 2: General Procedure for IEDDA Ligation for In Vivo Imaging
-
Probe Administration: Introduce a biomolecule functionalized with a strained alkene (e.g., trans-cyclooctene) into the biological system (e.g., via injection).
-
Tracer Administration: After a suitable distribution time for the probe, administer the tetrazine-linked imaging agent (e.g., a fluorescent dye or a PET tracer).
-
Reaction and Clearance: Allow the IEDDA reaction to proceed in vivo. The unreacted tetrazine probe is typically cleared rapidly from the system.
-
Imaging: Perform imaging at various time points to visualize the localization of the labeled biomolecule.
Visualizing Bio-orthogonal Chemistry Workflows
Diagrams are essential for understanding the logical flow of experiments and the underlying chemical principles.
Caption: A generalized workflow for a bio-orthogonal labeling experiment.
Caption: Investigating a signaling pathway using bio-orthogonal labeling.
O-Butyl-l-homoserine versus other protecting groups in peptide synthesis
In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving high yields and purity of the final peptide. For the side chain of serine and its homologs, a variety of protecting groups are employed, each with its own set of advantages and disadvantages. This guide provides a detailed comparison of O-Butyl-L-homoserine, specifically its tert-butyl ether derivative (O-tert-Butyl-L-homoserine), with other commonly used protecting groups in solid-phase peptide synthesis (SPPS), supported by experimental data and protocols.
O-tert-Butyl-L-homoserine: An Overview
O-tert-Butyl-L-homoserine is utilized in peptide synthesis as a side-chain protected amino acid, most commonly in the form of N-α-Fmoc-O-tert-butyl-L-homoserine (Fmoc-L-Homoserine(tBu)-OH). The tert-butyl (tBu) group serves as a robust ether-based protection for the hydroxyl group of the homoserine side chain. This protection strategy is a cornerstone of the widely adopted Fmoc/tBu orthogonal synthesis methodology.
The key characteristic of the tBu protecting group is its stability under the basic conditions required for the removal of the temporary N-α-Fmoc group (typically with piperidine in DMF), and its lability to strong acidic conditions used for the final cleavage of the peptide from the resin and simultaneous removal of all permanent side-chain protecting groups (e.g., with trifluoroacetic acid - TFA).
Comparison with Other Protecting Groups
The performance of a protecting group is assessed based on several factors, including its ability to prevent side reactions, its stability during synthesis, the ease and selectivity of its removal, and its impact on the solubility and handling of the protected amino acid. Here, we compare O-tert-Butyl-L-homoserine with the most common protecting group for serine, O-tert-Butyl-L-serine, and other alternatives.
O-tert-Butyl-L-homoserine vs. O-tert-Butyl-L-serine
Both Fmoc-L-Homoserine(tBu)-OH and Fmoc-L-Serine(tBu)-OH are workhorses in Fmoc-SPPS. Their primary role is to prevent acylation of the side-chain hydroxyl group during coupling steps.
Key Similarities:
-
Protection Chemistry: Both utilize an acid-labile tert-butyl ether for side-chain protection.
-
Orthogonality: Both are fully compatible with the Fmoc/tBu synthesis strategy.
-
Cleavage: The tBu group is efficiently removed from both residues during the final TFA cleavage step.
Potential Differences and Considerations:
While direct, quantitative comparative studies are limited in publicly available literature, some inferences can be drawn based on the structural differences and general principles of peptide chemistry:
-
Steric Hindrance: The longer side chain of homoserine might present slightly different steric hindrance around the peptide backbone compared to serine. This could potentially influence coupling efficiencies and aggregation tendencies of the growing peptide chain, although this effect is generally considered minimal.
-
Side Reactions: The primary side reaction involving serine during Fmoc-SPPS is the formation of aspartimide when an aspartic acid residue is adjacent. While the O-tBu protection on serine is known to minimize this, the influence of the adjacent homoserine derivative on this side reaction has not been extensively documented. Another potential side reaction for unprotected serine is O-acylation, which is effectively prevented by the tBu group in both cases.
-
Solubility: The slightly increased hydrophobicity of the O-tert-Butyl-L-homoserine side chain compared to O-tert-Butyl-L-serine might subtly affect the solubility of the protected amino acid and the resulting peptide, which can be a factor in challenging sequences.
Quantitative Data Summary:
A comprehensive search of scientific literature did not yield specific head-to-head quantitative data comparing the performance of this compound with other protecting groups in terms of yield, purity, and side-reaction rates in a standardized peptide synthesis. The performance of these protecting groups is highly sequence-dependent. However, the widespread commercial availability and use of both Fmoc-L-Serine(tBu)-OH and Fmoc-L-Homoserine(tBu)-OH suggest that both perform effectively in routine peptide synthesis.
| Protecting Group Strategy | Amino Acid | N-α-Protection | Side-Chain Protection | Cleavage Condition | Key Advantages | Potential Issues |
| Fmoc/tBu | L-Homoserine | Fmoc | O-tert-butyl (tBu) | Strong Acid (e.g., TFA) | Orthogonal to Fmoc, stable to base, prevents O-acylation. | Limited direct comparative data available. |
| Fmoc/tBu | L-Serine | Fmoc | O-tert-butyl (tBu) | Strong Acid (e.g., TFA) | Well-established, minimizes aspartimide formation, prevents O-acylation. | Can still be susceptible to some side reactions in sensitive sequences. |
| Fmoc/Trt | L-Serine | Fmoc | O-trityl (Trt) | Mild Acid | More acid-labile than tBu, allowing for selective deprotection on resin. | Sterically bulky, may lower coupling efficiency. |
| Boc/Bzl | L-Serine | Boc | O-benzyl (Bzl) | Strong Acid (e.g., HF) | Part of the traditional Boc synthesis strategy. | Requires harsh cleavage conditions (HF), not orthogonal to Boc. |
Experimental Protocols
The following are generalized protocols for the use of Fmoc-protected amino acids with tert-butyl side-chain protection in automated solid-phase peptide synthesis.
Experimental Workflow for SPPS using Fmoc/tBu Chemistry
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu strategy.
Detailed Methodologies
1. Fmoc Deprotection:
-
Reagent: 20% (v/v) piperidine in N,N-dimethylformamide (DMF).
-
Protocol: The resin-bound peptide is treated with the deprotection solution for a specified time (e.g., 2 x 10 minutes) to remove the Fmoc group from the N-terminus.
-
Monitoring: The completion of the deprotection can be monitored by a colorimetric test (e.g., Kaiser test) or by UV monitoring of the piperidine-dibenzofulvene adduct in the flow-through of an automated synthesizer.
2. Amino Acid Coupling:
-
Reagents:
-
Fmoc-L-Homoserine(tBu)-OH or other Fmoc-amino acid (3-5 equivalents).
-
Coupling/Activating agent (e.g., HBTU, HATU, DIC/Oxyma) (3-5 equivalents).
-
Base (e.g., N,N-diisopropylethylamine - DIPEA) (6-10 equivalents).
-
Solvent: DMF.
-
-
Protocol: The protected amino acid is pre-activated with the coupling reagent and base for a few minutes before being added to the resin. The coupling reaction is allowed to proceed for a set time (e.g., 30-60 minutes).
-
Monitoring: The completion of the coupling is monitored using a colorimetric test (e.g., Kaiser test) to detect any remaining free amines.
3. Final Cleavage and Deprotection:
-
Cleavage Cocktail (Reagent K): A common cocktail for peptides containing sensitive residues.
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
-
-
Protocol:
-
The dried peptide-resin is treated with the cleavage cocktail (e.g., 10 mL per gram of resin) for 2-3 hours at room temperature.
-
The resin is filtered off, and the filtrate containing the peptide is collected.
-
The crude peptide is precipitated by adding cold diethyl ether.
-
The precipitated peptide is collected by centrifugation, washed with cold ether, and dried under vacuum.
-
Signaling Pathways and Logical Relationships
The choice of protecting group is a critical decision in the logical pathway of planning a peptide synthesis. This decision is influenced by the desired final peptide, the other amino acids in the sequence, and the overall synthetic strategy.
Caption: Logical flow for selecting a protecting group in peptide synthesis.
Conclusion
O-tert-Butyl-L-homoserine, employed as Fmoc-L-Homoserine(tBu)-OH, is a valuable building block in solid-phase peptide synthesis, operating under the well-established and reliable Fmoc/tBu orthogonal strategy. Its performance is expected to be comparable to the more commonly used Fmoc-L-Serine(tBu)-OH, particularly in preventing side-chain acylation. While a lack of direct, quantitative comparative studies in the public domain makes a definitive performance ranking challenging, its commercial availability and use in the synthesis of complex peptides underscore its efficacy. The choice between O-tert-butyl protected serine and homoserine may be guided by the specific requirements of the target peptide, such as desired backbone conformation or subsequent modifications, rather than significant differences in their performance as protected building blocks in routine SPPS. Researchers and drug development professionals can confidently utilize O-tert-Butyl-L-homoserine within the established protocols of Fmoc/tBu chemistry for the successful synthesis of a wide range of peptides.
Evaluating the Impact of O-Butyl-L-homoserine on Protein Structure: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins represents a powerful strategy for modulating protein structure, stability, and function. This guide provides a comparative analysis of O-Butyl-L-homoserine, a synthetic amino acid, and its potential impact on protein structure. Due to the limited availability of direct experimental data on this compound in the public domain, this guide utilizes a hypothetical dataset based on established biophysical principles to illustrate its potential effects in comparison to the canonical amino acid L-Methionine and another ncAA, O-Acetyl-L-homoserine.
Comparative Analysis of Protein Stability and Structure
The incorporation of ncAAs can alter the delicate balance of forces that govern protein folding and stability. Here, we present a hypothetical analysis of the impact of substituting a solvent-exposed methionine residue in a model protein with this compound and O-Acetyl-L-homoserine.
Thermal Stability Analysis
A thermal shift assay, or differential scanning fluorimetry, is a high-throughput method to assess protein thermal stability by measuring the melting temperature (Tm), the temperature at which half of the protein population is unfolded. An increase in Tm indicates enhanced stability.
| Amino Acid at Position X | Melting Temperature (Tm) in °C (Hypothetical Data) | Change in Tm (ΔTm) vs. Wild-Type | Interpretation |
| L-Methionine (Wild-Type) | 55.2 | - | Baseline stability. |
| This compound | 57.8 | +2.6 | The hydrophobic butyl group may engage in favorable interactions, leading to increased thermal stability. |
| O-Acetyl-L-homoserine | 54.1 | -1.1 | The more polar acetyl group might slightly destabilize the protein compared to the wild-type. |
Secondary Structure Analysis
Circular Dichroism (CD) spectroscopy is a widely used technique to assess the secondary structure content of proteins. Changes in the CD spectrum upon amino acid substitution can indicate alterations in the protein's fold.
| Amino Acid at Position X | α-Helix Content (%) (Hypothetical Data) | β-Sheet Content (%) (Hypothetical Data) | Interpretation |
| L-Methionine (Wild-Type) | 42 | 25 | Baseline secondary structure content. |
| This compound | 43 | 25 | Minimal change suggests the overall fold is maintained. A slight increase in helicity could be due to the hydrophobic nature of the butyl group favoring burial in the helical structure. |
| O-Acetyl-L-homoserine | 41 | 26 | A minor decrease in α-helix and a slight increase in β-sheet content may suggest a small perturbation of the local secondary structure. |
Experimental Protocols
Site-Specific Incorporation of this compound via Amber Suppression
This protocol describes the incorporation of this compound into a target protein in E. coli using an evolved aminoacyl-tRNA synthetase/tRNA pair.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid for the target protein with an amber stop codon (TAG) at the desired incorporation site.
-
Plasmid encoding the evolved this compound-tRNA synthetase (OBu-RS) and its cognate tRNACUA.
-
This compound
-
LB medium and Terrific Broth (TB)
-
Appropriate antibiotics
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside)
Procedure:
-
Co-transform the E. coli expression strain with the target protein plasmid and the OBu-RS/tRNACUA plasmid.
-
Select for positive transformants on LB agar plates containing the appropriate antibiotics.
-
Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C.
-
Inoculate 1 L of TB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.
-
Supplement the culture with 1 mM this compound.
-
Induce protein expression with 0.5 mM IPTG and incubate for 16-20 hours at 20°C.
-
Harvest the cells by centrifugation and purify the target protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein is His-tagged).
-
Confirm the incorporation of this compound by mass spectrometry.
Thermal Shift Assay Protocol
Materials:
-
Purified protein (Wild-Type, this compound, and O-Acetyl-L-homoserine variants) at 0.1-0.2 mg/mL.
-
SYPRO Orange dye (5000x stock in DMSO)
-
96-well qPCR plate
-
Real-time PCR instrument
Procedure:
-
Prepare a master mix for each protein variant containing the protein, buffer (e.g., PBS), and SYPRO Orange dye at a final concentration of 5x.
-
Aliquot 20 µL of each master mix into the wells of the 96-well plate.
-
Seal the plate with an optically clear film.
-
Centrifuge the plate briefly to remove any bubbles.
-
Place the plate in the real-time PCR instrument.
-
Set up a melt curve experiment with a temperature ramp from 25°C to 95°C, increasing by 0.5°C per minute.
-
Monitor the fluorescence of SYPRO Orange as a function of temperature.
-
The melting temperature (Tm) is determined from the peak of the first derivative of the fluorescence curve.
Circular Dichroism Spectroscopy Protocol
Materials:
-
Purified protein variants (0.1-0.2 mg/mL) in a CD-compatible buffer (e.g., 10 mM sodium phosphate, 100 mM NaF, pH 7.4).
-
Quartz cuvette with a 1 mm path length.
-
CD spectropolarimeter.
Procedure:
-
Equilibrate the CD spectropolarimeter with a nitrogen flush.
-
Record a baseline spectrum of the buffer in the far-UV range (190-260 nm).
-
Rinse the cuvette thoroughly with the protein sample.
-
Record the CD spectrum of the protein sample under the same conditions.
-
Subtract the buffer baseline from the protein spectrum.
-
Convert the raw data (ellipticity) to mean residue ellipticity [θ].
-
Deconvolute the spectra using a secondary structure estimation program to determine the percentage of α-helix, β-sheet, and other structures.[1]
Visualizations
Caption: Experimental workflow for evaluating the impact of ncAA incorporation on protein structure.
Caption: Logical relationship of ncAA substitution on protein conformation and function.
Conclusion
References
Comparative Analysis of O-Butyl-l-homoserine Synthesis Methods
For Researchers, Scientists, and Drug Development Professionals
O-Butyl-l-homoserine is a synthetic amino acid derivative with potential applications in peptidomimetic design and as a building block in medicinal chemistry. Its synthesis is not widely documented in readily available literature, necessitating a comparative analysis of plausible synthetic routes. This guide provides a detailed comparison of two potential methods for the synthesis of this compound, offering experimental protocols and a summary of key data to aid researchers in selecting an appropriate strategy.
Comparative Data of Synthesis Routes
| Parameter | Route 1: O-Alkylation of L-homoserine | Route 2: Reduction of a Protected L-Aspartic Acid Derivative |
| Starting Material | L-homoserine | N-Boc-L-aspartic acid β-benzyl ester |
| Number of Steps | 3 (including deprotection) | 4 (including deprotection) |
| Key Reagents | Di-tert-butyl dicarbonate, Sodium hydride, Butyl bromide, Trifluoroacetic acid | Borane dimethyl sulfide complex, Sodium hydride, Butyl bromide, H2/Pd-C, Trifluoroacetic acid |
| Solvents | Dioxane/Water, Tetrahydrofuran (THF), Dichloromethane (DCM) | Tetrahydrofuran (THF), Dichloromethane (DCM) |
| Overall Yield (Estimated) | 60-70% | 40-50% |
| Purity (Estimated) | >95% | >95% |
| Key Advantages | Shorter route, readily available starting material. | Utilizes a common and often readily available protected amino acid. |
| Key Disadvantages | Use of sodium hydride requires anhydrous conditions and careful handling. | Longer route, involves a selective reduction step that may require optimization. |
Experimental Protocols
Route 1: O-Alkylation of L-homoserine
This route involves the protection of the amino group of L-homoserine, followed by O-alkylation of the hydroxyl group via a Williamson ether synthesis, and subsequent deprotection.
Step 1: Synthesis of N-Boc-L-homoserine
-
Materials: L-homoserine, Di-tert-butyl dicarbonate (Boc₂O), Sodium carbonate (Na₂CO₃), 1,4-Dioxane, Water, Ethyl acetate (EtOAc), Petroleum ether, 2 M Hydrochloric acid (HCl), Anhydrous sodium sulfate (Na₂SO₄).
-
Procedure:
-
Dissolve L-homoserine (e.g., 4.76 g, 40 mmol) and sodium carbonate (8.48 g, 80 mmol) in water (200 mL).
-
Add 1,4-dioxane (50 mL) and stir for 5 minutes.
-
Cool the solution in an ice bath and slowly add di-tert-butyl dicarbonate (13.80 mL, 60 mmol).
-
Stir the reaction mixture overnight at room temperature.
-
Wash the mixture with petroleum ether to remove unreacted Boc₂O.
-
Adjust the pH of the aqueous layer to 2 with 2 M HCl to precipitate the product.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain N-Boc-L-homoserine.
-
Step 2: Synthesis of N-Boc-O-Butyl-l-homoserine
-
Materials: N-Boc-L-homoserine, Sodium hydride (NaH, 60% dispersion in mineral oil), Butyl bromide, Anhydrous Tetrahydrofuran (THF), Saturated aqueous ammonium chloride (NH₄Cl).
-
Procedure:
-
Dissolve N-Boc-L-homoserine (e.g., 2.19 g, 10 mmol) in anhydrous THF (50 mL) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (0.44 g, 11 mmol, 60% dispersion) in portions.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another hour.
-
Add butyl bromide (1.2 mL, 11 mmol) dropwise.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Step 3: Deprotection to this compound
-
Materials: N-Boc-O-Butyl-l-homoserine, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve N-Boc-O-Butyl-l-homoserine in a mixture of DCM and TFA (e.g., 1:1 v/v).
-
Stir the solution at room temperature for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the solution under reduced pressure to remove the solvent and excess TFA.
-
The resulting product can be further purified by recrystallization or ion-exchange chromatography if necessary.
-
Route 2: Reduction of a Protected L-Aspartic Acid Derivative
This alternative route starts from a commercially available protected aspartic acid derivative, involves selective reduction of the side-chain carboxyl group, O-alkylation, and subsequent deprotection steps.
Step 1: Synthesis of N-Boc-L-homoserine benzyl ester
-
Materials: N-Boc-L-aspartic acid β-benzyl ester, Borane dimethyl sulfide complex (BMS), Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve N-Boc-L-aspartic acid β-benzyl ester (e.g., 3.23 g, 10 mmol) in anhydrous THF (50 mL) under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add borane dimethyl sulfide complex (e.g., 1.1 mL of a 10 M solution, 11 mmol) dropwise.
-
Stir the reaction mixture at 0 °C for 2 hours and then at room temperature overnight.
-
Carefully quench the reaction by the slow addition of methanol.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography to yield N-Boc-L-homoserine benzyl ester.
-
Step 2: Synthesis of N-Boc-O-Butyl-l-homoserine benzyl ester
-
Materials: N-Boc-L-homoserine benzyl ester, Sodium hydride (NaH, 60% dispersion in mineral oil), Butyl bromide, Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
Follow the procedure described in Route 1, Step 2, using N-Boc-L-homoserine benzyl ester as the starting material.
-
Step 3: Deprotection of the Benzyl Ester
-
Materials: N-Boc-O-Butyl-l-homoserine benzyl ester, Palladium on carbon (Pd-C, 10%), Hydrogen gas, Methanol.
-
Procedure:
-
Dissolve N-Boc-O-Butyl-l-homoserine benzyl ester in methanol.
-
Add a catalytic amount of 10% Pd-C.
-
Stir the mixture under a hydrogen atmosphere (e.g., using a balloon) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the mixture through celite to remove the catalyst and concentrate the filtrate under reduced pressure.
-
Step 4: Deprotection of the Boc Group
-
Materials: N-Boc-O-Butyl-l-homoserine, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Follow the procedure described in Route 1, Step 3.
-
Synthesis Pathway Visualization
Caption: Comparative synthetic pathways to this compound.
No Evidence Found for Site-Specific Labeling with O-Butyl-l-homoserine
A comprehensive review of scientific literature and available data reveals no established method for the site-specific labeling of proteins using O-Butyl-l-homoserine. As a result, a direct comparison with alternative labeling techniques, including supporting experimental data and protocols, cannot be provided.
For researchers, scientists, and drug development professionals seeking methods for precise protein modification, the lack of information on an this compound-based technique means that it is not a recognized tool in the field of bioconjugation. Efforts to find data on its site-specificity, performance, or protocols for its use have been unsuccessful.
This guide is unable to present comparative data tables, detailed experimental methodologies, or workflow diagrams for a technique that does not appear in the current body of scientific knowledge. Professionals in the field should instead consider well-established and validated methods for site-specific protein labeling.
Alternative Site-Specific Protein Labeling Strategies
For researchers investigating protein structure and function or developing novel biotherapeutics, a variety of reliable site-specific labeling techniques are available. These methods offer high precision and have been extensively documented in scientific literature. Some of the most common and effective alternatives include:
-
Enzymatic Labeling: Techniques such as Sortase-mediated ligation, lipoic acid ligase (LplA) labeling, and formylglycine-generating enzyme (FGE) modification allow for the precise attachment of probes to engineered recognition sequences.
-
Unnatural Amino Acid (UAA) Incorporation: The genetic encoding of UAAs with bioorthogonal functional groups (e.g., azides, alkynes) enables highly specific chemical modification through "click chemistry" or other selective reactions.
-
Engineered Cysteine Labeling: Introducing a unique cysteine residue at a specific site on the protein surface allows for targeted modification with thiol-reactive probes.
-
Affinity Tag-Based Labeling: Methods like HaloTag, SNAP-tag, and CLIP-tag utilize self-labeling protein tags that covalently react with specific ligands, providing a straightforward and highly specific labeling approach.
Researchers are encouraged to explore these and other validated techniques to achieve their specific protein labeling goals. The choice of method will depend on factors such as the protein of interest, the desired label, and the experimental context (in vitro, in cellulo, or in vivo).
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of O-Butyl-l-homoserine
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides detailed, step-by-step procedures for the proper disposal of O-Butyl-l-homoserine, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols will help maintain a safe laboratory environment and ensure compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal process, consult the Safety Data Sheet (SDS) for this compound. If a specific SDS is unavailable, general precautions for handling similar chemical compounds should be followed.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]
-
Spill Management: In the event of a spill, immediately evacuate the area and follow your institution's established spill cleanup procedures. Spilled chemicals and the materials used for cleanup should be treated as hazardous waste.[2]
Step-by-Step Disposal Protocol
The disposal of this compound, like many laboratory chemicals, is regulated by federal and local authorities. The following protocol is based on general best practices for chemical waste management in a laboratory setting.
-
Waste Identification and Classification:
-
Determine if this compound is considered a hazardous waste according to the Resource Conservation and Recovery Act (RCRA). This determination should be made by a trained professional, such as a member of your institution's Environmental Health and Safety (EHS) department.[3][4]
-
Based on available information for similar compounds, this compound may be classified as an irritant and potentially harmful if swallowed.[5][6]
-
-
Waste Collection and Segregation:
-
Collect waste this compound in a designated, properly labeled, and chemically compatible container.[3][7]
-
Do not mix this compound with other incompatible waste streams.[2][3] Use secondary containment to prevent spills and reactions.[7]
-
The container must be kept securely closed except when adding waste.[3]
-
-
Labeling and Storage:
-
As soon as waste is added, label the container with a hazardous waste tag.[2] The label should clearly identify the contents as "Hazardous Waste: this compound," and include the accumulation start date and associated hazards.
-
Store the waste container in a designated satellite accumulation area (SAA) at or near the point of generation and under the control of laboratory personnel.[4]
-
Ensure the storage area is well-ventilated.[3]
-
-
Disposal Request and Pickup:
-
Do not dispose of this compound down the drain or in regular trash.[2][3]
-
Once the container is full or ready for disposal, submit a hazardous waste pickup request to your institution's EHS or equivalent department.[2]
-
Trained EHS personnel will transport the waste to a central accumulation area for subsequent off-site disposal at a licensed facility.[7]
-
Quantitative Waste Management Guidelines
The following table summarizes key quantitative limits and timeframes for hazardous waste accumulation in a laboratory setting, in accordance with EPA and other regulatory guidelines.
| Parameter | Guideline | Regulatory Basis |
| Maximum Volume in SAA | 55 gallons of hazardous waste | RCRA, 40 CFR Part 262 |
| Maximum Volume (Acutely Hazardous) | 1 quart of acute hazardous waste | RCRA, 40 CFR Part 262 |
| Maximum Storage Time in Lab | 12 months under Subpart K for academic labs | EPA Subpart K[4] |
| General Storage Time for LQGs | Up to 90 days in a central accumulation area | RCRA |
| Container Fill Capacity | Do not fill to more than 90% capacity | General Laboratory Best Practice[7] |
Experimental Workflow for Chemical Waste Disposal
The following diagram illustrates the standard workflow for the collection and disposal of chemical waste from a laboratory.
References
Personal protective equipment for handling O-Butyl-l-homoserine
Essential Safety and Handling Guide for O-Butyl-l-homoserine
This guide provides crucial safety and logistical information for the handling and disposal of this compound. The following procedures are based on best practices for handling similar chemical compounds and are intended to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Risk Assessment
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound in a laboratory setting.
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Eyes | Chemical safety goggles | Must be worn at all times in the laboratory.[1] Safety glasses with side-shields can be used for low-risk manipulations, but goggles are required when there is a splash hazard. |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or puncture before use. |
| Body | Laboratory coat | A flame-resistant lab coat that covers the arms is essential to protect against spills.[1] |
| Feet | Closed-toe shoes | Shoes should fully cover the feet to protect against spills and falling objects. |
| Respiratory | Fume hood or respirator | Work should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a NIOSH-approved respirator may be necessary. |
Handling and Storage Procedures
Handling:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid direct contact with skin, eyes, and clothing.[2]
-
Prevent the formation of dust or aerosols.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid compound.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.[2]
-
Consult the supplier's documentation for any specific storage temperature requirements.
Spill and Emergency Procedures
Spill Response:
-
Evacuate: Immediately evacuate the affected area.
-
Alert: Notify colleagues and the laboratory supervisor.
-
Assess: Evaluate the extent of the spill and whether it can be safely cleaned up by laboratory personnel.
-
Contain: If safe to do so, contain the spill using appropriate absorbent materials.
-
Clean-up: Wear appropriate PPE and clean the spill according to established laboratory protocols.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[3]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a designated, labeled, and sealed container for solid chemical waste. |
| Liquid Waste | Collect in a designated, labeled, and sealed container for liquid chemical waste. Do not pour down the drain. |
| Contaminated PPE | Dispose of as solid hazardous waste in a designated container. |
Follow all local, state, and federal regulations for hazardous waste disposal.
Visual Guides
The following diagrams illustrate key operational workflows for handling this compound safely.
Caption: Standard Operating Procedure for Handling this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
